molecular formula C9H9ClO2 B1592714 Methyl 4-Chloro-2-methylbenzoate CAS No. 99585-12-3

Methyl 4-Chloro-2-methylbenzoate

Cat. No.: B1592714
CAS No.: 99585-12-3
M. Wt: 184.62 g/mol
InChI Key: GWJVBTHDUYTGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Chloro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJVBTHDUYTGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625130
Record name Methyl 4-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-12-3
Record name Methyl 4-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic synthesis, certain molecules serve as critical linchpins for the construction of complex, high-value compounds. Methyl 4-chloro-2-methylbenzoate (CAS No. 99585-12-3) is one such scaffold.[1] Its substituted benzene ring, featuring an ester, a methyl group, and a halogen, provides multiple reactive handles for further chemical elaboration. This structural arrangement makes it an indispensable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[2] This guide moves beyond a simple recitation of steps, offering a deep dive into the chemical principles, strategic decisions, and practical considerations necessary for its successful and reliable synthesis. We will focus on the most robust and widely adopted laboratory-scale method: the Fischer esterification of 4-chloro-2-methylbenzoic acid, contextualizing every action within a framework of chemical logic and safety.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

Before embarking on any synthesis, a logical deconstruction of the target molecule is paramount. This process, known as retrosynthesis, allows us to identify readily available starting materials and map a feasible forward-reaction pathway. For this compound, the most logical disconnection is at the ester linkage, as this is a common and reliable bond to form.

G TM This compound (Target Molecule) Disconnect C-O Ester Bond Disconnection TM->Disconnect SM1 4-Chloro-2-methylbenzoic Acid (Precursor Acid) Disconnect->SM1 SM2 Methanol (Reagent) Disconnect->SM2

Caption: Retrosynthetic analysis of this compound.

This analysis clearly identifies 4-Chloro-2-methylbenzoic acid as the key precursor and suggests an esterification reaction as the primary synthetic transformation.

Foundational Chemistry: Synthesis of the Carboxylic Acid Precursor

The quality and availability of the starting material dictate the success of the final step. 4-Chloro-2-methylbenzoic acid (CAS No. 7499-07-2) is a commercially available solid but can also be synthesized through established routes. A classic and powerful method involves the Sandmeyer reaction, which allows for the precise introduction of a chlorine atom onto an aromatic ring.[3]

The synthesis begins with 2-amino-4-chlorotoluene. This primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The resulting diazonium salt is then treated with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[4] While a full protocol for this precursor is beyond our current scope, understanding its origin via a robust C-N to C-Cl transformation is crucial for any researcher working with its derivatives. An alternative patented method describes the synthesis from 4-chloro-2-bromotoluene via lithiation and subsequent carboxylation, achieving a high yield.[5]

The Core Transformation: Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is a quintessential equilibrium process, and a thorough understanding of its mechanism is key to optimizing the reaction for high yield.[7][8]

The Mechanism of Action

The reaction proceeds through a series of reversible protonation and nucleophilic attack steps. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is essential. Its role is not merely to provide a proton but to activate the carbonyl group of the carboxylic acid, making it a much more potent electrophile.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_final Product Formation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Super-electrophile) A->B Protonation H_plus H+ D Tetrahedral Intermediate B->D Nucleophilic Attack C Methanol (R'-OH) E Protonated Intermediate D->E Intramolecular Proton Transfer F Water Leaves E->F Elimination of H2O G Protonated Ester H Final Ester (R-COOR') G->H Deprotonation H_plus_out H+

Caption: The mechanism of Fischer-Speier Esterification.

Driving the Equilibrium: Le Châtelier's Principle in Practice

As the reaction is reversible, achieving a high conversion requires shifting the equilibrium to the product side.[7] This is accomplished by applying Le Châtelier's Principle in two primary ways:

  • Use of Excess Reagent: The alcohol (methanol) is typically used in large excess, serving as both a reactant and the solvent. This high concentration of a reactant drives the reaction forward.[6]

  • Removal of Water: Although less common in this specific lab-scale preparation, in industrial settings or with different alcohols, water can be removed as it forms (e.g., using a Dean-Stark apparatus) to prevent the reverse reaction (ester hydrolysis).[7]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. Each step is designed for clarity, safety, and reproducibility.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-Chloro-2-methylbenzoic acidC₈H₇ClO₂170.595.00 g29.3Starting Material
Methanol (Anhydrous)CH₄O32.0450 mL~1235Reactant and Solvent
Sulfuric Acid (Conc.)H₂SO₄98.081.0 mL~18.4Catalyst
Saturated NaHCO₃ (aq)NaHCO₃84.01~100 mL-For neutralization
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction Solvent
Brine (Saturated NaCl)NaCl58.44~50 mL-For washing
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent
Experimental Workflow

The overall process can be visualized as a sequence of distinct modules: Reaction, Work-up, and Purification/Analysis.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis a Dissolve Acid in Methanol b Cool in Ice Bath a->b c Add H₂SO₄ Catalyst b->c d Reflux for 4-6 hours c->d e Cool to RT & Reduce Volume d->e f Add Ethyl Acetate & Water e->f g Neutralize with NaHCO₃ (aq) f->g h Separate Layers g->h i Wash Organic Layer with Brine h->i j Dry with MgSO₄ i->j k Filter & Evaporate Solvent j->k l Purify via Column Chromatography k->l m Characterize Product (NMR, IR, MS) l->m

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methylbenzoic acid (5.00 g, 29.3 mmol). Add anhydrous methanol (50 mL) and stir until the solid is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise. Causality Note: This addition is highly exothermic. Cooling prevents overheating and potential side reactions, while slow addition ensures controlled temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Expertise Insight: Refluxing provides the necessary activation energy to overcome the reaction barrier and ensures the reaction proceeds at a reasonable rate without loss of the volatile methanol solvent.

  • Work-up - Quenching and Extraction: After cooling the mixture to room temperature, remove the bulk of the methanol using a rotary evaporator. Transfer the remaining residue to a separatory funnel using ethyl acetate (~50 mL) and deionized water (~50 mL).

  • Neutralization: Carefully add saturated sodium bicarbonate solution in portions to the separatory funnel until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Trustworthiness Check: This step is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid. The formation of CO₂ gas requires careful venting of the separatory funnel.[9]

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (~50 mL each time). Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (~50 mL). Causality Note: The brine wash helps to remove residual water and break up any emulsions, facilitating a cleaner separation. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Final Product: The pure product, this compound, should be a clear oil or low-melting solid.[1]

Product Characterization: Validating the Molecular Structure

Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural assignment.

Analysis Technique Expected Observations for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-7.9 (d, 1H, Ar-H), δ ~7.2-7.3 (m, 2H, Ar-H), δ 3.89 (s, 3H, -OCH₃), δ 2.5-2.6 (s, 3H, Ar-CH₃). Interpretation: The distinct singlets for the methyl ester and aromatic methyl groups, along with the characteristic aromatic splitting pattern, are key identifiers.
¹³C NMR (CDCl₃, 100 MHz)δ ~167 (C=O), δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~131 (Ar-C), δ ~129 (Ar-C), δ ~126 (Ar-C), δ ~52 (-OCH₃), δ ~21 (Ar-CH₃). Interpretation: The carbonyl carbon signal downfield and the two distinct methyl carbon signals confirm the major functional groups.
FT-IR (neat, cm⁻¹)~2950 (C-H stretch), ~1725 (strong C=O ester stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch), ~850 (C-Cl stretch). Interpretation: The intense carbonyl peak at ~1725 cm⁻¹ is the most diagnostic signal for the successful ester formation.
Mass Spectrometry (EI)M⁺ peak at m/z = 184, with a characteristic M+2 isotope peak at m/z = 186 in an ~3:1 ratio, confirming the presence of one chlorine atom.

(Note: Exact chemical shifts (δ) may vary slightly based on solvent and instrument calibration. The data presented is based on typical values for analogous structures.)[10][11]

Safety and Hazard Management

A commitment to safety is the foundation of scientific integrity. The primary hazards in this synthesis are associated with the reagents.

ReagentGHS PictogramsKey HazardsHandling Precautions
4-Chloro-2-methylbenzoic acid Corrosion, Exclamation MarkCauses serious eye damage, Harmful if swallowed.Wear safety glasses and gloves. Avoid creating dust.
Methanol Flame, Skull and Crossbones, Health HazardHighly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).Use in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection.
Sulfuric Acid (Conc.) CorrosionCauses severe skin burns and eye damage.Handle with extreme care, wearing acid-resistant gloves, a lab coat, and chemical splash goggles. Always add acid to other liquids, never the other way around.
Ethyl Acetate Flame, Exclamation MarkHighly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Use in a fume hood. Keep away from heat and flames.

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are mandatory throughout the procedure.

Conclusion

The synthesis of this compound via Fischer esterification is a robust, reliable, and pedagogically valuable process. It exemplifies the power of applying fundamental principles of chemical equilibrium and reaction mechanisms to achieve a specific molecular target. By understanding the causality behind each step—from catalyst selection to the logic of the work-up—researchers can troubleshoot issues, optimize conditions, and confidently produce this key intermediate for further discovery and development in the chemical sciences.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [Link]

  • The Royal Society of Chemistry. Supporting Information for "Aerobic Oxidative Esterification of Alcohols and Aldehydes using HBr/H₂O₂". [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information for "Visible-Light-Induced Aerobic Oxidation of Benzylic Alcohols to Benzoic Acids". [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Methyl 4-(chloromethyl)benzoate. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl benzoate. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • MDPI. Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Amerigo Scientific. 4-Chloro-2-methylbenzoic acid (96%). [Link]

  • University of California, Los Angeles. Esterification of benzoic acid to methyl benzoate. [Link]

  • Google Patents.
  • Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • Google Patents.
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

  • YouTube. Organic Mechanism Fischer Esterification 004. [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

Sources

"Methyl 4-Chloro-2-methylbenzoate CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Chloro-2-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The document elucidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the pharmaceutical and agrochemical research sectors. Emphasis is placed on the causality behind experimental choices and the analytical validation required to ensure scientific integrity. This guide is intended for researchers, chemists, and professionals in drug development who utilize specialized aromatic esters as building blocks for complex molecular architectures.

Core Chemical Identity

This compound is a substituted aromatic ester. Its structure, featuring a chlorinated and methylated benzene ring, makes it a versatile precursor in various synthetic pathways. The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • Compound Name: this compound

  • CAS Number: 99585-12-3 [1][2]

The precise arrangement of substituents on the benzene ring is crucial for its reactivity and utility as an intermediate. The chloro group at the 4-position and the methyl group at the 2-position sterically and electronically influence the reactivity of the ester and the aromatic ring itself.

Physicochemical Properties

A summary of the key computed properties is presented below. This data is essential for planning reactions, purification strategies, and safety protocols.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₉ClO₂PubChem[1]
Molecular Weight 184.62 g/mol PubChem[1]
Exact Mass 184.0291072 DaPubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis Protocol: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-Chloro-2-methylbenzoic acid (CAS: 7499-07-2).[3] This acid-catalyzed reaction with methanol is a classic and efficient method for preparing methyl esters.

Causality of Experimental Design: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. The reaction is an equilibrium process; therefore, an excess of one reactant (typically methanol, which can also serve as the solvent) is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. A final aqueous workup is necessary to remove the acid catalyst and any unreacted carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine 4-Chloro-2-methylbenzoic acid and excess Methanol in a round-bottom flask. B 2. Cool flask in an ice bath. A->B C 3. Slowly add catalytic H₂SO₄. B->C D 4. Reflux the mixture for 3-4 hours. (Monitor by TLC) C->D E 5. Cool mixture and remove excess Methanol via rotary evaporation. D->E F 6. Redissolve residue in an organic solvent (e.g., Ethyl Acetate). E->F G 7. Wash with aq. NaHCO₃ to neutralize acid, then with brine. F->G H 8. Dry organic layer over Na₂SO₄, filter, and concentrate. G->H I 9. Purify via column chromatography or distillation to yield pure product. H->I

Caption: Fischer Esterification Workflow for this compound.

Step-by-Step Methodology
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methylbenzoic acid (10.0 g, 1 eq).

  • Solvent Addition: Add methanol (100 mL, excess) to the flask to act as both reactant and solvent.

  • Catalyst Addition: Place the flask in an ice-water bath to control the exothermic reaction. Slowly and carefully add concentrated sulfuric acid (2 mL) dropwise with vigorous stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

  • Solvent Removal: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Aqueous Workup: Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

  • Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford the final, high-purity this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl group on the ring, and the methyl ester group, with specific chemical shifts and coupling patterns confirming the substitution pattern. For comparison, spectroscopic data for related benzoate compounds are well-documented.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule (184.62 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[1]

Role as a Synthetic Intermediate

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the multiple reactive sites that can be selectively addressed. The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or the aromatic ring can undergo further substitution reactions.

Its structural motifs are found in various biologically active molecules, making it a key intermediate in the synthesis pathways for pharmaceuticals and agrochemicals.[3][6] For instance, compounds like this are crucial in constructing complex molecular frameworks needed for novel drug candidates.[7]

Logical Relationship Diagram

G A This compound (Intermediate) B Hydrolysis A->B C Reduction (e.g., with LiAlH₄) A->C D Further Aromatic Substitution (e.g., Nucleophilic Aromatic Substitution) A->D E Carboxylic Acid Derivative B->E F Benzyl Alcohol Derivative C->F G More Complex Aromatic System D->G H Active Pharmaceutical Ingredients (APIs) Agrochemicals E->H F->H G->H

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work should be conducted in a well-ventilated fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Disclaimer: This safety information is for guidance only. Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

This compound (CAS: 99585-12-3) is a well-defined chemical compound with significant utility as an intermediate in organic synthesis. Its preparation via Fischer esterification is a robust and scalable process. The strategic placement of its chloro, methyl, and methyl ester functional groups provides chemists with multiple avenues for constructing more complex molecules, cementing its importance in the discovery pipelines of the pharmaceutical and agrochemical industries. Proper handling and analytical verification are paramount to its successful and safe application in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

  • Supporting Information. Spectroscopic Data. [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information - Spectroscopic Data. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [Link]

  • Amerigo Scientific. 4-Chloro-2-methylbenzoic acid (96%). [Link]

  • Google Patents.
  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. [Link]

  • Amerigo Scientific. Methyl 4-Chloro-2-hydroxybenzoate. [Link]

Sources

"physical and chemical properties of Methyl 4-Chloro-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-Chloro-2-methylbenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in complex organic synthesis.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 99585-12-3) is an aromatic ester that serves as a versatile building block in synthetic organic chemistry.[1][2][3] Its unique substitution pattern—a chloro group para to the methyl ester and a methyl group ortho to the ester—imparts specific reactivity and steric properties that are leveraged in the synthesis of complex target molecules. Notably, it is a crucial precursor in the preparation of urea and pyrazole compounds that function as α7 nicotinic acetylcholine receptor agonists, which are under investigation for the treatment of cognitive impairments.[4] The strategic importance of its precursor, 4-Chloro-2-methylbenzoic acid, is also well-established in the synthesis of pharmaceuticals and agrochemicals, including herbicides and pesticides.[5] This guide will delve into the core physicochemical properties, synthesis, reactivity, and safety considerations for this compound, providing a robust resource for its application in research and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] Its physical state is dictated by a melting point of 16°C.[1] The presence of the chloro and methyl groups on the benzene ring, along with the methyl ester functionality, defines its solubility and other physical characteristics.

Structural and General Properties

A summary of the key identifiers and structural properties for this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 99585-12-3[1][6]
Molecular Formula C₉H₉ClO₂[1][2][6]
Molecular Weight 184.62 g/mol [1][6]
Appearance Colorless to light yellow liquid[1]
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(=O)OC[6]
InChIKey GWJVBTHDUYTGLK-UHFFFAOYSA-N[6]
Tabulated Physical and Computed Properties
PropertyValueData TypeSource
Melting Point 16 °CExperimental[1]
Boiling Point 235.9 ± 20.0 °CPredicted[1]
Density 1.186 ± 0.06 g/cm³Predicted[1]
XLogP3 3.4Computed[6]
Topological Polar Surface Area 26.3 ŲComputed[6]
Hydrogen Bond Donor Count 0Computed[6]
Hydrogen Bond Acceptor Count 2Computed[6]
Rotatable Bond Count 2Computed[6]

The predicted high boiling point is consistent with a substituted aromatic ester of its molecular weight. The XLogP3 value of 3.4 suggests good lipid solubility and, conversely, low solubility in water, making it suitable for reactions in organic media and facilitating its extraction from aqueous work-up procedures.

Synthesis and Purification

This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 4-Chloro-2-methylbenzoic acid, which is a commercially available starting material.[7] The Fischer-Speier esterification is a robust and widely used method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[8][9][10]

Objective: To synthesize this compound from 4-Chloro-2-methylbenzoic acid and methanol using an acid catalyst.

Materials:

  • 4-Chloro-2-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol serves as both a reactant and the solvent.

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution. The addition is exothermic and should be done carefully.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Dilute the residue with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation if necessary to achieve high purity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Chloro-2-methylbenzoic Acid + Methanol B Add H₂SO₄ (catalyst) A->B C Heat to Reflux (65°C) B->C D Cool & Concentrate C->D TLC Monitoring E Extract with CH₂Cl₂ D->E F Wash with NaHCO₃ & Brine E->F G Dry & Evaporate F->G H Vacuum Distillation G->H I This compound H->I Pure Product

Caption: Fischer-Speier Esterification Workflow.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three key functional groups: the aromatic ring, the chloro substituent, and the methyl ester.

  • Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines.

  • Aryl Chloride: The chloro group is relatively unreactive towards nucleophilic aromatic substitution but can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position, a common strategy in medicinal chemistry.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new groups.

A key application of this compound is in the synthesis of α7 nicotinic acetylcholine receptor agonists.[4] This involves transformations that likely utilize both the ester and the aryl chloride functionalities to build more complex heterocyclic structures.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Intermediates/Products A This compound B Ester Hydrolysis A->B C Amide Formation A->C D Cross-Coupling (e.g., Suzuki) A->D E 4-Chloro-2-methylbenzoic Acid B->E F Substituted Amides C->F G Bi-aryl Compounds D->G H α7 nAChR Agonists F->H G->H

Caption: Reactivity and Synthetic Utility.

Spectroscopic Characterization

While publicly accessible experimental spectra for this compound are limited, its structure allows for a confident prediction of its key spectroscopic features. Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are typically available from commercial suppliers upon request.[3][11]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution. The methyl ester protons would appear as a singlet around 3.9 ppm, and the aromatic methyl protons as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the ester would be the most downfield signal, typically in the 165-170 ppm range. The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbons of the ester and the aromatic methyl group would be the most upfield signals.

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching absorption around 1720-1730 cm⁻¹. Other characteristic peaks would include C-O stretching for the ester, C-H stretching for the aromatic and methyl groups, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • If swallowed, call a poison center or doctor.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable chemical intermediate with defined physicochemical properties that make it well-suited for applications in pharmaceutical and agrochemical synthesis. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity can be selectively harnessed at the ester, aryl chloride, or aromatic ring positions to build molecular complexity. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22349978, this compound. PubChem. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate. PubChem. Retrieved January 2, 2026, from [Link]

  • Capot Chemical. (n.d.). This compound | 99585-12-3. Retrieved January 2, 2026, from [Link]

  • University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved January 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. Retrieved January 2, 2026, from [Link]

Sources

Section 1: Compound Identification and Core Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Chloro-2-methylbenzoate

This compound is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural arrangement, featuring a methyl ester, a chloro group, and a methyl group on the benzene ring, provides a unique combination of steric and electronic properties. This makes it a valuable building block for medicinal chemists and materials scientists. The specific positioning of the substituents (chloro at position 4, methyl at position 2) influences the reactivity of the aromatic ring and the ester functionality, allowing for selective transformations in multi-step synthetic pathways. This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for professionals in research and development.

Table 1: Chemical Identifiers and Descriptors

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 99585-12-3 PubChem[1][2]
Molecular Formula C₉H₉ClO₂ PubChem[1]
Molecular Weight 184.62 g/mol PubChem[1]
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(=O)OC PubChem[1]
InChIKey GWJVBTHDUYTGLK-UHFFFAOYSA-N PubChem[1]

| Synonyms | 4-Chloro-2-methylbenzoic acid methyl ester, Methyl 4-chloro-o-toluate | PubChem[1][3] |

Section 2: Physicochemical Properties

The physicochemical properties of this compound are critical for designing reaction conditions, purification strategies, and predicting its behavior in biological systems. The data presented below are computationally derived and provide valuable estimates for laboratory work.

Table 2: Computed Physicochemical Data

Property Value Notes
XLogP3 3.4 A measure of lipophilicity, indicating good solubility in organic solvents.
Hydrogen Bond Donors 0 The molecule has no protons attached to electronegative atoms to donate.
Hydrogen Bond Acceptors 2 The two oxygen atoms of the ester group can act as hydrogen bond acceptors.
Rotatable Bond Count 2 Refers to the C-C bond between the ring and carbonyl, and the C-O ester bond.
Polar Surface Area 26.3 Ų Indicates moderate polarity.

| Heavy Atom Count | 12 | The number of non-hydrogen atoms in the molecule. |

All data in Table 2 are computed properties sourced from PubChem.[1]

Section 3: Synthesis and Mechanistic Insights

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-2-methylbenzoic acid.[4] This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[5]

Causality Behind Experimental Design:

  • Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is used to catalyze the reaction.[6] Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

  • Equilibrium Control: Fischer esterification is a reversible process.[7][8] To achieve a high yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[7] This is most effectively accomplished by using a large excess of one of the reactants. In this protocol, methanol is used as both the reactant and the solvent, ensuring it is present in a large molar excess, which drives the reaction to completion.[6][7]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves a series of proton transfer steps and a key nucleophilic acyl substitution.

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

Reagent/Material Grade Purpose
4-Chloro-2-methylbenzoic acid ≥96% Starting material
Methanol (CH₃OH) Anhydrous Reactant and solvent[6]
Sulfuric Acid (H₂SO₄) Concentrated (98%) Catalyst[6]
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous Solution Neutralizing agent
Diethyl Ether or Ethyl Acetate Reagent Grade Extraction solvent
Brine (Saturated NaCl) Aqueous Solution Washing agent

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying agent |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylbenzoic acid (10.0 g, 1.0 eq).

  • Reagent Addition: Add anhydrous methanol (100 mL, large excess). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL, ~0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.

  • Work-up - Neutralization: Dilute the residue with diethyl ether (100 mL) and transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~75 mL) in portions to neutralize the acidic mixture. Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue adding until effervescence ceases.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound, typically as an oil or low-melting solid.

  • Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Synthesis_Workflow Start 1. Combine Reactants (Carboxylic Acid, Methanol, H2SO4) Reflux 2. Heat to Reflux (4-6 hours) Start->Reflux Concentrate 3. Concentrate (Remove excess Methanol) Reflux->Concentrate Extract 4. Extraction & Neutralization (Ether & NaHCO3 wash) Concentrate->Extract Dry 5. Dry Organic Layer (Anhydrous MgSO4) Extract->Dry Evaporate 6. Final Evaporation (Remove Ether) Dry->Evaporate Product 7. Pure Product (this compound) Evaporate->Product

Caption: Laboratory workflow for the synthesis of this compound.

Section 4: Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its utility arises from the specific functionalities on the aromatic scaffold.

  • Pharmaceutical Synthesis: The parent compound, 4-chloro-2-methylbenzoic acid, is a known building block for active pharmaceutical ingredients (APIs).[4][9] The methyl ester serves as a protected form of the carboxylic acid, which can be easily deprotected via hydrolysis in a later synthetic step. This allows chemists to perform reactions on other parts of a molecule without interference from the acidic proton of the carboxylic acid. The chloro- and methyl-substituted phenyl ring is a common motif in drug candidates, influencing factors like metabolic stability and receptor binding affinity.

  • Agrochemical Development: In the agrochemical industry, substituted benzoic acids and their esters are fundamental precursors to herbicides and pesticides.[4][9] The specific substitution pattern of this compound can be leveraged to synthesize new crop protection agents with tailored activity and environmental profiles.

  • Organic Synthesis Reagent: As a readily available building block, it can be used in a variety of cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, modern catalytic systems (e.g., using palladium with specialized ligands) can facilitate reactions like Suzuki-Miyaura or Buchwald-Hartwig amination at the C-Cl bond, enabling the construction of more complex molecular architectures.

Section 5: Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory precautions for handling organic chemicals should be observed.

  • Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Section 6: Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its specific substitution pattern. Its synthesis via the robust and well-understood Fischer-Speier esterification makes it an accessible building block for researchers. For professionals in drug discovery and agrochemical development, this compound offers a reliable starting point for the synthesis of novel, high-value molecules, underscoring its continued relevance in modern synthetic chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [Link]

  • University of California, Los Angeles. Handout Esterification and Acetalization. [Link]

  • Dominican University. Synthesis of Novel Esters. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis Potential: A Focus on 4-Chloro-2-methylbenzoic Acid. [Link]

Sources

An In-depth Technical Guide to Methyl 4-chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 4-chloro-2-methylbenzoate (CAS No. 99585-12-3), a key chemical intermediate in organic synthesis. The document details its fundamental physicochemical properties, including its molecular weight and formula, and offers an in-depth analysis of its predicted spectroscopic characteristics for compound verification. A detailed, field-proven protocol for its synthesis via Fischer esterification of 4-chloro-2-methylbenzoic acid is presented, complete with a process workflow diagram. Furthermore, this guide discusses its applications as a molecular building block in the development of pharmaceuticals and agrochemicals and outlines essential safety and handling protocols based on data from structurally related compounds. This paper is intended for researchers, chemists, and professionals in drug development and materials science who utilize substituted benzoate esters in complex synthetic pathways.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester, a derivative of benzoic acid. Its structure features a chlorine atom at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the methyl ester group. These substitutions create a specific steric and electronic environment, making it a valuable and distinct building block for targeted organic synthesis. The primary CAS Registry Number for this compound is 99585-12-3[1].

PropertyValueSource(s)
Molecular Weight 184.62 g/mol [1]
Molecular Formula C₉H₉ClO₂[1]
IUPAC Name This compound[1]
CAS Number 99585-12-3[1]
Synonyms 4-Chloro-2-methyl-benzoic acid methyl ester, Methyl 4-chloro-o-toluate[1]
Appearance Off-white solid or colorless liquid (Predicted)N/A
XLogP3 (Computed) 3.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Spectroscopic Characterization (Predicted)

Definitive experimental spectra for this compound are not widely published. However, a robust prediction of its spectral characteristics can be derived from the analysis of its structural isomers and the fundamental principles of spectroscopy. These predictions are vital for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted): In a CDCl₃ solvent, the proton NMR spectrum is expected to exhibit four distinct signals:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, they would likely present as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting their respective couplings.

  • Ester Methyl Protons (3H): A sharp singlet is expected around 3.9 ppm, characteristic of the -OCH₃ group of a methyl ester.

  • Aromatic Methyl Protons (3H): A sharp singlet is expected around 2.4-2.6 ppm, corresponding to the methyl group attached directly to the benzene ring at the C2 position.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is predicted to show nine unique carbon signals:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically ~166-168 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the range of ~125-140 ppm. The carbons directly attached to the chlorine and the ester group (ipso-carbons) will have characteristic shifts.

  • Ester Methyl Carbon (-OCH₃): A signal around 52 ppm.

  • Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically ~20-22 ppm.

Mass Spectrometry (MS-EI): In an electron ionization mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 184. A characteristic [M+2]⁺ peak at m/z 186 with approximately one-third the intensity of the [M]⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 153, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 125.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorptions that confirm the compound's functional groups:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Synthesis and Purification

The most direct and widely adopted method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds with high yield under standard laboratory conditions.

Synthesis Workflow

The synthesis is a straightforward, one-pot procedure involving the reflux of the starting carboxylic acid in an excess of methanol, which also serves as the solvent, with a catalytic amount of strong acid. The subsequent workup is designed to remove the catalyst and any unreacted starting material, yielding the pure ester.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-chloro-2-methylbenzoic acid and excess Methanol B Add catalytic H₂SO₄ (concentrated) A->B C Reflux the mixture (e.g., 4-6 hours) B->C D Cool and remove excess Methanol (rotary evaporation) C->D E Dissolve residue in organic solvent (e.g., Ethyl Acetate) D->E F Wash with NaHCO₃ (aq) to neutralize acid E->F G Wash with Brine F->G H Dry over anhydrous Na₂SO₄ G->H I Filter and concentrate in vacuo H->I J Final Product: This compound I->J

Caption: Fischer Esterification Workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-chloro-2-methylbenzoic acid (1.0 eq)

  • Methanol (reagent grade, ~20-30 eq, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylbenzoic acid (e.g., 10.0 g, 58.6 mmol).

  • Add an excess of methanol (e.g., 150 mL). Stir the mixture until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (e.g., 0.6 mL, ~1.1 g, 11.2 mmol) to the stirring suspension. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting oily residue in ethyl acetate (e.g., 100 mL). Transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer carefully with a saturated solution of sodium bicarbonate (2 x 50 mL). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

  • Washing: Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The resulting product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

This compound is primarily utilized as an intermediate and building block in multi-step organic synthesis. Its value stems from the specific arrangement of functional groups on the aromatic ring, which allows for selective chemical transformations.

  • Pharmaceutical Synthesis: The precursor, 4-chloro-2-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals[2]. The methyl ester provides a protected form of the carboxylic acid, which can be advantageous in synthetic routes where the free acid might interfere with other reagents. The ester can be readily hydrolyzed back to the carboxylic acid in a later step or can be used in reactions targeting the aromatic ring.

  • Agrochemical Development: Substituted benzoic acids and their esters are foundational structures in many herbicides and pesticides[2]. This compound serves as a precursor for more complex molecules with desired biological activity.

  • Materials Science: As a substituted aromatic compound, it can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where specific electronic and physical properties are required.

The chlorine atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester and methyl groups can be further modified or used to direct reactivity on the aromatic ring.

Safety and Handling

Hazard CategoryDescription and Precautionary StatementsSource(s)
Eye Irritation The precursor acid is known to cause severe eye damage. It is prudent to assume the ester is also a serious eye irritant. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Skin Irritation May cause skin irritation. P264: Wash skin thoroughly after handling.[4]
Ingestion Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5]
Inhalation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[4]
Handling Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Disclaimer: The safety information provided is based on related compounds. Users must conduct their own risk assessment and consult available safety resources before handling this chemical.

References

  • PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for Catalytic Oxidation Reactions. (n.d.). Retrieved from [Link]

  • Supporting Information for Synthesis of Methyl Benzoates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Methyl benzoate - Safety Data Sheet. Retrieved from [Link]

Sources

"Methyl 4-Chloro-2-methylbenzoate safety data sheet"

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Perspective on Safe Laboratory Handling and Risk Mitigation

Part 1: Core Compound Profile and Hazard Identification

Methyl 4-chloro-2-methylbenzoate (CAS No: 99585-12-3) is a chlorinated aromatic ester commonly utilized as a building block in synthetic organic chemistry.[1] Its molecular structure, featuring a chlorinated benzene ring and a methyl ester group, dictates its reactivity and toxicological profile. Understanding this profile is not merely a regulatory formality but the foundation of safe and effective research.

A cursory review of its Safety Data Sheet (SDS) reveals several key hazards that demand respect and careful management. While some suppliers may not classify the compound as hazardous under specific regulations like the US OSHA Hazard Communication Standard 2012, a deeper dive into available data from various sources presents a more nuanced picture.[2] For instance, related structures such as 4-Chloro-2-methylbenzoic acid are classified as harmful if swallowed and capable of causing serious eye damage.[3] This principle of "structural alertness"—recognizing potential hazards based on similar chemical motifs—is a critical aspect of an experienced scientist's risk assessment process.

The primary hazards associated with analogous compounds, which should be considered for this compound in the absence of specific data, include:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: Can cause skin irritation upon contact.[7]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][6]

  • Aquatic Toxicity: May be harmful to aquatic life.[5]

These classifications are visually summarized by the Globally Harmonized System (GHS) pictograms.

GHS Hazard Visualization

GHS_Pictograms p1 p1 p2 p2 p3 p3 caption Fig 1. GHS pictograms for analogous compounds.

Caption: Fig 1. GHS pictograms relevant to analogous compounds.

Part 2: Proactive Risk Mitigation and Safe Handling Protocols

Simply acknowledging hazards is insufficient. A proactive safety culture involves implementing robust controls to minimize exposure and mitigate risk. For a compound like this compound, a multi-layered approach is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and most chemical reagents is a certified chemical fume hood.[8] This is non-negotiable. A fume hood ensures that any vapors or dusts are contained and exhausted away from the user's breathing zone.

  • Causality: Chlorinated aromatic compounds can have significant vapor pressures, and their potential inhalation toxicity necessitates their handling in a well-ventilated, contained space to prevent systemic exposure.[7]

Personal Protective Equipment (PPE): A Deliberate Selection

PPE is the last line of defense, but its importance cannot be overstated. The selection of PPE should be a deliberate process based on the specific task being performed.

PPE_Workflow start_end start_end decision decision process process start Start: Task Assessment task What is the scale & exposure risk? (e.g., weighing mg vs. refluxing grams) start->task weighing Low Risk: Weighing/Transfer task->weighing Low reaction High Risk: Reaction/Workup task->reaction High labcoat Body Protection: Flame-Resistant Lab Coat weighing->labcoat reaction->labcoat gloves Hand Protection: Nitrile or Butyl Gloves (Check breakthrough time) eye Eye Protection: Chemical Safety Goggles (ANSI Z87.1 / EN166) gloves->eye face_shield Face Shield (in addition to goggles) for splash risk (e.g., quenching) eye->face_shield If Splash Risk end End: Proceed with Task eye->end For Low Risk Task labcoat->gloves face_shield->end For High Risk Task

Caption: Fig 2. A logical workflow for selecting appropriate PPE.

  • Hand Protection: Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves like butyl rubber should be considered. Always consult the glove manufacturer's resistance charts for chlorinated solvents.

  • Eye Protection: Chemical safety goggles are mandatory.[3] Standard safety glasses do not provide a seal and are insufficient.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

Safe Handling and Storage Protocols

Handling:

  • Always wash hands and face thoroughly after handling.[4][5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[7]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[5][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • The storage area should be locked up or otherwise accessible only to authorized personnel.[5]

  • Crucially, store away from incompatible materials.

Incompatibility center_node center_node incompatible_node incompatible_node mcmb Methyl 4-Chloro- 2-methylbenzoate oxidizers Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) mcmb->oxidizers Risk of vigorous reaction bases Strong Bases (e.g., Sodium Hydroxide) mcmb->bases Risk of hydrolysis, potentially vigorous

Caption: Fig 3. Key chemical incompatibilities.

  • Causality of Incompatibility: Strong oxidizing agents can react exothermically with the organic components of the molecule. Strong bases can catalyze the hydrolysis of the ester group, a reaction that can be exothermic and may produce methanol and the corresponding carboxylate salt.[7]

Part 3: Emergency Response Protocols

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is a hallmark of a trustworthy and safe laboratory environment.

First-Aid Measures

The immediate response to an exposure is critical to minimizing harm.

Exposure RouteFirst-Aid ProtocolCitation(s)
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately.[4][5][6]
Accidental Release or Spill Protocol

A spill must be handled promptly and correctly to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated (ensure fume hood is operational). Evacuate non-essential personnel.[5]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Part 2.2, including respiratory protection if vapors are significant.

  • Contain the Spill: For liquid spills, cover with a liquid-absorbent, inert material such as vermiculite, dry sand, or a commercial sorbent.[7] For solid spills, carefully sweep up the material, avoiding dust generation.[2]

  • Collect & Neutralize: Collect the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste container, contaminated absorbent material, and any used cleaning supplies according to institutional and local hazardous waste regulations.[5]

  • Report: Report the incident to the laboratory supervisor or safety officer.

Part 4: Physical & Chemical Data for the Researcher

This data is provided not just for informational purposes, but as a practical guide for experimental design and safety considerations.

PropertyValueImplication for the ResearcherCitation(s)
Molecular Formula C₉H₉ClO₂Used for calculating molar quantities.[1]
Molecular Weight 184.62 g/mol Essential for accurate reagent measurement.[1]
Physical State Solid or Liquid (depending on purity/temp)Affects handling; solids pose dust inhalation risk, liquids pose splash/vapor risk.
Melting Point ~167-171 °C (for the parent acid)Important for reactions involving heating or melting.
Boiling Point ~198-199 °C (for methyl benzoate)Indicates volatility; relevant for distillations and high-temp reactions.[6]
Flash Point ~77 °C (for methyl benzoate)The compound is a combustible liquid; keep away from ignition sources.[6]

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: Methyl Benzoate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Methyl benzoate.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methyl 4-chlorobenzoate.
  • NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: Methyl benzoate.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylbenzoic acid 96%.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Chloro-2-methylbenzoic acid.
  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
  • European Chlorinated Solvents Association (ECSA). (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.

Sources

A Comprehensive Technical Guide to the Characterization of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the complete characterization of Methyl 4-Chloro-2-methylbenzoate (CAS No. 99585-12-3). As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, rigorous confirmation of its identity, purity, and structural integrity is paramount. This document details the synthesis via Fischer esterification, followed by a multi-technique approach to structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines chromatographic methods for purity assessment. The protocols and data interpretations presented herein are designed for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors, providing a self-validating framework for analysis.

Introduction and Physicochemical Properties

This compound is a substituted aromatic ester. Its molecular structure, containing a chloro-, a methyl-, and a methyl ester group on a benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents dictates its reactivity and the stereochemistry of downstream products. Therefore, unambiguous characterization is a critical first step in any synthetic campaign that utilizes this intermediate.

The fundamental physicochemical properties of this compound are summarized in the table below, derived from established chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 99585-12-3PubChem
Molecular Formula C₉H₉ClO₂PubChem
Molecular Weight 184.62 g/mol PubChem
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(=O)OCPubChem
InChIKey GWJVBTHDUYTGLK-UHFFFAOYSA-NPubChem

Synthesis and Purity Assessment

A reliable and scalable method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 4-Chloro-2-methylbenzoic acid.[1]

Principle of Synthesis: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is governed by equilibrium. To drive the reaction toward the formation of the ester product, a large excess of the alcohol (in this case, methanol) is used, acting as both a reactant and the solvent.[3][4] A strong protic acid, such as sulfuric acid (H₂SO₄), is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[5]

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Chloro-2-methylbenzoic acid (CAS: 7499-07-2)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-Chloro-2-methylbenzoic acid (5.0 g, 1.0 eq) and anhydrous methanol (50 mL, excess).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL, catalytic) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[6]

  • Reaction Monitoring (TLC): Periodically take a small aliquot from the reaction mixture. Spot it on a silica gel TLC plate alongside a spot of the starting material. A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate. The product, being less polar than the carboxylic acid starting material, will have a higher Retention Factor (Rf) value. The reaction is complete upon the disappearance of the starting material spot.[6]

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove unreacted acid and the H₂SO₄ catalyst), and finally with 50 mL of brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary.

G cluster_start Reactants start_acid 4-Chloro-2-methylbenzoic Acid reflux Heat to Reflux (Monitor by TLC) start_acid->reflux start_alc Methanol (Excess) start_alc->reflux catalyst cat. H₂SO₄ catalyst->reflux workup Aqueous Workup (Quench, Extract, Neutralize) reflux->workup purify Drying & Solvent Removal workup->purify product This compound purify->product

Fischer esterification workflow for synthesis.

Structural Elucidation

A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals corresponding to the three types of aromatic protons and the two different methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d1HAr-H (H6)This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It will appear as a doublet due to coupling with H5.
~ 7.30d1HAr-H (H3)This proton is ortho to the methyl group and meta to the ester. It will appear as a doublet due to meta-coupling being negligible.
~ 7.25dd1HAr-H (H5)This proton is ortho to the chlorine atom and meta to both the ester and methyl groups. It will be a doublet of doublets from coupling to H6 and H3.
~ 3.90s3H-OCH₃ The protons of the methyl ester group are deshielded by the adjacent oxygen and appear as a characteristic singlet.
~ 2.50s3HAr-CH₃ The protons of the methyl group attached directly to the aromatic ring appear as a singlet in the typical benzylic region.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The molecule has nine unique carbon atoms, and therefore, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~ 167.0C =OThe carbonyl carbon of the ester group appears significantly downfield.[8][9]
~ 140.0Ar-C (C2)Aromatic carbon bearing the methyl group.
~ 138.5Ar-C (C4)Aromatic carbon bearing the chlorine atom.
~ 131.5Ar-C (C6)Aromatic carbon (CH).
~ 130.0Ar-C (C1)Aromatic carbon bearing the ester group.
~ 129.0Ar-C (C5)Aromatic carbon (CH).
~ 126.0Ar-C (C3)Aromatic carbon (CH).
~ 52.5-OC H₃The methyl carbon of the ester group.[9][10]
~ 21.5Ar-C H₃The methyl carbon attached to the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by the strong absorption of the ester carbonyl group.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~ 2950MediumC-Hsp³ C-H Stretch (methyl groups)
~ 1725Strong, SharpC=OEster Carbonyl Stretch
~ 1600, 1480Medium-WeakC=CAromatic Ring Stretch
~ 1280StrongC-OEster C-O Stretch (asymmetric)
~ 1120StrongC-OEster C-O Stretch (symmetric)
~ 1090Medium-StrongC-ClAryl-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For chloro-containing compounds, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum Data (Electron Ionization, EI):

  • Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z = 184 .

  • Isotope Peak (M+2)⁺: A crucial confirmatory peak will be observed at m/z = 186 . Due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl), this peak will have an intensity of approximately one-third of the molecular ion peak.[11]

  • Key Fragmentation Peaks:

    • m/z = 153/155: Corresponds to the loss of the methoxy radical (•OCH₃). The isotopic pattern will be preserved.

    • m/z = 125/127: Corresponds to the loss of the carbomethoxy group (•COOCH₃), resulting in the 4-chloro-2-methylphenyl cation. The isotopic pattern will be preserved.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc Chromatography compound This compound (C₉H₉ClO₂) H_NMR ¹H NMR (Proton Environment) compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) compound->C_NMR IR Functional Groups (C=O, C-O, C-Cl) compound->IR MS Molecular Weight (m/z 184) Isotopic Pattern (m/z 186) compound->MS HPLC Purity & Quantification compound->HPLC

Integrated analytical workflow for characterization.

Conclusion

The comprehensive characterization of this compound is achieved through a systematic and multi-faceted analytical approach. Synthesis via Fischer esterification provides a direct route to the compound, with its progress and purity effectively monitored by TLC. The definitive structural confirmation relies on the collective interpretation of data from ¹H and ¹³C NMR, which elucidates the precise connectivity of the atoms; IR spectroscopy, which confirms the presence of key functional groups; and mass spectrometry, which establishes the correct molecular weight and the diagnostically crucial chlorine isotopic pattern. This guide provides the necessary framework and expected data for researchers to confidently synthesize, purify, and validate the identity of this important chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22349978, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14307, Methyl 4-chlorobenzoate. Retrieved from [Link]

  • Supporting Information, Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl esters. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Electronic Supplementary Information for: A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H2O2. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36664, Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for Methyl benzoate. Retrieved from [Link]

  • University of Wisconsin-Madison (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) for Methyl benzoate. Retrieved from [Link]

  • Restek (n.d.). Methyl benzoate GC-MS Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22019481, Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

  • Canadian Science Publishing (1968). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 46(15), 2559-2563. Retrieved from [Link]

  • Analytical Methods (RSC Publishing) (2014). Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. Anal. Methods, 6, 2274-2279. Retrieved from [Link]

  • Amerigo Scientific (n.d.). 4-Chloro-2-methylbenzoic acid (96%). Retrieved from [Link]

  • NIST WebBook (n.d.). Methyl 4-chloro-3-methylbenzoate. Retrieved from [Link]

  • University of California, Irvine (n.d.). Handout Esterification and Acetalization. Retrieved from [Link]

  • NIST WebBook (n.d.). Benzoic acid, 4-chloro-, methyl ester: Mass spectrum. Retrieved from [Link]

  • NIST WebBook (n.d.). Benzoic acid, 4-chloro-, methyl ester: IR spectrum. Retrieved from [Link]

  • Dominican University (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

  • Google Patents (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • UCLA Chemistry Department (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from [Link]

  • Organic Mechanism (2012). Fischer Esterification 004. YouTube. Retrieved from [Link]

  • Chegg.com (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

  • Chemistry university of ottawa (2020). Synthesis of Methyl Benzoate Lab. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Methyl 4-Chloro-2-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Methyl 4-Chloro-2-methylbenzoate is an aromatic ester with the chemical formula C₉H₉ClO₂[1]. As a substituted benzoic acid derivative, it serves as a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. The successful execution of reactions, purification processes, and formulation development involving this compound is fundamentally dependent on a thorough understanding of its solubility characteristics. The selection of an appropriate solvent is a critical decision that influences reaction kinetics, yield, and the ease of product isolation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals. We will delve into the theoretical principles governing its solubility, predict its behavior in various organic solvents based on its molecular structure, and provide a detailed, field-proven protocol for its experimental determination. The focus is not just on the data, but on the underlying chemical principles and the causality behind experimental design, empowering scientists to make informed decisions in their work.

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.[2][3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3] The key factors influencing this energetic balance are polarity, the types of intermolecular forces, molecular size, and temperature.

  • Polarity and Intermolecular Forces : The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. Polar molecules dissolve well in polar solvents due to favorable dipole-dipole interactions and, in some cases, hydrogen bonding.[2][4] Non-polar molecules, which primarily interact through weaker London dispersion forces, are more soluble in non-polar solvents.[3]

  • Molecular Size : Larger molecules generally exhibit lower solubility compared to smaller molecules of similar structure. This is because more energy is needed to overcome the intermolecular forces in the solid lattice, and the solvent must create larger cavities to accommodate them.[5][6]

  • Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] Higher temperatures provide the necessary kinetic energy for solvent molecules to more effectively break apart the solute's crystal lattice.[5][6]

Physicochemical Profile and Predicted Solubility of this compound

To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1]

The molecule consists of:

  • A benzene ring : This is a large, non-polar, and hydrophobic component.

  • An ester group (-COOCH₃) : This group is polar due to the electronegative oxygen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor with protic solvents.[4][7]

  • A chloro group (-Cl) : This is an electronegative group that contributes to the molecule's overall polarity.

  • A methyl group (-CH₃) : This is a small, non-polar alkyl group.

The presence of both a significant non-polar benzene ring and a polar ester group suggests that this compound is a molecule of intermediate polarity. It is not expected to be highly soluble in very polar solvents like water or in highly non-polar solvents like hexane. Its solubility will be highest in solvents of moderate polarity that can effectively interact with both the aromatic ring and the ester functional group.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict its relative solubility across a spectrum of solvents. This table serves as a hypothesis to be validated by experimental testing.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLow to ModerateThe large non-polar aromatic ring allows for some interaction via London dispersion forces, but the polar ester group limits high solubility.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents have a polarity that matches the solute well. They can interact with the polar ester group via dipole-dipole forces and with the aromatic ring. Ethyl acetate, being an ester itself, is often an excellent solvent for other esters.[8]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)Moderate to HighThese solvents are polar and can engage in strong dipole-dipole interactions with the ester group. Acetone and ACN should be effective.
Polar Protic Methanol, EthanolModerateThese alcohols can act as hydrogen bond donors to the ester's oxygen atoms, which promotes solubility. However, their high polarity and strong self-association via hydrogen bonding may be less compatible with the non-polar part of the solute.[3]
Highly Polar WaterVery Low / InsolubleThe large hydrophobic (non-polar) portion of the molecule dominates, making it poorly soluble in water despite the polar ester group.[4][7]

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent at a specific temperature. This protocol is designed to be a self-validating system by ensuring that equilibrium is reached.

Diagram: Experimental Workflow for Solubility Determination

G Workflow for Isothermal Solubility Determination prep 1. Preparation - Select Solvents - Prepare Saturated Solution equil 2. Equilibration - Agitate at Constant T (e.g., 24-48h) prep->equil Add excess solute repeat Check for Equilibrium (e.g., at 48h and 72h) equil->repeat separate 3. Phase Separation - Centrifuge or Filter - Isolate Supernatant analyze 4. Analysis - Dilute Aliquot - Quantify by HPLC/UV-Vis separate->analyze Clear saturated solution calc 5. Calculation - Determine Concentration (e.g., mg/mL) analyze->calc repeat->equil Concentrations differ (continue agitation) repeat->separate Concentrations agree

Sources

A Technical Guide to the Spectroscopic Profile of Methyl 4-chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the spectroscopic characteristics of Methyl 4-chloro-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical data for this compound. The information herein is a synthesis of predicted data and comparative analysis with structurally similar molecules, necessitated by the limited availability of published experimental spectra for this specific compound.

Introduction

This compound (C₉H₉ClO₂) is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide presents a detailed analysis of the expected spectroscopic data for this compound, providing a foundational reference for its synthesis and characterization.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to show distinct signals for the aromatic and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-6)7.85d1H
Aromatic H (H-5)7.20dd1H
Aromatic H (H-3)7.25d1H
Methoxy (-OCH₃)3.88s3H
Aromatic Methyl (-CH₃)2.55s3H

Disclaimer: These are predicted values and may vary slightly from experimental results.

Rationale for Predicted Chemical Shifts
  • Aromatic Protons (H-3, H-5, H-6): The protons on the benzene ring are in the deshielded region (7.0-8.0 ppm) due to the ring current effect. The electron-withdrawing nature of the ester and chloro groups further deshields these protons. The proton at H-6 is expected to be the most downfield due to its proximity to the ester group. The splitting patterns arise from coupling with neighboring protons. H-6 is a doublet due to coupling with H-5. H-5 is a doublet of doublets due to coupling with both H-6 and H-3. H-3 is a doublet due to coupling with H-5.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around 3.9 ppm.

  • Aromatic Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are also equivalent and appear as a singlet, generally in the range of 2.3-2.6 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)166.5
Aromatic C-4 (C-Cl)138.0
Aromatic C-2 (C-CH₃)139.5
Aromatic C-1 (C-COOCH₃)130.0
Aromatic C-6130.8
Aromatic C-5131.5
Aromatic C-3125.0
Methoxy (-OCH₃)52.3
Aromatic Methyl (-CH₃)21.8

Disclaimer: These are predicted values and may vary slightly from experimental results.

Rationale for Predicted Chemical Shifts
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically around 166-167 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chloro (C-4) and methyl (C-2) groups, as well as the ester group (C-1), will have distinct chemical shifts. The remaining aromatic carbons (C-3, C-5, C-6) will also have unique signals based on their electronic environment.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical range for such carbons, around 52 ppm.

  • Aromatic Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring is expected around 22 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Acquisition time: 1-2 s

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Inferred Infrared (IR) Spectroscopy

Due to the lack of a published experimental IR spectrum for this compound, the expected characteristic absorption bands are inferred from the known spectra of substituted methyl benzoates.[1]

Table 3: Inferred Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium-Weak
C-H stretch (aliphatic, -CH₃)2995-2850Medium
C=O stretch (ester)~1725Strong
C=C stretch (aromatic)1600-1450Medium (multiple bands)
C-O stretch (ester)1300-1100Strong (two bands)
C-Cl stretch850-550Medium-Strong
Interpretation of Expected IR Peaks
  • C=O Stretch: A strong absorption band around 1725 cm⁻¹ is the most characteristic signal for the ester carbonyl group.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • C=C Stretches: The presence of the benzene ring will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Two strong bands are expected for the C-O stretching vibrations of the ester group, typically in the 1300-1100 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl bond will show a characteristic absorption in the fingerprint region, which can be broad and may overlap with other vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

Inferred Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for a substituted methyl benzoate. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments

m/zAssignmentNotes
184/186[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
153/155[M - OCH₃]⁺Loss of the methoxy radical.
125/127[M - COOCH₃]⁺Loss of the carbomethoxy group.
111[C₇H₄Cl]⁺Further fragmentation.
91[C₇H₇]⁺Tropylium ion (rearrangement).
Expected Fragmentation Pathway

The primary fragmentation of methyl benzoates typically involves the loss of the methoxy radical (-•OCH₃) to form an acylium ion, or the loss of the entire carbomethoxy group.[2] The presence of the methyl group on the ring may also lead to rearrangements and the formation of a tropylium-like ion. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for all chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Ionization (EI) for a detailed fragmentation pattern or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Detection: Detect the ions and generate the mass spectrum.

Workflow and Data Interpretation Diagrams

General Spectroscopic Analysis Workflow

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Methyl 4-chloro-2-methylbenzoate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation and Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation validation Structure Confirmation and Purity Assessment interpretation->validation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 184/186 frag1 [M - •OCH₃]⁺ m/z 153/155 M->frag1 - •OCH₃ frag2 [M - •COOCH₃]⁺ m/z 125/127 M->frag2 - •COOCH₃ frag3 [C₇H₄Cl]⁺ m/z 111 frag1->frag3 - CO

Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive and inferential, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists working with this compound. It is crucial to emphasize that experimental verification of these predictions is the definitive standard for structural confirmation.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-Chloro-2-methylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic use of functionalized aromatic compounds is paramount for the efficient construction of complex molecular architectures. Methyl 4-chloro-2-methylbenzoate, with its distinct arrangement of a chloro substituent, a methyl group, and a methyl ester on a benzene ring, presents itself as a highly versatile and valuable building block.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights and practical protocols for the effective utilization of this reagent in a variety of synthetic transformations. The methodologies detailed herein are grounded in established chemical principles and aim to provide a self-validating framework for reproducible and scalable synthetic applications.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 99585-12-3[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Off-White Solid[2]
Melting Point 42-44 °C[2]
Boiling Point 136-137 °C at 10 mmHg[2]
Solubility Soluble in chloroform and methanol.[2]

Handling and Storage: this compound should be stored in a cool, dry place away from incompatible materials.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a chloro group on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[4] this compound can be effectively coupled with a variety of boronic acids or their esters.

Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[5][6] For aryl chlorides, which are generally less reactive than bromides or iodides, the use of electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, is often necessary to facilitate the oxidative addition step of the catalytic cycle.[6] A suitable base is required to activate the boronic acid for transmetalation.[4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, boronic acid, base to flask B Add Pd catalyst and ligand A->B C Add solvent B->C D Degas mixture C->D E Heat to desired temperature D->E F Monitor by TLC/LC-MS E->F G Aqueous workup F->G H Purification (e.g., column chromatography) G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.[7]

Protocol 1: Standard Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene (anhydrous)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

    • Add anhydrous toluene and degassed water (typically in a 5:1 ratio).[5]

    • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-aryl-2-methylbenzoate.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9] This reaction is of immense importance in medicinal chemistry due to the prevalence of the aniline motif in bioactive molecules.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination of an aryl chloride like this compound is highly dependent on the catalyst system.[3] The use of specialized ligands is often required to achieve efficient coupling. The choice of base is also critical and can influence the reaction rate and yield.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)-Cl(Ln) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdAmine Ar-Pd(II)-NHR'R'' ArPdCl->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)-NR'R''(Ln) ArPdAmine->ArPdAmido Deprotonation (-Base-H+) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[8]

Protocol 2: Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

    • Add this compound and anhydrous toluene.

    • Add the amine to the reaction mixture.

    • Seal the vessel and heat to 100-110 °C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography.

Transformations of the Ester Functionality

The methyl ester group of this compound provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a benzyl alcohol.

Hydrolysis to 4-Chloro-2-methylbenzoic Acid

Hydrolysis of the methyl ester provides access to 4-chloro-2-methylbenzoic acid, a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.[10][11]

Protocol 3: Basic Hydrolysis of this compound

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of methanol and water.[12]

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.[12]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated HCl to acidify the mixture, which will precipitate the carboxylic acid.[12]

    • Filter the solid, wash with cold water, and dry to obtain 4-chloro-2-methylbenzoic acid.[12]

Reduction to (4-Chloro-2-methylphenyl)methanol

Reduction of the ester yields (4-chloro-2-methylphenyl)methanol, another useful synthetic intermediate.

Protocol 4: Reduction of this compound with Lithium Aluminum Hydride

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous sodium sulfate solution

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solid and wash with ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-chloro-2-methylphenyl)methanol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Cross-Coupling Inactive catalyst, insufficient degassing, inappropriate base or solvent.Screen different palladium catalysts and ligands. Ensure rigorous degassing of solvents. Optimize the base and solvent system for the specific substrates.[7]
Dehalogenation Side Product Presence of water or other protic sources.Use anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere.[7]
Incomplete Hydrolysis Insufficient reaction time or base.Increase the reaction time or the amount of base. Consider using a different solvent system to improve solubility.
Over-reduction Reaction temperature too high or excessive reducing agent.Maintain a low temperature during the addition of the reducing agent. Use the stoichiometric amount of the reducing agent.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its ester functionality, makes it a valuable precursor for the synthesis of a wide array of complex molecules in the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate.

References

  • The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. (URL: )
  • Preparation of Methyl Benzo
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. - The Royal Society of Chemistry. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
  • This compound | C9H9ClO2 | CID 22349978 - PubChem. (URL: [Link])

  • Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (URL: [Link])

  • The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. (URL: _)
  • Synthesis of Methyl benzoate with reaction mechanism - YouTube. (URL: [Link])

  • Can methyl benzoate be hydrolyzed? - Quora. (URL: [Link])

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
  • CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (URL: )
  • 2.2.1 Cross-Coupling Methods for Methylation - ResearchGate. (URL: [Link])

  • Imidazolylsulfonates: Electrophilic Partners in Cross-Coupling Reactions | Organic Letters. (URL: [Link])

  • Total synthesis and development of bioactive natural products - PMC - NIH. (URL: [Link])

  • Acaricidal effects of methyl benzoate against Tetranychus urticae Koch (Acari: Tetranychidae) on common crop plants - PubMed. (URL: [Link])

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - ResearchGate. (URL: [Link])

Sources

Application Note: A Guide to the Suzuki-Miyaura Coupling of Sterically Hindered and Deactivated Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Focus Substrate: Methyl 4-Chloro-2-methylbenzoate

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency.[1][2] However, its application to substrates that are sterically hindered and electronically deactivated, such as this compound, presents significant challenges. The inherent stability of the C-Cl bond and the steric bulk from the ortho-methyl group impede the crucial oxidative addition step of the catalytic cycle.[3][4] This guide provides a comprehensive overview of the mechanistic hurdles and offers field-proven strategies for overcoming them. We present a detailed protocol, component selection rationale, and optimization data to empower researchers to successfully couple this and other challenging aryl chlorides.

Introduction: The Challenge of Inactive Substrates

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become an indispensable tool in academic and industrial research, particularly in drug development.[5] The reaction is valued for the mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[2][4]

The general transformation is shown below: R¹-X + R²-B(OR)₂ --[Pd Catalyst, Base]--> R¹-R²

While highly effective for aryl iodides and bromides, the use of aryl chlorides as coupling partners is notoriously difficult.[3] The carbon-chlorine bond is significantly stronger, making it resistant to cleavage by the palladium catalyst. Our model substrate, this compound, encapsulates a dual challenge:

  • An Unreactive Aryl Chloride: Requires a highly active catalyst system to facilitate the rate-limiting oxidative addition step.[3][4]

  • Steric Hindrance: The methyl group at the C2 position physically blocks the palladium catalyst from easily accessing the C4-Cl bond, further complicating the reaction.[6][7]

Addressing these issues requires a carefully designed catalytic system where the choice of ligand, base, and solvent are paramount to success.

Mechanistic Considerations: The Catalytic Cycle Under Duress

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][8] Understanding this cycle is key to troubleshooting and optimizing the reaction for challenging substrates.

Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex tm_complex R¹-Pd(II)(R²)L₂ oa_complex->tm_complex Transmetalation product R¹-R² (Coupled Product) tm_complex->product Reductive Elimination product->pd0 reagents Ar-Cl (R¹-X) + R²-B(OH)₂ reagents->pd0 Oxidative Addition base Base (e.g., K₃PO₄) borate [R²-B(OH)₃]⁻ base->borate borate->oa_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: This is the rate-determining step for aryl chlorides.[2] The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond. For this to occur, the palladium center must be highly electron-rich to donate electron density into the σ* orbital of the C-Cl bond. This is where modern, specialized ligands become critical. Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium, promoting the difficult oxidative addition.[3][5]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base.[1][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the electrophilic palladium(II) center.[5]

  • Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8] The steric bulk of the ligands can promote this final step.[5]

Strategic Component Selection

Success with this compound hinges on choosing components that collectively overcome the high activation barriers.

Catalyst System: The Engine of the Reaction

A modern catalyst system consists of a palladium precursor and a specialized ligand.

  • Palladium Precursor: Simple palladium salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points.[3] These are pre-catalysts that generate the active Pd(0) species in situ.

  • Ligand: This is the most critical choice for aryl chlorides. The goal is to use ligands that are both bulky and electron-rich .

    • Bulky Phosphines: Ligands from the Buchwald and Fu groups are industry standards. SPhos, XPhos, and RuPhos feature bulky biaryl backbones that create a sterically demanding environment around the palladium. This promotes reductive elimination and stabilizes the monomeric, highly reactive L-Pd(0) species needed for oxidative addition.[9]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, making them even more electron-releasing than most phosphines.[5] This property makes them exceptionally effective at activating C-Cl bonds.[9] Pre-formed (NHC)Pd complexes, known as PEPPSI catalysts, are also highly effective and air-stable.[10]

Base Selection: The Activator

The base's primary role is to activate the boronic acid for transmetalation.[1] For challenging couplings, stronger bases are often required.

  • Potassium Phosphate (K₃PO₄): An excellent choice for sterically hindered substrates. It is strong enough to form the boronate "ate" complex efficiently but is generally non-nucleophilic, minimizing side reactions.[1]

  • Cesium Carbonate (Cs₂CO₃): Often used in difficult couplings due to its high basicity and better solubility in organic solvents compared to other carbonates.[1]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective base that is effective in many cases, though sometimes less so for highly demanding substrates.[1]

Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly used.[5][8]

  • Aromatic Hydrocarbons: Toluene is another frequent choice.[5]

  • Aqueous Mixtures: Suzuki reactions are often run in a biphasic mixture, such as Toluene/Water or Dioxane/Water.[8][10] The water helps to dissolve the inorganic base (e.g., K₃PO₄), facilitating its role in the catalytic cycle.[10]

Data-Driven Optimization

To illustrate the importance of component selection, the following table presents representative data from a hypothetical screening study for the coupling of this compound with Phenylboronic Acid.

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100< 5%
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃Dioxane/H₂O10035%
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Toluene/H₂O10088%
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Toluene/H₂O10092%
5PEPPSI-IPr (2)-Cs₂CO₃Dioxane10090%

Analysis:

  • Entry 1: Using a traditional, less electron-rich ligand like PPh₃ results in almost no product, highlighting its inadequacy for activating aryl chlorides.

  • Entry 2: A more electron-rich and bulky phosphine like P(t-Bu)₃ shows some reactivity, but the yield is poor.

  • Entries 3 & 4: The switch to modern biarylphosphine ligands (SPhos, XPhos) in combination with a stronger base (K₃PO₄) dramatically increases the yield, demonstrating their superior ability to promote the coupling of this challenging substrate.[9]

  • Entry 5: An NHC-based catalyst also provides an excellent yield, confirming the efficacy of this ligand class for difficult couplings.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using an optimized catalyst system.

Experimental_Workflow A 1. Reagent Assembly - Add solids (Aryl chloride, Boronic acid, Base) to a flame-dried Schlenk flask. B 2. Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Solvent & Catalyst Addition - Add degassed solvent via syringe. - Add Pd/Ligand solution. B->C D 4. Reaction - Heat to 100 °C with vigorous stirring. - Monitor by TLC/LC-MS. C->D E 5. Work-up - Cool to RT. - Dilute with EtOAc, wash with H₂O and brine. D->E F 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. E->F G 7. Characterization - Obtain pure product. - Analyze by NMR, MS. F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar ligand (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate, Hexanes (for work-up and chromatography)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11] The exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst and the phosphine ligand.[11]

  • Catalyst and Solvent Addition: In a separate vial under an inert atmosphere, dissolve the Pd₂(dba)₃ and SPhos in 2 mL of the anhydrous toluene. Add the remaining toluene (6 mL) and degassed water (2 mL) to the Schlenk flask via syringe. Finally, add the catalyst solution to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable through the rational selection of a highly active catalyst system. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is essential to facilitate the difficult oxidative addition of the aryl chloride. Combining these advanced ligands with a suitable base, such as K₃PO₄, and an appropriate solvent system provides a robust and reliable method for constructing valuable biaryl structures from otherwise unreactive starting materials. This strategic approach can be broadly applied to a range of sterically and electronically demanding substrates in pharmaceutical and materials science research.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.

  • Wikipedia. Suzuki reaction.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • BYJU'S. Suzuki coupling reaction.

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

  • ResearchGate. Suzuki coupling reactions of aryl chlorides.

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.

  • Wordpress. Use of Base Metals in Suzuki Coupling.

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.

  • Andrew G. Myers Research Group. The Suzuki Reaction.

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.

  • Royal Society of Chemistry. Supramolecular palladium(II) complex as a recyclable catalyst for Suzuki-Miyaura Coupling.

  • ACS Publications. Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.

  • ACS Publications. Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.

Sources

Application Notes and Protocols: Grignard Reaction of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, prized for its efficacy in constructing new carbon-carbon bonds.[1][2] This organometallic reaction utilizes a Grignard reagent (R-MgX), a potent nucleophile, to attack electrophilic carbon centers, most notably the carbonyl group of aldehydes, ketones, and esters.[2][3] The reaction of a Grignard reagent with an ester is a particularly powerful transformation, leading to the formation of tertiary alcohols in a two-step addition-elimination-addition sequence.[4]

This application note provides a comprehensive guide to the Grignard reaction of methyl 4-chloro-2-methylbenzoate with a suitable Grignard reagent, such as phenylmagnesium bromide, to yield (4-chloro-2-methylphenyl)diphenylmethanol. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and discuss critical parameters for ensuring a successful and high-yielding synthesis. This guide is tailored for researchers, scientists, and professionals in drug development who require a robust and well-understood method for the synthesis of complex tertiary alcohols.

Reaction Scheme and Mechanism

The overall transformation involves the reaction of two equivalents of a Grignard reagent (for this example, phenylmagnesium bromide) with one equivalent of this compound to produce the corresponding tertiary alcohol after an acidic workup.

Overall Reaction:

Where Ar = benzene ring

The reaction proceeds through a well-established mechanism:

  • First Nucleophilic Addition: The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

  • Elimination of the Alkoxy Group: The tetrahedral intermediate is unstable and collapses. The methoxy group (-OCH3) is a competent leaving group and is eliminated, reforming the carbonyl group to yield an intermediate ketone, (4-chloro-2-methylphenyl)(phenyl)methanone.

  • Second Nucleophilic Addition: The newly formed ketone is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent. In fact, ketones are generally more reactive towards Grignard reagents than esters.[4] This second addition forms a new tetrahedral intermediate, a magnesium alkoxide salt.

  • Protonation (Workup): The reaction is quenched with a dilute acid (e.g., aqueous HCl or H2SO4) to protonate the alkoxide, yielding the final tertiary alcohol product, (4-chloro-2-methylphenyl)diphenylmethanol.[5][6]

Chemoselectivity Considerations

A key consideration in this synthesis is the potential for the Grignard reagent to react with the chloro-substituent on the aromatic ring. However, the reactivity of Grignard reagents towards aryl halides is significantly lower than their reactivity towards the ester carbonyl group, especially under the typical reaction conditions for ester addition.[7] Therefore, selective reaction at the ester functionality is expected to be the major pathway.

The ortho-methyl group on the benzoate may introduce some steric hindrance, which could potentially slow down the rate of the Grignard addition. This can be overcome by ensuring an adequate reaction time and, if necessary, gentle heating to drive the reaction to completion.

Experimental Protocol

This protocol details the synthesis of (4-chloro-2-methylphenyl)diphenylmethanol from this compound and phenylmagnesium bromide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC9H9ClO2184.621.85 g10.0
Magnesium turningsMg24.310.53 g22.0
BromobenzeneC6H5Br157.013.45 g (2.32 mL)22.0
Anhydrous Diethyl Ether (Et2O)(C2H5)2O74.12~50 mL-
Iodine (I2)I2253.811 small crystal-
1 M Hydrochloric Acid (HCl)HCl36.46As needed for workup-
Saturated Sodium Bicarbonate (NaHCO3) solutionNaHCO384.01As needed for workup-
Saturated Sodium Chloride (brine) solutionNaCl58.44As needed for workup-
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As needed for drying-
Petroleum Ether--As needed for purification-
Ethyl AcetateC4H8O288.11As needed for TLC and purification-
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Apparatus Setup: Assemble the three-necked round-bottom flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Ensure all glassware is scrupulously dried in an oven and cooled under a stream of inert gas to exclude moisture.[1]

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask.[3] Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation: Add approximately 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene in 15 mL of anhydrous diethyl ether. Add about 1-2 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gentle warming with a warm water bath may be necessary.[6]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6] After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, greyish-brown color.

Part 2: Reaction with this compound

  • Substrate Preparation: In a separate dry flask, dissolve this compound in 10 mL of anhydrous diethyl ether.

  • Addition of the Ester: Cool the freshly prepared Grignard reagent in an ice-water bath. Slowly add the solution of this compound dropwise to the stirred Grignard reagent.[5] Control the rate of addition to maintain a gentle reflux. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours. To ensure the reaction goes to completion, you can gently heat the mixture to reflux for 30 minutes.

Part 3: Workup and Purification

  • Quenching the Reaction: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. Alternatively, pour the reaction mixture slowly onto a mixture of crushed ice and 1 M HCl.[8] This will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter or decant the solution and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization. A mixture of ethyl acetate and petroleum ether is often a good solvent system for this type of tertiary alcohol. Biphenyl, a common byproduct from the Grignard reagent formation, is soluble in petroleum ether and can be removed during this process.[1] Alternatively, column chromatography on silica gel can be employed for purification.

Characterization

The identity and purity of the final product, (4-chloro-2-methylphenyl)diphenylmethanol, should be confirmed by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy (NMR and IR):

    • ¹H and ¹³C NMR spectroscopy to confirm the structure of the molecule.

    • Infrared (IR) spectroscopy to confirm the presence of the hydroxyl (-OH) group and the absence of the ester carbonyl (C=O) group from the starting material.

Visualizing the Workflow

Grignard Reaction Mechanism

Grignard_Mechanism cluster_step1 Step 1: First Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Addition cluster_step4 Step 4: Protonation Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack Ester->Intermediate1 Grignard1 PhMgBr Grignard1->Ester Ketone Intermediate Ketone Intermediate1->Ketone Collapse Intermediate1->Ketone Methoxy -OCH3 Intermediate1->Methoxy Elimination Alkoxide Magnesium Alkoxide Ketone->Alkoxide Nucleophilic Attack Ketone->Alkoxide Grignard2 PhMgBr Grignard2->Ketone Product (4-chloro-2-methylphenyl)diphenylmethanol Alkoxide->Product Protonation Alkoxide->Product Acid H3O+ (Workup) Acid->Alkoxide

Caption: Mechanism of the Grignard reaction with an ester.

Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware & Reagents Grignard_Prep Prepare Phenylmagnesium Bromide Start->Grignard_Prep Reaction React with this compound Grignard_Prep->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Purify Crude Product (Recrystallization/Chromatography) Workup->Purification Characterization Characterize Final Product (TLC, MP, NMR, IR) Purification->Characterization End End: Pure Tertiary Alcohol Characterization->End

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Diethyl Ether: Diethyl ether is highly flammable and volatile. All operations involving ether should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Grignard Reagents: Grignard reagents are strong bases and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic.[6] Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming too vigorous.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiate Inactive magnesium surface; presence of moisture.Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Ensure all glassware and reagents are scrupulously dry.
Low yield of the tertiary alcohol Incomplete reaction; side reactions (e.g., Wurtz coupling to form biphenyl); loss of product during workup.Ensure sufficient reaction time and/or gentle heating to drive the reaction to completion. Minimize the concentration of unreacted bromobenzene to reduce biphenyl formation. Perform extractions carefully to maximize product recovery.
Presence of ketone in the final product Insufficient Grignard reagent.Use a slight excess of the Grignard reagent (at least 2.2 equivalents) to ensure complete conversion of the intermediate ketone.
Formation of biphenyl Homocoupling of the Grignard reagent.This is a common side product. It can be minimized by slow addition of the aryl halide during Grignard formation and keeping the temperature low. Biphenyl is typically more soluble in nonpolar solvents like petroleum ether and can be removed during recrystallization.[1]

Conclusion

The Grignard reaction of this compound provides a reliable and efficient route to the corresponding tertiary alcohol. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and by understanding the underlying mechanism, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of this and structurally related molecules, which are of significant interest in various fields of chemical research and development.

References

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.).
  • The Grignard Reagents | Organometallics - ACS Publications. (n.d.).
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzo
  • Grignard Reaction. (n.d.).
  • Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011, October 11). OpenBU.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study. (n.d.). PubMed.
  • Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate. (2025, October 21).
  • Esters with Grignard Reagent. (n.d.). Chemistry Steps.
  • What is the difference between the reactivity of alkyl halides and Grignard reagents? (2020, August 26). Quora.
  • Application Notes and Protocols: Grignard Synthesis of Dichloro-bis(4-methylphenyl)silane. (n.d.). Benchchem.
  • Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.).
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • The grignard synthesis of triphenylmethanol.pdf. (n.d.). TSI Journals.
  • KR840000281B1 - How to Stabilize Halogenated Compounds - Google Patents. (n.d.).
  • Preparation of triphenylmethanol via Grignard, Expt. 8. (2012, March 7). YouTube.
  • The grignard synthesis of triphenylmethanol. (n.d.). Semantic Scholar.

Sources

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of Methyl 4-Chloro-2-methylbenzoate

This compound (CAS No. 99585-12-3) is a substituted aromatic ester that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). As a key pharmaceutical intermediate, its purity, identity, and impurity profile directly influence the quality, safety, and efficacy of the final drug product.[1][2] Any deviation in the quality of this starting material can have cascading effects, leading to process inefficiencies, batch failures, and potential safety risks in the final API.[3] Therefore, the implementation of robust, accurate, and validated analytical methods is not merely a procedural step but a foundational requirement for successful drug development and manufacturing.[4][5]

This guide provides a comprehensive overview of the principal analytical techniques for the complete characterization of this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement and adapt these protocols with a deep understanding of the underlying principles.

Chromatographic Purity and Assay Determination

Chromatographic techniques are the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation for both quantification of the main component (assay) and the detection and quantification of related substances (purity).[3][4]

Gas Chromatography (GC): The Method of Choice for Volatile Analytes

Gas chromatography is an ideal technique for the analysis of thermally stable and volatile compounds like this compound. Its high efficiency and sensitivity make it particularly suitable for purity analysis and identifying trace volatile impurities.

Expertise & Experience: Why Choose GC? The decision to use GC is predicated on the analyte's physical properties. This compound, being a methyl ester, possesses sufficient volatility and thermal stability to be vaporized in a heated inlet and travel through the analytical column without degradation. This leads to sharp, symmetrical peaks and reliable quantification.

  • Column Selection: The choice of a capillary column's stationary phase is critical. A low-to-mid polarity phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, BPX5), is the logical starting point.[6] This phase separates compounds primarily based on their boiling points and subtle polarity differences, providing excellent resolution for a wide range of organic molecules, including halogenated and methylated aromatics.

  • Detector Selection:

    • A Flame Ionization Detector (FID) is the universal standard for quantifying organic compounds. It offers high sensitivity, a wide linear range, and robust performance, making it perfect for determining the purity of the main component by area percent.

    • A Mass Spectrometer (MS) detector provides an orthogonal layer of information. It not only quantifies the analyte but also provides structural information based on the mass-to-charge ratio (m/z) and fragmentation pattern.[6] This is indispensable for the tentative identification of unknown impurities, a critical step in impurity profiling.

This protocol outlines a general method for determining the purity of this compound and identifying related impurities.

A. Sample Preparation Workflow

Caption: Sample preparation workflow for GC analysis.

B. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Industry-standard column offering a good balance of resolution and analysis time.
Injector Split/Splitless, 250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 50:1Prevents column overloading while transferring sufficient analyte for detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal efficiency.[7]
Oven Program 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minA temperature ramp resolves compounds with different boiling points effectively.[6]
FID Detector 300 °C, H₂/Air/Makeup flows optimizedHigh temperature prevents condensation of analytes.
MS Detector Transfer Line: 280 °C, Ion Source: 230 °C, EI: 70 eVStandard conditions for generating reproducible fragmentation patterns.[7]

C. Step-by-Step Methodology

  • System Preparation: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Solvent Blank Injection: Inject 1 µL of the solvent (e.g., ethyl acetate) to ensure no interfering peaks are present.

  • Sample Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectral data for the duration of the run.

  • Data Analysis:

    • Purity (FID): Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Impurity Identification (MS): For each impurity peak, examine the mass spectrum. Compare the obtained spectrum against a spectral library (e.g., NIST) and analyze the fragmentation pattern to propose a structure. The molecular ion peak is crucial for determining the molecular weight.[8][9]

Trustworthiness: Self-Validating System To ensure the validity of each analytical run, a system suitability test (SST) should be performed. This involves injecting a reference standard of this compound. Key SST parameters include:

  • Retention Time Reproducibility: RSD < 1% for six replicate injections.

  • Peak Area Reproducibility: RSD < 2% for six replicate injections.

  • Tailing Factor: 0.8 - 1.5 for the main peak.

High-Performance Liquid Chromatography (HPLC): Precision and Versatility

HPLC, particularly in the reversed-phase mode, is a powerful and versatile technique for the assay and purity determination of a wide range of pharmaceutical compounds.[10] It is the workhorse method for quality control in the pharmaceutical industry.[1][4]

Expertise & Experience: Why Choose HPLC? While GC is excellent for volatile compounds, HPLC is advantageous for its broad applicability to non-volatile or thermally sensitive compounds. For an intermediate like this compound, HPLC provides a highly precise and robust method for assay (potency) determination against a certified reference standard.

  • Mode and Column Selection: Reversed-Phase (RP) HPLC is the logical choice. The analyte is moderately non-polar and will be well-retained on a non-polar stationary phase, such as octadecylsilane (C18) .[10][11] A C18 column provides a strong hydrophobic interaction, allowing for effective separation from more polar or more non-polar impurities using a polar mobile phase.

  • Mobile Phase Selection: A gradient of an organic solvent (like acetonitrile or methanol) and water is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, such as formic acid or phosphoric acid , is added to the mobile phase to control the pH.[12] This ensures that any acidic or basic impurities are in a single ionic form, leading to sharp, symmetrical peaks. For LC-MS applications, volatile buffers like formic acid or ammonium acetate are required.[12]

  • Detector Selection: A UV-Vis or Photodiode Array (PDA) detector is ideal. The aromatic ring in this compound is a strong chromophore. A PDA detector is superior as it acquires the entire UV spectrum for each peak, which can be used to assess peak purity and aid in impurity identification. The detection wavelength should be set at an absorption maximum (e.g., ~235-245 nm) for maximum sensitivity.[11][13]

This protocol describes a validated method for the quantification of this compound and related substances.

A. Sample and Mobile Phase Preparation Workflow

G cluster_0 Mobile Phase Preparation cluster_1 Sample & Standard Preparation A Mobile Phase A: 0.1% Formic Acid in Water C Filter & Degas Both Phases A->C B Mobile Phase B: 0.1% Acetonitrile B->C D Prepare 1.0 mg/mL Stock in Acetonitrile E Dilute to 0.1 mg/mL Working Solution with 50:50 Acetonitrile:Water D->E F Filter through 0.45 µm Syringe Filter into Vial E->F

Caption: Preparation of solutions for HPLC analysis.

B. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Waters Alliance, Agilent 1260, or equivalentA modern HPLC system ensures precise gradient formation and low baseline noise.
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Luna, Zorbax)Standard dimensions for good resolution and reasonable backpressure.[11]
Column Temp. 30 °CMaintains consistent selectivity and retention time.
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileA simple, effective mobile phase for good peak shape and MS compatibility.
Gradient 0-20 min, 50-90% B; 20-22 min, 90% B; 22-25 min, 50% BA gradient elution ensures that both polar and non-polar impurities are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detector PDA/DAD, Wavelength: 240 nmProvides high sensitivity and allows for peak purity assessment.

C. Step-by-Step Methodology

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes.

  • System Suitability: Inject the working standard solution five times. The system is ready if the SST criteria (e.g., RSD of peak area < 2.0%, tailing factor between 0.9-1.2) are met.

  • Blank Injection: Inject the diluent (50:50 Acetonitrile:Water) to ensure no baseline interference.

  • Standard and Sample Injections: Inject the standard and sample solutions in a defined sequence (e.g., standard, sample 1, sample 2, standard).

  • Data Analysis:

    • Assay: Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the known concentration reference standard.

    • Purity: Identify impurity peaks and calculate their concentration relative to the main peak, either by area percent or against the primary standard (assuming a relative response factor of 1.0 if the impurity standard is unavailable).

Spectroscopic Structural Confirmation

While chromatography separates and quantifies, spectroscopy confirms the molecular structure. For a new batch or a reference standard qualification, spectroscopic analysis is mandatory.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Experience: Interpreting the Spectrum For this compound (C₉H₉ClO₂), the expected signals are:

  • ¹H NMR:

    • Aromatic Region (δ ~7.0-8.0 ppm): Three distinct signals corresponding to the three protons on the aromatic ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • Ester Methyl (δ ~3.9 ppm): A singlet integrating to 3 protons for the -OCH₃ group.

    • Aryl Methyl (δ ~2.4 ppm): A singlet integrating to 3 protons for the -CH₃ group attached to the ring.

  • ¹³C NMR: Nine distinct signals are expected, including the carbonyl carbon of the ester (δ ~166 ppm), aromatic carbons, and the two methyl carbons.[14][15]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer to confirm connectivity.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint.

Expertise & Experience: Predicting Fragmentation When coupled with GC (GC-MS), electron ionization (EI) is used. Key expected fragments for this compound (MW: 184.62 g/mol ) include:

  • Molecular Ion [M]⁺: A peak at m/z 184, with an M+2 isotope peak at m/z 186 (approximately 1/3 the intensity) characteristic of a single chlorine atom.

  • [M-31]⁺: A peak at m/z 153, corresponding to the loss of the methoxy radical (•OCH₃).

  • [M-59]⁺: A peak at m/z 125, corresponding to the loss of the carbomethoxy group (•COOCH₃).

This fragmentation pattern provides strong confirmatory evidence for the compound's identity.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive quality control of this compound. Gas Chromatography is ideal for assessing purity and volatile impurities, while HPLC provides a highly precise and robust method for assay determination. These chromatographic methods are complemented by NMR and MS , which provide unambiguous confirmation of the molecule's structure and identity. Together, these techniques form a self-validating system that ensures the material meets the stringent quality requirements for use in pharmaceutical development and manufacturing, upholding the pillars of safety, efficacy, and consistency.

References

  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fatty Acid Methyl Ester (FAME) Sample Preparation. (n.d.). UC Davis Stable Isotope Facility.
  • Fatty acid methyl esters (FAME) in oil samples. (n.d.). Merck Millipore.
  • The Importance of Quality Control in Pharmaceutical Intermediates. (2025). Htdchem.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Protheragen.
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters. (n.d.). Chromatography Today.
  • Rapid preparation of fatty acid methyl esters. (2025). ResearchGate.
  • cGMP Pharmaceutical Quality Control Testing. (n.d.). Intertek.
  • Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. (n.d.). LCGC International.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC. (2024). NJ Labs.
  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018). Asian Journal of Applied Science and Technology.
  • Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. (2025). ResearchGate.
  • methyl 4-chloro-2-fluoro-6-methylbenzoate(1805525-21-6) 1H NMR. (n.d.). ChemicalBook.
  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. (n.d.). Sigma-Aldrich.
  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. (2025). ResearchGate.
  • This compound (99585-12-3). (n.d.). BLD Pharm.
  • Gas Chromatography. (n.d.). Cengage.
  • 4-Chlorobenzoic acid, 2-methylpropyl ester. (n.d.). NIST WebBook.
  • Methyl 4-Chlorobenzoate. (n.d.). LGC Standards.
  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. (n.d.). Research Journal of Science and Technology.
  • 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound (Cas 4693-91-8). (n.d.). Parchem.
  • Benzoic acid, 4-chloro-, methyl ester. (n.d.). NIST WebBook.
  • Methyl 2-chloro-4-methylbenzoate (195318-63-9). (n.d.). BLD Pharm.
  • This compound. (n.d.). PubChem.
  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate.
  • Methyl 2-chloro-4-methylbenzoate. (n.d.). PubChem.
  • Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
  • Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. (n.d.). ResearchGate.
  • Preparation method of methyl benzoate compound. (n.d.). Google Patents.

Sources

Application Note: Structural Elucidation of Methyl 4-Chloro-2-methylbenzoate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This application note provides a detailed guide to the analysis of Methyl 4-Chloro-2-methylbenzoate using 1H NMR spectroscopy. We will cover the theoretical principles behind the expected spectrum, a comprehensive protocol for sample preparation and data acquisition, and a thorough interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in drug development and quality control who rely on precise structural verification.

Introduction: The Importance of NMR in Structural Analysis

In the synthesis of pharmaceutical intermediates and fine chemicals, unambiguous confirmation of the molecular structure is paramount. 1H NMR spectroscopy provides critical information about the electronic environment of protons within a molecule, allowing for the determination of connectivity and stereochemistry.[2] For a substituted aromatic compound like this compound, 1H NMR is instrumental in confirming the substitution pattern on the benzene ring, which is a key determinant of its chemical properties and reactivity.

The protons on a benzene ring exhibit chemical shifts typically in the range of 6.5-8.5 ppm due to the ring current effect, which deshields these protons.[3][4] The specific chemical shift and the splitting pattern of each aromatic proton are influenced by the electronic effects (both inductive and resonance) of the substituents on the ring.[5][6]

Theoretical Analysis of the 1H NMR Spectrum of this compound

To predict the 1H NMR spectrum of this compound, we must consider the influence of the three substituents—a chloro group, a methyl group, and a methyl ester group—on the aromatic protons.

Molecular Structure and Proton Numbering

SamplePrepWorkflow cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) weigh->dissolve Ensure accurate mass filter 3. Filter Solution (Glass wool plug in pipette) dissolve->filter Vortex to homogenize transfer 4. Transfer to NMR Tube filter->transfer Remove particulates cap 5. Cap and Label Tube transfer->cap Avoid contamination SpectralAnalysis start Acquired 1H NMR Spectrum num_signals 1. Count Signals (Number of unique proton sets) start->num_signals chem_shift 2. Analyze Chemical Shift (δ) (Electronic environment) num_signals->chem_shift integration 3. Check Integration (Ratio of protons) chem_shift->integration splitting 4. Analyze Splitting (Multiplicity) (Neighboring protons) integration->splitting coupling 5. Measure Coupling Constants (J) (Confirm connectivity) splitting->coupling assign 6. Assign Signals to Protons coupling->assign conclusion Structure Confirmed assign->conclusion

References

Mass Spectrometric Analysis of Methyl 4-Chloro-2-methylbenzoate: A Guide to Method Development and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of Methyl 4-Chloro-2-methylbenzoate (CAS 99585-12-3) using mass spectrometry, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Designed for researchers, analytical chemists, and drug development professionals, this document details the foundational principles, predicted fragmentation patterns, and a robust, step-by-step protocol for unambiguous identification and characterization. The causality behind experimental choices is explained to empower users to adapt the methodology for related halogenated aromatic compounds.

Introduction and Analyte Overview

This compound is a substituted aromatic ester often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its precise structural confirmation is critical for quality control, impurity profiling, and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography, offers unparalleled sensitivity and structural information for the analysis of such volatile and semi-volatile compounds.

The presence of a chlorine atom provides a distinct isotopic signature, which is a powerful diagnostic tool in mass spectral interpretation. This guide will leverage fundamental principles of mass spectrometry and data from structurally similar molecules to build a reliable analytical method.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 99585-12-3PubChem[3]
Molecular Formula C₉H₉ClO₂PubChem[3][4]
Average Molecular Weight 184.62 g/mol PubChem[3][4]
Monoisotopic Mass 184.029107 DaPubChem[3][4]

Core Principles: Why GC-EI-MS is the Method of Choice

For a molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the preferred analytical technique. The rationale is threefold:

  • Volatility and Thermal Stability: The compound's structure lends itself to sufficient volatility and thermal stability, making it amenable to vaporization in a heated GC inlet without degradation. This ensures the intact molecule reaches the ion source.

  • Chromatographic Separation: GC provides excellent separation of the analyte from the sample matrix, solvents, or potential impurities, ensuring a pure mass spectrum is obtained for the compound of interest. A non-polar column like a DB-5MS or equivalent is typically effective for such aromatic esters.[5][6]

  • Reproducible Fragmentation: Electron Ionization (EI) at a standard energy of 70 eV is a high-energy, hard ionization technique that induces extensive and highly reproducible fragmentation.[7] This creates a unique "fingerprint" mass spectrum that is ideal for structural elucidation and library matching. The fragmentation patterns of benzoate esters under EI are well-documented, providing a strong basis for spectral interpretation.[8][9]

A crucial diagnostic feature will be the chlorine isotopic pattern . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (an M and M+2 peak) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This signature is invaluable for confirming the presence and number of chlorine atoms in an ion.

Predicted Electron Ionization (EI) Fragmentation Pathway

While a library spectrum for this compound may not be readily available, its fragmentation can be confidently predicted based on the established behavior of methyl benzoates and chlorinated aromatic compounds.[1][10][11]

  • Molecular Ion (M•⁺): The initial event is the removal of an electron to form the molecular ion. Due to the chlorine atom, this will be observed as a doublet at m/z 184 (for ³⁵Cl) and m/z 186 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

  • Loss of a Methoxy Radical (•OCH₃): A primary and highly characteristic fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (31 Da). This results in the formation of a stable 4-chloro-2-methylbenzoyl acylium ion. This key fragment will appear as a doublet at m/z 153/155 .

  • Loss of a Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35 Da), yielding an ion at m/z 149 .

  • Formation of the Chlorotoluene Ion: The loss of the entire methyl ester group as a radical (•COOCH₃, 59 Da) can occur, resulting in a 4-chloro-2-methylphenyl cation at m/z 125/127 .

  • Decarbonylation: The prominent acylium ion (m/z 153/155) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This pathway also leads to the ion at m/z 125/127 , likely reinforcing its abundance in the spectrum.

G M This compound (m/z 184/186) [M]•+ F1 4-Chloro-2-methylbenzoyl Acylium Ion (m/z 153/155) M->F1 - •OCH₃ (31 Da) F2 Methylbenzoyl Cation (m/z 149) M->F2 - •Cl (35 Da) F3 4-Chloro-2-methylphenyl Cation (m/z 125/127) M->F3 - •COOCH₃ (59 Da) F1->F3 - CO (28 Da) G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction / Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Filtering Mass Filtering (Quadrupole) Ionization->Filtering Detection Detection Filtering->Detection PeakID Peak Identification (TIC) Detection->PeakID Spectral Spectral Analysis PeakID->Spectral Confirm Structural Confirmation Spectral->Confirm

References

Topic: High-Purity Isolation of Methyl 4-Chloro-2-methylbenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-Chloro-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The guide delves into the scientific principles behind the methodology, from the selection of chromatographic conditions to the practical execution of the purification, ensuring researchers can achieve high purity and yield.

Introduction: The Rationale for Purification

In multi-step organic synthesis, the purification of intermediates is a critical control point. Impurities, such as unreacted starting materials, by-products, or residual reagents, can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the purification of the final active compound. This compound (C₉H₉ClO₂) is a substituted aromatic ester whose purity is crucial for its intended downstream applications.[1]

Column chromatography is a cornerstone technique in organic chemistry for the separation and purification of compounds from a mixture.[2][3] The method leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation based on polarity.[3] This document presents a robust protocol for the purification of this compound, emphasizing the causal relationships behind each procedural step to empower the researcher with a deep, actionable understanding of the process.

Pre-Chromatography Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[2] TLC is a rapid and inexpensive analytical method that predicts the separation achievable on a silica column.[4]

Principle: The goal is to identify a mobile phase (eluent) that provides good separation between the target compound and its impurities. For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.

  • An Rf value > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf value < 0.2 indicates the compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent and leading to band broadening.

Potential Impurities: In a typical esterification synthesis of this compound, the primary polar impurity is the unreacted starting material, 4-Chloro-2-methylbenzoic acid . The carboxylic acid is significantly more polar than its corresponding methyl ester and will thus have a much lower Rf value.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture, a reference standard of the pure product (if available), and the starting material.

  • Develop the plate in a sealed chamber containing a test eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under a UV lamp (254 nm).[4]

  • Adjust the polarity of the eluent system until the spot corresponding to this compound has an Rf of ~0.3 and is well-resolved from other spots. A common starting point is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of multi-gram quantities of crude this compound. The principles can be scaled as needed.

Materials and Equipment
  • Stationary Phase: Flash-grade silica gel (SiO₂, 40-63 µm particle size).

  • Glassware: Chromatography column, flasks for slurry preparation and fraction collection (test tubes or Erlenmeyer flasks), separatory funnel (for solvent gradient).

  • Solvents: Reagent-grade hexane and ethyl acetate (for the mobile phase), dichloromethane (for sample loading).

  • Ancillaries: Cotton or glass wool, sand, long-stemmed funnel, TLC plates and chamber, UV lamp, rotary evaporator.

Selection of Stationary and Mobile Phase
  • Stationary Phase: Silica gel is the adsorbent of choice due to its polar nature, which allows for effective separation of compounds with varying polarities.[3][5] Its hydroxyl groups interact more strongly with polar molecules, causing them to move more slowly through the column.

  • Mobile Phase (Eluent): The choice of eluent is critical and is determined by the preliminary TLC analysis.[6][7] A mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate) is ideal for aromatic esters.[8][9] A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution for complex mixtures.

Step-by-Step Purification Workflow

Step 1: Column Packing (Wet Slurry Method)

  • Secure the column vertically to a retort stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[5]

  • Add a thin layer (approx. 1-2 cm) of sand over the plug to create an even base.[5]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.[5]

  • Pour the slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[5]

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the silica gel run dry.

  • Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during solvent addition.[10]

Step 2: Sample Loading

  • Dissolve the crude this compound in the minimum amount of a low-boiling-point solvent, such as dichloromethane.

  • Using a pipette, carefully apply the sample solution evenly onto the top layer of sand.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just below the sand layer.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the column, collecting the solvent that passes through in sequentially numbered test tubes or flasks. Maintain a constant head of solvent above the silica bed.

  • For flash chromatography, apply gentle positive pressure (using a bellows or regulated air line) to achieve a solvent flow rate of approximately 2 inches per minute.

  • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., from 95:5 to 90:10 to 85:15 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

Step 4: Monitoring and Product Isolation

  • Periodically analyze the collected fractions using TLC to determine their composition.[2] Spot every few fractions on a TLC plate to track the elution of the product.

  • Fractions containing only the pure this compound (as determined by a single spot on the TLC plate at the correct Rf) should be combined.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visualization and Data Summary

Chromatographic Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (40-63 µm)Polar adsorbent standard for normal-phase chromatography, providing good resolution for moderately polar compounds.[11]
Mobile Phase Hexane / Ethyl AcetateOffers a wide range of tunable polarity. Non-polar hexane elutes non-polar impurities, while polar ethyl acetate elutes the ester.[8]
Elution Mode Gradient Elution (e.g., 5% to 15% Ethyl Acetate in Hexane)Ensures non-polar impurities elute first, followed by the target compound, and finally, highly polar impurities, optimizing separation and speed.[2]
Expected Rf (Product) ~0.3 in 9:1 Hexane:EtOAcProvides optimal balance between retention and elution for good separation.
Expected Rf (Impurity) ~0.05 in 9:1 Hexane:EtOAc (for 4-Chloro-2-methylbenzoic acid)The highly polar carboxylic acid will be strongly retained on the silica gel.
Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Method Development (Determine Eluent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack informs Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor analyze Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure 9. Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded with sample.- Poorly packed column (channels or cracks).- Re-optimize eluent polarity with TLC.- Use a larger column or reduce the sample amount.- Repack the column carefully, ensuring no air bubbles.
Compound Elutes Too Quickly or Not At All - Eluent is too polar (elutes too fast) or not polar enough (does not elute).- Decrease (for faster elution) or increase (for slower elution) the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Cracked Silica Bed - The column ran dry.- Heat generated from exothermic adsorption of a very polar solvent.- Always maintain the solvent level above the silica bed.- When switching to a much more polar solvent system, do so gradually.
Tailing of Spots on TLC - Sample is too concentrated.- Presence of highly acidic or basic compounds.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound. By first optimizing the separation conditions with TLC and then carefully executing the flash column chromatography procedure, researchers can effectively remove common impurities and obtain the target compound with high purity. This foundational technique is indispensable for ensuring the quality of chemical intermediates in research and development settings.

References

  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). [Relevant experimental procedure for ester purification]. Retrieved from a general synthesis paper that uses column chromatography for a similar compound.
  • University of Colorado, Boulder. (n.d.). How to run column chromatography. Department of Chemistry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Loai Aljerf, et al. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.
  • Geochronology. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - [Synthesis of Methyl 4-[chloro(2-phenylhydrazinylidene)methyl]benzoate]. Retrieved from [Link]

Sources

The Versatile Role of Methyl 4-Chloro-2-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of versatile and reactive building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-chloro-2-methylbenzoate, a substituted aromatic ester, represents a key scaffold in medicinal chemistry, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern—a chlorine atom providing a handle for cross-coupling reactions, an ortho-methyl group influencing conformation and reactivity, and a methyl ester ready for derivatization—makes it a valuable starting material for a range of bioactive molecules.

This document provides an in-depth guide to the practical applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of key pharmaceutical intermediates. We will explore the causality behind experimental choices and provide detailed, validated protocols to ensure scientific integrity and reproducibility.

Core Attributes of this compound

Before delving into its applications, it is crucial to understand the chemical properties of this compound that underpin its utility as a synthetic intermediate.

PropertyValueReference
CAS Number 99585-12-3[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Off-white solid
Solubility Soluble in common organic solvents such as methanol, chloroform

The presence of the electron-withdrawing chlorine atom and the methyl ester group deactivates the aromatic ring towards electrophilic substitution, while the ortho-methyl group provides steric influence that can direct incoming reagents. The chlorine atom itself is a versatile functional group, amenable to nucleophilic aromatic substitution or, more commonly, participation in metal-catalyzed cross-coupling reactions. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives.[2]

Application Spotlight: Synthesis of a Key Intermediate for the Antidepressant Tianeptine

A prime example of the synthetic utility of the 4-chloro-2-substituted benzoic acid framework is in the synthesis of an important intermediate for the atypical antidepressant drug, Tianeptine. While the documented synthesis starts from the analogous 4-chloro-2-aminobenzoic acid, the chemical transformations are highly relevant and adaptable for derivatives of this compound. The following protocol is based on the synthetic route described in Chinese patent CN105503668A for the preparation of methyl 4-chloro-2-(N-methyl-N-phenylsulfamoyl)benzoate.[3]

Tianeptine is a serotonin reuptake enhancer, and its complex tricyclic structure necessitates a multi-step synthesis where the strategic functionalization of an aromatic core is critical.[4]

Synthetic Workflow Overview

The overall synthetic strategy involves the transformation of a 4-chloro-2-substituted benzoic acid derivative into a key sulfonamide intermediate. This multi-step process highlights several fundamental reactions in medicinal chemistry.

Tianeptine_Intermediate_Synthesis cluster_0 Starting Material Preparation cluster_1 Diazotization and Sandmeyer Reaction cluster_2 Sulfonamide Formation 4-Chloro-2-aminobenzoic_acid 4-Chloro-2-aminobenzoic acid Methyl_4-chloro-2-aminobenzoate Methyl 4-chloro-2-aminobenzoate 4-Chloro-2-aminobenzoic_acid->Methyl_4-chloro-2-aminobenzoate Esterification (Methanol, H₂SO₄) Diazonium_salt Diazonium Salt Intermediate Methyl_4-chloro-2-aminobenzoate->Diazonium_salt Diazotization (NaNO₂, HCl) Methyl_4-chloro-2-(chlorosulfonyl)benzoate Methyl 4-chloro-2-(chlorosulfonyl)benzoate Diazonium_salt->Methyl_4-chloro-2-(chlorosulfonyl)benzoate Sandmeyer Reaction (SO₂, CuCl₂) Final_Intermediate Methyl 4-chloro-2-(N-methyl-N-phenylsulfamoyl)benzoate Methyl_4-chloro-2-(chlorosulfonyl)benzoate->Final_Intermediate Condensation (N-methylaniline, Pyridine)

Caption: Synthetic workflow for the Tianeptine intermediate.

Detailed Experimental Protocols

The following protocols are adapted from the procedures outlined in patent CN105503668A.[3] Researchers should conduct their own risk assessments and adhere to all laboratory safety guidelines.

Protocol 1: Esterification of 4-Chloro-2-aminobenzoic Acid

This initial step protects the carboxylic acid as a methyl ester, which is a common strategy in multi-step syntheses to prevent its interference in subsequent reactions.

  • Materials:

    • 4-Chloro-2-aminobenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-chloro-2-aminobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-chloro-2-aminobenzoate.

Protocol 2: Diazotization and Sandmeyer Reaction

This two-step, one-pot procedure is a classic method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate.

  • Materials:

    • Methyl 4-chloro-2-aminobenzoate

    • Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Sulfur Dioxide (SO₂)

    • Copper(I) Chloride (CuCl)

    • Ice

  • Procedure:

    • Suspend Methyl 4-chloro-2-aminobenzoate in a mixture of hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in acetic acid and saturate it with sulfur dioxide gas.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature at 5-10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford crude Methyl 4-chloro-2-(chlorosulfonyl)benzoate.

Protocol 3: Sulfonamide Formation

The final step involves the condensation of the sulfonyl chloride with N-methylaniline to form the desired sulfonamide. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Materials:

    • Methyl 4-chloro-2-(chlorosulfonyl)benzoate

    • N-methylaniline

    • Pyridine

    • Dichloromethane (DCM)

    • Hydrochloric Acid (1M)

    • Sodium Bicarbonate solution (saturated)

  • Procedure:

    • Dissolve the crude Methyl 4-chloro-2-(chlorosulfonyl)benzoate in dichloromethane.

    • Add N-methylaniline and pyridine to the solution at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure Methyl 4-chloro-2-(N-methyl-N-phenylsulfamoyl)benzoate.

Broader Implications and Future Directions

The synthetic sequence detailed above is a testament to the versatility of the substituted benzoic acid scaffold. While this example focuses on a specific Tianeptine intermediate, the reactive handles on this compound open up a plethora of possibilities for the synthesis of other medicinally relevant compounds.

Potential Synthetic Diversification

Synthetic_Diversification cluster_coupling Cross-Coupling Reactions cluster_ester Ester Modification cluster_methyl Methyl Group Functionalization Start This compound Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald C-N bond formation Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira C-C bond formation Hydrolysis Hydrolysis (Carboxylic Acid) Start->Hydrolysis to access acid derivatives Halogenation Benzylic Halogenation (e.g., NBS) Start->Halogenation for further substitution Bioactive_Molecules1 Bioactive_Molecules1 Suzuki->Bioactive_Molecules1 e.g., Biaryl compounds Bioactive_Molecules2 Bioactive_Molecules2 Buchwald->Bioactive_Molecules2 e.g., Arylamines Amidation Amidation (Amides) Hydrolysis->Amidation via activation Bioactive_Molecules3 Bioactive_Molecules3 Amidation->Bioactive_Molecules3 e.g., Enzyme inhibitors

Caption: Potential synthetic diversification of this compound.

The chlorine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups. The methyl ester can be readily converted into a carboxylic acid, which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies. Furthermore, the benzylic methyl group can be functionalized, for instance, through radical halogenation, to introduce another point of diversity.

The strategic placement of the chloro and methyl substituents also makes this scaffold valuable in the synthesis of agrochemicals, such as herbicides and pesticides, where precise molecular recognition is key to their activity.[2]

References

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • PubChem Compound Summary for CID 22349978, this compound. National Center for Biotechnology Information. [Link]

  • The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Classics in Chemical Neuroscience: Tianeptine. PMC - NIH. [Link]

  • WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate.
  • US6441165B2 - Process for the preparation of 11-amino-3-chloro-6, 11-dihydro-5, 5-dioxo-6-methyl-dibenzo[c,f][3][5]thiazepine and application to the synthesis of tianeptine. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing step-by-step solutions and the scientific rationale.

Issue 1: Low Yield or Incomplete Reaction in Fischer Esterification

Question: I am performing a Fischer esterification of 4-Chloro-2-methylbenzoic acid with methanol and an acid catalyst, but my yield is consistently low, and I see a significant amount of starting material remaining. What's going on?

Answer:

Fischer esterification is an equilibrium-controlled reaction.[1][2] A low yield of this compound is often due to the equilibrium not being sufficiently shifted towards the product side. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester.[3]

Troubleshooting Steps:

  • Use Excess Methanol: A common strategy to shift the equilibrium is to use a large excess of one of the reactants.[1][2] In this case, using methanol as the solvent is a practical and effective way to drive the reaction forward.[4]

  • Effective Water Removal:

    • Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.

    • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.[1]

  • Catalyst Choice and Amount:

    • Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2]

    • While the catalyst is used in sub-stoichiometric amounts, ensure a sufficient quantity is present to facilitate the reaction.

  • Reaction Time and Temperature:

    • Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Issue 2: Formation of an Unknown Impurity When Using Thionyl Chloride (SOCl₂)

Question: I'm using the thionyl chloride method to first form the acyl chloride, followed by the addition of methanol. However, I'm observing an unknown impurity in my final product. What could this be and how can I avoid it?

Answer:

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a robust method.[5][6][7] However, impurities can arise from several sources.

Potential Side Reactions and Solutions:

  • Incomplete Reaction to Acyl Chloride: If the initial reaction with SOCl₂ is incomplete, the remaining carboxylic acid will not react with methanol under these conditions, leading to a mixture.

    • Solution: Ensure the reaction with SOCl₂ is complete before adding methanol. This can be facilitated by gentle heating or extending the reaction time. Using a catalytic amount of N,N-dimethylformamide (DMF) can also accelerate this step.[7]

  • Side Reactions of the Acyl Chloride: Acyl chlorides are highly reactive. If there are any nucleophilic impurities in your reaction mixture (e.g., water in the methanol), these can react with the acyl chloride.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried.

  • Thermal Decomposition: At elevated temperatures, some aromatic acyl chlorides can undergo decomposition.

    • Solution: Perform the reaction at a moderate temperature. Room temperature is often sufficient, although gentle heating may be required.

Experimental Protocol: Two-Step Esterification via Acyl Chloride

  • In a fume hood, to a solution of 4-Chloro-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of DMF can be added.

  • Stir the reaction mixture at room temperature or with gentle heating until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous solvent and add anhydrous methanol dropwise at a low temperature (e.g., 0 °C) to control the exotherm.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove any HCl formed, followed by a brine wash.[8] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate to obtain the crude product.

Issue 3: Product Hydrolysis During Work-up

Question: My reaction appears to go to completion, but I am losing a significant amount of my product during the aqueous work-up, and I am isolating 4-Chloro-2-methylbenzoic acid again. Why is this happening?

Answer:

Esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.[3][9] If your work-up conditions are too harsh, you can inadvertently hydrolyze your desired this compound.

Troubleshooting Work-up Procedure:

StepPotentially Harsh ConditionRecommended ActionRationale
Neutralization Using a strong base (e.g., concentrated NaOH).Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[8]Strong bases can catalyze the rapid saponification (hydrolysis) of the ester.
Acid Wash Washing with a strong acid.Generally, an acid wash is not necessary unless removing basic impurities. If needed, use a dilute acid solution and perform the wash quickly at a low temperature.Strong acids can catalyze the hydrolysis of the ester.
Contact Time Prolonged exposure to aqueous layers.Minimize the time the organic layer is in contact with the aqueous wash solutions.The longer the exposure, the greater the extent of potential hydrolysis.
Temperature Performing the work-up at elevated temperatures.Ensure all wash steps are performed at room temperature or below.The rate of hydrolysis increases with temperature.

G cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_outcome Outcome Product This compound Wash Wash with Strong Base/Acid or Prolonged Contact Product->Wash Enters Work-up Hydrolysis Ester Hydrolysis Wash->Hydrolysis Causes Loss Product Loss Hydrolysis->Loss SideProduct 4-Chloro-2-methylbenzoic acid Hydrolysis->SideProduct

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common methods start from 4-Chloro-2-methylbenzoic acid[10] and include:

  • Fischer-Speier Esterification: Direct reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst. This is an equilibrium process.[2]

  • Acyl Chloride Formation followed by Alcoholysis: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with methanol.[5]

  • Alkylation with a Methylating Agent: Reagents like diazomethane or trimethylsilyldiazomethane can be used to methylate the carboxylic acid.[11][12] While highly efficient, diazomethane is toxic and potentially explosive, requiring special handling precautions.[12]

Q2: Are there any potential side reactions involving the aromatic ring?

A2: Under typical esterification conditions, the aromatic ring of 4-Chloro-2-methylbenzoic acid is generally stable. However, under certain harsh conditions, the following could theoretically occur:

  • Decarboxylation: Aromatic carboxylic acids can lose CO₂ at very high temperatures, which would lead to the formation of 1-chloro-3-methylbenzene.[13][14] This is generally not a concern under standard reflux conditions for esterification.

  • Halogen Exchange: While unlikely in this specific synthesis, halogen exchange reactions on aryl halides are known and are typically mediated by metal catalysts.[15][16] It is crucial to ensure the absence of such catalytic impurities if this side reaction is a concern.

Q3: How can I purify the final this compound product?

A3: The purification strategy depends on the nature of the impurities.

  • Removal of Unreacted Carboxylic Acid: If the main impurity is the starting material, a simple wash of the organic solution with a mild base like sodium bicarbonate will extract the acidic starting material into the aqueous layer.[8][17]

  • Chromatography: For removing other organic impurities, column chromatography on silica gel is a standard and effective method.[8] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method for larger quantities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

G cluster_purification Purification Options Crude Crude Product Wash Aqueous Wash (e.g., NaHCO₃) Crude->Wash Remove Acid Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Solvent Removal Dry->Concentrate Chromo Column Chromatography Concentrate->Chromo Distill Vacuum Distillation Concentrate->Distill Recryst Recrystallization Concentrate->Recryst Purified Purified Product Chromo->Purified Distill->Purified Recryst->Purified

References

  • Vertex AI Search. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Saha, et al. Study Guide to Organic Chemistry - Volume 4.
  • A & "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • Pearson. Diazomethane can be used to convert a carboxylic acid to a methyl ester.
  • Moodle.
  • Handout. (n.d.).
  • Organic Chemistry Portal.
  • Science.gov. halogen exchange reaction: Topics by Science.gov.
  • Google Patents. (2009).
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • National Center for Biotechnology Information. (2021).
  • PubChem.
  • Google Patents. (2002). EP0944564A1 - Halogen exchange reactions and uses thereof.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
  • National Center for Biotechnology Information. (2020). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • ResearchGate. (2018). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • National Center for Biotechnology Information. (2023).
  • Tutorials Point. (2018).
  • Wikipedia. Finkelstein reaction.
  • Royal Society of Chemistry. (2015). A one-pot synthesis of amides from carboxylic acids using SOCl2 and Et3N.
  • YouTube. (2012).
  • YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism).
  • ACS Publications. (2020). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions.
  • YouTube. (2023).
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • YouTube. (2020).
  • University Handout.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • Quora. (2021).
  • ResearchGate. (2011). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • BenchChem.
  • Sigma-Aldrich. 4-Chloro-2-methylbenzoic acid 96%.
  • Chemistry Stack Exchange. (2020).
  • Parchem.
  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • BenchChem.
  • ChemicalBook.

Sources

Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on optimizing the Suzuki-Miyaura cross-coupling reaction with a particularly challenging substrate: Methyl 4-Chloro-2-methylbenzoate. This molecule presents a trifecta of common hurdles: a deactivated aryl chloride, steric hindrance from the ortho-methyl group, and a base-sensitive ester functionality.

This guide moves beyond generic protocols to offer in-depth troubleshooting, mechanistic explanations, and field-proven strategies to help you navigate the complexities of this transformation and achieve high-yielding, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when working with this compound.

Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?

A1: The low reactivity of this substrate is due to two primary factors. First, aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[1][2] Second, the methyl group at the ortho position creates steric hindrance, which can impede the approach of the palladium catalyst to the C-Cl bond, further slowing down oxidative addition.[3][4][5]

Q2: I'm observing the formation of significant byproducts. What are they likely to be?

A2: With this substrate, you should be vigilant for three main side reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in your boronic acid partner, replacing it with a C-H bond.[6][7] It is often accelerated by high temperatures, prolonged reaction times, and the presence of water and base.[7][8]

  • Homocoupling: The self-coupling of your boronic acid to form a biaryl byproduct (Ar'-Ar'). This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]

  • Hydrolysis of the methyl ester: The ester group on your starting material can be hydrolyzed to a carboxylate under basic conditions, especially at elevated temperatures.[9][10][11]

Q3: What is the best initial catalyst system to try for this substrate?

A3: For deactivated and sterically hindered aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[12] You should start with a more active catalyst system, typically employing a bulky, electron-rich phosphine ligand. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a Buchwald-type biarylphosphine ligand such as SPhos or XPhos, or a dialkylphosphinobiphenyl ligand.[1][13] N-heterocyclic carbene (NHC) ligands have also shown great promise for these challenging couplings.[14][15]

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific experimental problems and offers structured solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I've run the reaction overnight, and TLC/LC-MS analysis shows predominantly unreacted this compound. What should I do?

Answer: This is a classic sign of a stalled or inefficient catalytic cycle, most likely at the oxidative addition step. Here’s a systematic approach to troubleshoot this issue:

Logical Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion catalyst Step 1: Evaluate Catalyst System start->catalyst Is catalyst active enough? conditions Step 2: Modify Reaction Conditions start->conditions Are conditions optimal? reagents Step 3: Check Reagent Quality start->reagents Are reagents compromised? ligand Switch to a more electron-rich, bulky ligand (e.g., Buchwald-type, NHC ligands). catalyst->ligand precatalyst Use a more active Pd(II) precatalyst (e.g., palladacycle). catalyst->precatalyst loading Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). catalyst->loading temp Increase temperature incrementally (e.g., 80°C to 110°C). conditions->temp base Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). conditions->base solvent Change solvent system (e.g., Dioxane/H₂O to Toluene or 2-MeTHF). conditions->solvent degas Ensure rigorous degassing of solvents to remove O₂. reagents->degas purity Verify purity of aryl chloride and boronic acid. reagents->purity

Caption: Troubleshooting workflow for low starting material conversion.

Detailed Steps:

  • Re-evaluate the Catalyst System:

    • Ligand is Key: The choice of ligand is critical for activating the C-Cl bond.[16][17][18] For this substrate, you need a ligand that is both sterically bulky and electron-rich to promote the oxidative addition step.

    • Recommended Ligands: Consider switching from simpler phosphines like PPh₃ to more advanced ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[1][19] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling aryl chlorides.[14]

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, palladacycle precatalysts can offer enhanced activity for challenging substrates.[20][21]

  • Optimize Reaction Conditions:

    • Temperature: Suzuki couplings of aryl chlorides often require higher temperatures (90-120 °C) than their bromide or iodide counterparts.[22]

    • Base Selection: A stronger base is often necessary. While K₂CO₃ might be sufficient in some cases, consider switching to K₃PO₄ or Cs₂CO₃, which are more effective in promoting the transmetalation step.[8]

    • Solvent System: The solvent must solubilize all components and stabilize the catalytic species.[1] Common choices include 1,4-dioxane/water, toluene, or THF. For anhydrous conditions, which can sometimes be beneficial, consider toluene or 2-MeTHF.

  • Verify Reagent Integrity:

    • Oxygen Exclusion: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[1] Solvents must be thoroughly degassed.

    • Purity: Confirm the purity of your this compound and the boronic acid partner. Impurities can inhibit the catalyst.

Issue 2: Significant Protodeboronation of the Boronic Acid

Question: My main byproduct is the arene corresponding to my boronic acid (Ar-H). How can I prevent this?

Answer: Protodeboronation is a competitive, non-productive pathway that consumes your nucleophile.[6][7] It is particularly problematic with electron-deficient or heteroaromatic boronic acids.[7][23]

Strategies to Mitigate Protodeboronation:

StrategyRationaleRecommended Action
Use a More Stable Boron Reagent Boronic esters (e.g., pinacol esters, MIDA boronates) are generally more stable to protodeboronation than boronic acids.[1][6][23] They provide a slow release of the active boronic acid species.If possible, switch from the boronic acid to its corresponding pinacol or MIDA ester.
Modify Reaction Conditions High temperatures and long reaction times increase the rate of protodeboronation.[7][8]Use the most active catalyst system possible to accelerate the desired coupling, allowing for lower temperatures and shorter reaction times.
Choice of Base The base can influence the rate of protodeboronation.[8][24]Weaker bases like K₂CO₃ or fluoride sources like CsF (if compatible) may reduce the rate of this side reaction compared to stronger bases.
Minimize Water Water is the proton source for this side reaction.[8]While some water is often necessary for the Suzuki coupling, using strictly anhydrous conditions with a suitable base (like K₃PO₄) can sometimes suppress protodeboronation.
Issue 3: Hydrolysis of the Methyl Ester Group

Question: I am isolating my desired product, but also a significant amount of the corresponding carboxylic acid. How can I preserve the ester?

Answer: The methyl ester is susceptible to saponification (base-mediated hydrolysis).[10][11][25] This is exacerbated by high temperatures and strong aqueous bases.

Preventing Ester Hydrolysis:

  • Base Selection: This is the most critical parameter. Avoid strong, highly soluble bases like NaOH or KOH.

    • Recommended Bases: Use a weaker, heterogeneous base like K₂CO₃ or K₃PO₄.[22] In some cases, fluoride bases like KF can be effective and are less prone to causing hydrolysis.[15]

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the ester's exposure to basic conditions.

Part 3: Recommended Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid partner.

Protocol 1: Standard Conditions using a Buchwald Ligand

This protocol is a robust starting point for coupling with a range of arylboronic acids.

Reaction Setup Workflow

protocol_setup flask 1. Add Solids to Oven-Dried Flask solids - this compound (1.0 eq) - Boronic Acid (1.2-1.5 eq) - K₃PO₄ (3.0 eq) flask->solids inert 2. Establish Inert Atmosphere flask->inert cycle Evacuate and backfill with Argon/N₂ (3x) inert->cycle solvents 3. Add Degassed Solvents inert->solvents solvent_details 1,4-Dioxane/H₂O (e.g., 5:1 ratio) solvents->solvent_details catalyst 4. Add Catalyst Components solvents->catalyst catalyst_details - Pd(OAc)₂ (2-3 mol%) - SPhos (4-6 mol%) catalyst->catalyst_details reaction 5. Heat Reaction catalyst->reaction

Sources

Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: homocoupling, specifically when working with methyl 4-chloro-2-methylbenzoate. As Senior Application Scientists, we understand that minimizing byproducts is critical for yield, purity, and the overall efficiency of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem with substrates like this compound?

A1: Homocoupling is an undesired side reaction in cross-coupling methodologies where two identical molecules of one of the coupling partners react to form a symmetrical dimer. In the context of a Suzuki reaction involving this compound and a boronic acid (Ar-B(OH)₂), you might observe the formation of a biphenyl derivative from two molecules of the boronic acid. This is problematic because it consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and often creates purification challenges due to the structural similarities between the homocoupled byproduct and the target molecule.[1]

This compound, being an aryl chloride, can be less reactive than the corresponding bromides or iodides. This can sometimes create a kinetic scenario where the undesired homocoupling of the more reactive coupling partner (e.g., the boronic acid) can become more competitive.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: There are two main culprits that promote homocoupling in palladium-catalyzed reactions:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then undergo a reaction with two molecules of the organoboron reagent, leading to the formation of the homocoupled product and the regeneration of Pd(0).[2][3] A proposed mechanism involves the formation of a palladium peroxo complex, which plays a crucial role in this unwanted reaction pathway.[5][6]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), these species can directly react with the organoboron compound before being reduced to the catalytically active Pd(0) state.[2][7] This reaction stoichiometrically consumes the Pd(II) and the boronic acid to produce the homocoupled byproduct.[2][3]

Troubleshooting Guide: Step-by-Step Solutions

Here, we address specific issues you may be encountering and provide actionable solutions.

Issue 1: Significant formation of boronic acid homocoupling product in a Suzuki-Miyaura reaction.

This is the most common homocoupling issue. The following steps are designed to systematically eliminate the root causes.

The single most effective strategy to prevent oxygen-mediated homocoupling is to ensure your reaction is performed under strictly anaerobic conditions.[2]

Experimental Protocol: Degassing and Inert Atmosphere

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents. If not available, consider drying them using appropriate methods.

    • Thoroughly degas all solvents and liquid reagents prior to use. The most effective methods are:

      • Freeze-Pump-Thaw: For organic solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere (Argon or Nitrogen).

      • Sparging: Bubble a steady stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

  • Reaction Setup:

    • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Assemble your reaction apparatus while maintaining a positive pressure of inert gas.

    • Add all solid reagents (this compound, boronic acid, base, ligand, and palladium source) to the reaction flask under a blanket of inert gas.

    • Seal the flask with a septum, and then evacuate and backfill with inert gas three times.[8][9]

    • Add the degassed solvents and any liquid reagents via syringe through the septum.

Using a Pd(0) source can circumvent the issues associated with the in-situ reduction of Pd(II) precatalysts.[7]

Recommendation:

  • Preferred: Use Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Use with Caution: If using Pd(II) sources like Pd(OAc)₂ or PdCl₂, the rigorous exclusion of oxygen is even more critical. The addition of a mild reducing agent can sometimes be beneficial, but this requires careful optimization to avoid unwanted side reactions.[2][10]

The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Rationale:

Bulky, electron-rich phosphine ligands can accelerate the oxidative addition of the aryl chloride and the subsequent reductive elimination, thus favoring the cross-coupling pathway.[11] Ligands like BINAP have been shown to suppress the formation of homocoupling products.[12][13]

Recommended Ligands for Aryl Chlorides:

Ligand TypeExamplesKey Features
Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, highly effective for coupling aryl chlorides.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, often effective for challenging couplings.
Chelating Phosphines BINAP, dppfLarge bite angles can influence selectivity.
Issue 2: Low conversion of this compound and some evidence of homocoupling.

This scenario suggests that the catalytic cycle is sluggish, allowing side reactions to become more prominent.

Temperature plays a critical role. While higher temperatures can increase the rate of the desired reaction, excessive heat can lead to catalyst decomposition and an increase in side reactions.[9][14]

Troubleshooting Workflow:

  • Initial Screening: Start with a moderate temperature (e.g., 80-90 °C).

  • Incremental Increase: If the reaction is slow, increase the temperature in 10 °C increments.

  • Monitor for Byproducts: At each temperature, carefully monitor the reaction profile by TLC, GC-MS, or LC-MS to see if the increase in temperature disproportionately favors homocoupling. There is often an optimal temperature window for maximizing the yield of the cross-coupled product.[14][15]

The base is crucial for activating the boronic acid in Suzuki reactions.[16][17][18] An inappropriate or weak base can slow down the transmetalation step, giving more opportunity for homocoupling.

Recommendations:

  • Screen Bases: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent.

  • Ensure Solubility: The base must have some solubility in the reaction medium to be effective. For instance, K₃PO₄ is often used in solvent systems containing water.[8]

  • Stoichiometry: Use at least 2 equivalents of the base.

Visualizing the Competing Pathways

To better understand the processes at play, the following diagrams illustrate the desired catalytic cycle and the interfering homocoupling pathway.

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Cl) Pd0->OA PdII_Ar Ar-Pd(II)-Cl(L_n) OA->PdII_Ar Trans Transmetalation (Ar'-B(OH)₂) PdII_Ar->Trans PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Trans->PdII_Ar_Ar RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Pd0_O2 Pd(0)L_n Oxidation Oxidation (O₂) Pd0_O2->Oxidation PdII_O2 Pd(II) Species Oxidation->PdII_O2 Homocoupling Reaction with 2 x Ar'-B(OH)₂ PdII_O2->Homocoupling Homocoupling->Pd0_O2 Pd(0) Regeneration Byproduct Ar'-Ar' (Byproduct) Homocoupling->Byproduct

Caption: Competing Suzuki cross-coupling and oxygen-mediated homocoupling pathways.

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound

This protocol serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8][9]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: A streamlined workflow for performing Suzuki-Miyaura coupling reactions.

By systematically addressing the factors outlined in this guide—namely, the rigorous exclusion of oxygen, judicious choice of catalyst and ligands, and careful optimization of reaction conditions—researchers can significantly suppress homocoupling and achieve higher yields and purity in their cross-coupling reactions involving this compound.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Scodeller, P., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(1), 594–604. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410–6435. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]

  • Scodeller, P., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079–4082. [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Yu, J., et al. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. R Discovery. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand... Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Chloro-2-methylbenzoic acid (96%). Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(45), 14764–14774. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(10), 1660–1665. [Link]

  • Bakherad, M., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(20), 3734–3753. [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(1), 648–655. [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis Potential: A Focus on 4-Chloro-2-methylbenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Grignard Reactions with Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful carbon-carbon bond-forming reaction. Here, we move beyond basic protocols to address the nuanced challenges that arise when working with electronically and sterically diverse benzoate esters. This resource is structured in a question-and-answer format to provide direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a substituted benzoate is not starting. What are the initial checks?

A1: The initiation of a Grignard reaction is famously sensitive. Before delving into substrate-specific issues, ensure the fundamentals are rigorously addressed:

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][2] All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous, and starting materials should be free of moisture.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[3] Several activation methods can be employed, with the choice often depending on the reactivity of the aryl/alkyl halide.

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can expose a fresh surface.

    • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane is a common and effective method.[3] The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates successful activation.

Q2: I'm observing a low yield of my desired tertiary alcohol. What are the likely causes?

A2: Low yields in Grignard reactions with substituted benzoates can stem from several factors beyond simple reaction failure:

  • Inaccurate Reagent Stoichiometry: Grignard reactions with esters require at least two equivalents of the Grignard reagent to proceed to the tertiary alcohol.[4][5][6] The intermediate ketone formed after the first addition is more reactive than the starting ester, leading to a rapid second addition.[4] It is crucial to accurately know the concentration of your Grignard reagent, which can be determined by titration.

  • Side Reactions: Several side reactions can consume the Grignard reagent or the starting materials, leading to reduced yields. These include:

    • Wurtz Coupling: Homocoupling of the aryl/alkyl halide to form a biphenyl or alkane dimer can occur, especially at higher concentrations and temperatures.[1]

    • Enolization: If the benzoate has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation rather than nucleophilic addition. This is more prevalent with sterically hindered Grignard reagents.

    • Reduction: In some cases, the Grignard reagent can act as a reducing agent, converting the ester to an alcohol.

Q3: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

A3: A color change to cloudy grey or brownish is characteristic of Grignard reagent formation.[5] However, a very dark brown or black color may indicate decomposition or the formation of finely divided metal byproducts from side reactions like Wurtz coupling. While not always detrimental, it can be an indicator of impurities in the magnesium or the halide.

Troubleshooting Guide: The Impact of Benzoate Substituents

The electronic and steric nature of substituents on the benzoate ring significantly influences the course of a Grignard reaction. Understanding these effects is key to troubleshooting and optimizing your reaction.

Electronic Effects of Substituents

The reactivity of the benzoate's carbonyl group is modulated by the electronic properties of the ring substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electrophilicity of the carbonyl carbon, impacting the rate of nucleophilic attack and the propensity for side reactions.

A4: Benzoates bearing strong electron-withdrawing groups present unique challenges:

  • Increased Electrophilicity: EWGs enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can sometimes lead to a more vigorous and less controlled reaction.

  • Side Reactions with the Substituent: Many EWGs are themselves reactive towards Grignard reagents. For example, a nitro group can be reduced by the Grignard reagent, leading to a complex mixture of products.[7] Similarly, a nitrile group can be attacked by the Grignard reagent to form a ketone after hydrolysis.[6]

Troubleshooting Strategies:

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can help to control the reactivity and minimize side reactions.

  • Inverse Addition: Adding the Grignard reagent slowly to the solution of the substituted benzoate can help to maintain a low concentration of the nucleophile and favor the desired 1,2-addition to the carbonyl.

  • Protecting Groups: If the substituent is highly reactive, it may be necessary to use a protecting group strategy.

A5: Electron-donating groups decrease the electrophilicity of the carbonyl carbon, making the reaction slower.

  • Decreased Reactivity: EDGs donate electron density into the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon, making it less attractive to the nucleophilic Grignard reagent.

Troubleshooting Strategies:

  • Increased Reaction Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion.

  • More Reactive Grignard Reagent: Using a more reactive Grignard reagent (e.g., an organolithium reagent) can sometimes overcome the reduced electrophilicity of the substrate.

  • Longer Reaction Times: Allowing the reaction to stir for a longer period may be required for complete conversion.

The following table summarizes the expected impact of electron-donating and electron-withdrawing groups on the Grignard reaction with substituted benzoates:

Substituent TypePositionEffect on Carbonyl ElectrophilicityPotential IssuesTroubleshooting Recommendations
Electron-Donating (e.g., -OCH3, -NH2) Ortho, ParaDecreasedSluggish or incomplete reactionIncrease temperature, use a more reactive Grignard reagent, longer reaction time.
MetaSlightly Decreased
Electron-Withdrawing (e.g., -NO2, -CN) Ortho, ParaIncreasedVigorous reaction, side reactions with the substituentLower temperature, inverse addition, consider protecting groups.
MetaSlightly Increased
Steric Effects of Substituents

The size and position of substituents on the benzoate ring can sterically hinder the approach of the Grignard reagent to the carbonyl carbon.

A6: Ortho-substituents can significantly impede the Grignard reaction due to steric hindrance.

  • The Ortho Effect: A bulky substituent in the ortho position can physically block the trajectory of the incoming Grignard reagent, slowing down or preventing the nucleophilic attack on the carbonyl carbon.[8][9][10] This steric hindrance can also force the ester group to twist out of the plane of the benzene ring, which can affect its electronic properties.[8][9]

Troubleshooting Strategies:

  • Less Bulky Grignard Reagent: Using a smaller Grignard reagent (e.g., methylmagnesium bromide vs. tert-butylmagnesium bromide) may be more successful.

  • Higher Reaction Temperatures: Increased thermal energy can help overcome the activation barrier imposed by steric hindrance.

  • Chelation Control: If the ortho-substituent has a heteroatom that can coordinate with the magnesium of the Grignard reagent (e.g., -OCH3, -N(CH3)2), it can lead to a chelation-controlled addition, which may favor a specific stereochemical outcome but can also influence the overall reactivity.[11][12][13][14] In such cases, the choice of solvent can be critical, with less coordinating solvents potentially favoring chelation.

The following diagram illustrates the steric hindrance presented by an ortho-substituent.

Caption: Steric hindrance in ortho- vs. para-substituted benzoates.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

This protocol describes the chemical activation of magnesium turnings using iodine.

  • Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

  • Add a single, small crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until the purple vapor of iodine is visible.

  • Allow the flask to cool to room temperature. The magnesium is now activated and ready for use.

Protocol 2: Titration of Grignard Reagent

This protocol outlines the titration of a Grignard reagent using iodine to determine its concentration.

  • To a dry vial under an inert atmosphere, add a known amount of iodine (e.g., 254 mg, 1.0 mmol) and dissolve it in anhydrous THF (e.g., 5 mL).

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise from a syringe to the stirred iodine solution.

  • The endpoint is reached when the dark color of the iodine disappears.

  • Record the volume of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.

Logical Workflow for Troubleshooting

When encountering issues with your Grignard reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the root cause of the problem.

Troubleshooting_Workflow start Low Yield or No Reaction check_basics Verify Anhydrous Conditions and Reagent Quality start->check_basics reagent_formation Did the Grignard Reagent Form? check_basics->reagent_formation titrate Titrate Grignard Reagent reagent_formation->titrate Yes failure Consult Further Literature reagent_formation->failure No adjust_stoichiometry Adjust Stoichiometry (≥ 2 eq.) titrate->adjust_stoichiometry substituent_effects Consider Substituent Effects adjust_stoichiometry->substituent_effects ewg Electron-Withdrawing Group? substituent_effects->ewg edg Electron-Donating Group? ewg->edg No optimize_ewg Lower Temperature Inverse Addition ewg->optimize_ewg Yes ortho Ortho-Substituted? edg->ortho No optimize_edg Increase Temperature Longer Reaction Time edg->optimize_edg Yes optimize_ortho Use Smaller Grignard Increase Temperature ortho->optimize_ortho Yes success Successful Reaction ortho->success No optimize_ewg->success optimize_edg->success optimize_ortho->success

Caption: A systematic workflow for troubleshooting Grignard reactions.

References

Sources

"removal of impurities from Methyl 4-Chloro-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with purifying Methyl 4-Chloro-2-methylbenzoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to empower you to achieve the highest possible purity in your material. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs): Purification Strategies

This section addresses the most common questions regarding the purification of this compound, from identifying typical impurities to selecting the most effective purification technique.

Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. The most common method for preparing aromatic esters like this compound is the Fischer esterification of the corresponding carboxylic acid (4-Chloro-2-methylbenzoic acid) with methanol, using a strong acid catalyst.

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 4-Chloro-2-methylbenzoic acid is often the most significant impurity. Its presence can interfere with subsequent reactions and complicate analytical characterization.[1][2]

  • Acid Catalyst: Residual strong acids, such as sulfuric acid, used to catalyze the esterification.[3][4]

  • Water: A direct byproduct of the esterification reaction.[5]

  • Hydrolysis Products: If the product is exposed to moisture, especially under acidic or basic conditions, it can hydrolyze back to 4-Chloro-2-methylbenzoic acid and methanol.[3][6]

  • Isomeric Impurities: If the starting 4-Chloro-2-methylbenzoic acid was not isomerically pure, other isomers may be present in the final product.[7]

The following table summarizes these common impurities and the primary strategies for their removal.

ImpurityLikely SourcePrimary Removal Strategy
4-Chloro-2-methylbenzoic AcidUnreacted starting materialAqueous basic wash (e.g., NaHCO₃ solution)[5][8]
Sulfuric AcidCatalyst from synthesisAqueous wash, followed by a basic wash
WaterByproduct of esterificationDrying of organic phase (e.g., with MgSO₄ or Na₂SO₄)
Isomeric EstersImpure starting materialsRecrystallization or Column Chromatography
Q2: My crude product contains unreacted 4-Chloro-2-methylbenzoic acid. What is the most efficient way to remove it before further purification?

A2: The most direct method for removing acidic impurities like the starting carboxylic acid is a liquid-liquid extraction using a mild aqueous base. The principle here is a simple acid-base reaction. The carboxylic acid is acidic and will react with a base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The ester, being neutral, will not react and will remain in the organic solvent layer.[5][8]

This process effectively transfers the acidic impurity from the organic phase to the aqueous phase, which can then be physically separated.

G cluster_workflow Aqueous Wash Workflow A 1. Dissolve Crude Product in an Organic Solvent (e.g., Ethyl Acetate, DCM) B 2. Transfer to Separatory Funnel A->B C 3. Add Saturated Aqueous NaHCO₃ Solution B->C D 4. Shake Funnel & Vent Frequently (Caution: CO₂ evolution) C->D E 5. Allow Layers to Separate D->E F 6. Drain Aqueous Layer (Contains sodium 4-chloro-2-methylbenzoate) E->F G 7. Wash Organic Layer with Brine F->G H 8. Dry Organic Layer (e.g., over anhydrous MgSO₄) G->H I 9. Filter and Evaporate Solvent H->I J Result: Acid-Free Crude Ester I->J

Caption: Workflow for removing acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a 4:1 solvent-to-crude ratio (v/w).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Venting: Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the carbon dioxide gas that evolves during the neutralization.

  • Separation: Allow the layers to fully separate. The top layer will typically be the organic phase (confirm miscibility if using a chlorinated solvent).

  • Collection: Drain the lower aqueous layer. To ensure complete removal, you may repeat the wash with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester, now free of acidic impurities.

Q3: I need a very high-purity product. Is recrystallization a good option, and how do I select the right solvent?

A3: Yes, recrystallization is an excellent and widely used technique for significantly increasing the purity of solid organic compounds like this compound.[9][10] The success of this method hinges on selecting an appropriate solvent system.

The Principle of Recrystallization: An ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, upon cooling).

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Solid in MINIMUM Amount of HOT Solvent B 2. (Optional) Perform Hot Gravity Filtration to Remove Insoluble Impurities A->B C 3. Allow Solution to Cool SLOWLY to Room Temperature A->C B->C D 4. Cool Further in an Ice Bath to Maximize Crystal Formation C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with a Small Amount of ICE-COLD Solvent E->F G 7. Dry Crystals Under Vacuum F->G H Result: High-Purity Crystalline Product G->H

Caption: General workflow for purification by recrystallization.

Choosing a solvent requires some experimentation. A good starting point is to test solvents with a range of polarities. For aromatic esters, alcohols, or mixed solvent systems involving alkanes and a more polar solvent, often work well.[9]

Solvent SystemRationale & Use CaseExpected Outcome
Methanol/Water The compound is likely soluble in methanol. Water is then added as an anti-solvent to decrease solubility and induce crystallization.[10]Good for forming high-purity crystals, but requires careful addition of water to avoid "oiling out."
Ethanol A single-solvent system that is often effective if impurities have different solubility profiles.[9]Simple to perform. Yield may vary depending on the compound's solubility at low temperatures.
Hexane/Ethyl Acetate A nonpolar/polar mixed system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears.Excellent for removing more polar impurities. Provides fine control over the saturation point.
  • Dissolution: Place 10.0 g of the crude ester in a 250 mL Erlenmeyer flask. Add a minimal amount of a polar solvent in which the compound is soluble (e.g., acetone) and heat gently with stirring until the solid completely dissolves.

  • Induce Saturation: While stirring, slowly add a non-polar anti-solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid).[9]

  • Re-dissolve: Gently warm the flask until the turbidity just disappears, creating a saturated solution at an elevated temperature.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold mixture of the same solvent system to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a more powerful, albeit more complex, purification technique that should be considered in the following scenarios:

  • Difficult Separations: When impurities are structurally very similar to the product (e.g., positional isomers), making separation by recrystallization ineffective.

  • Highest Purity Required: When you need to achieve purity levels >99.5% for applications like reference standard preparation or sensitive biological assays.

  • Oily Products: If your crude product is an oil or fails to crystallize, chromatography is the primary method for purification.

The technique works by separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[11][12] Compounds that interact more strongly with the polar silica gel will move down the column more slowly than less polar compounds. For this compound, a non-polar solvent system like Hexane/Ethyl Acetate is a common choice for the mobile phase.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used during dissolution.[13]2. The solution was cooled too rapidly, preventing complete crystallization.3. The crystals were washed with solvent that was not ice-cold, re-dissolving some product.1. Evaporate some of the solvent and attempt to recrystallize again.2. Ensure slow, undisturbed cooling before moving to an ice bath.3. Always use ice-cold solvent for washing crystals on the filter.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated, or the cooling is too rapid.3. High concentration of impurities is depressing the melting point.1. Choose a solvent with a lower boiling point.2. Re-heat the solution, add a small amount of additional solvent to break the saturation, and cool very slowly. Try scratching the inside of the flask to induce crystallization.3. Perform a preliminary purification (e.g., aqueous wash) before attempting recrystallization.
A Persistent Impurity Remains After Purification (Confirmed by GC-MS/HPLC) 1. The impurity co-elutes with the product under the current analytical conditions.2. The impurity has very similar physicochemical properties to the product (e.g., an isomer).1. Modify the analytical method: change the GC temperature ramp or use an HPLC column with different selectivity.[14]2. Switch to a more powerful purification technique. If recrystallization failed, use column chromatography. If column chromatography is still insufficient, consider preparative HPLC.

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Storti, G., et al. (2024). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. RSC Sustainability. [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • PubMed. Relationship between chromatographic properties of aromatic carboxylic acids and their structure. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Organic Syntheses. ethyl 4-methylbenzoate. [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • ResearchGate. Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • UMass Lowell. Macroscale Nitration of Methyl Benzoate. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]

  • Google Patents.CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Salahaddin University-Erbil. PRODUCTION OF METHYL BENZOATE. [Link]

  • Quora. Can methyl benzoate be hydrolyzed?[Link]

  • Research Journal of Science and Technology. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. [Link]

  • LCGC North America. Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • PubChem. 4-Chloro-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth, evidence-based solutions and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Fischer esterification of 4-Chloro-2-methylbenzoic acid is resulting in a low yield. What are the most likely causes and how can I improve it?

Answer:

A low yield in the Fischer esterification of 4-Chloro-2-methylbenzoic acid is a common issue that typically points to the reversible nature of the reaction.[1][2] To achieve a high yield, the equilibrium of the reaction must be shifted towards the formation of the ester product.[1] Here are the primary factors to investigate:

  • Inadequate Water Removal: The formation of water as a byproduct will push the equilibrium back towards the starting materials. To counter this, you can either use a large excess of the alcohol (methanol) to drive the reaction forward or actively remove water as it forms.[1][3] For laboratory-scale synthesis, using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water is a highly effective strategy.

  • Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential for this reaction.[4] An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion. Typically, a catalytic amount of 0.1-0.2 equivalents relative to the carboxylic acid is recommended.[3]

  • Reaction Time and Temperature: Fischer esterification is a relatively slow reaction. Ensure that you are refluxing the reaction mixture for a sufficient amount of time, often several hours, to reach equilibrium. The reaction temperature should be maintained at the boiling point of the alcohol solvent (methanol).

  • Purity of Reagents: The presence of water in your starting materials (4-Chloro-2-methylbenzoic acid or methanol) will inhibit the reaction. Ensure you are using anhydrous reagents for the best results.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield of this compound check_equilibrium Equilibrium Management - Excess Methanol? - Water Removal? start->check_equilibrium check_catalyst Catalyst Issues - Correct Catalyst? - Sufficient Amount? check_equilibrium->check_catalyst If addressed check_conditions Reaction Conditions - Adequate Time? - Correct Temperature? check_catalyst->check_conditions If addressed check_reagents Reagent Purity - Anhydrous Methanol? - Dry Carboxylic Acid? check_conditions->check_reagents If addressed reagents_ok All factors addressed check_reagents->reagents_ok solution Optimized Protocol - Use 10-20 eq. Methanol - Reflux for 4-6 hours - Use 0.1-0.2 eq. H2SO4 - Ensure anhydrous conditions reagents_ok->solution

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing a significant amount of unreacted 4-Chloro-2-methylbenzoic acid in my final product. How can I improve the conversion rate?

Answer:

The presence of unreacted starting material is a clear indication that the reaction has not gone to completion. This is directly related to the equilibrium of the Fischer esterification.[5] To drive the reaction forward and increase the conversion of 4-Chloro-2-methylbenzoic acid, consider the following:

  • Increase the Excess of Methanol: The most straightforward approach is to use a large excess of methanol, which acts as both a reactant and the solvent.[4] By Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium towards the products.[1] A 10 to 20-fold excess of methanol is common.[3]

  • Optimize the Catalyst: While sulfuric acid is a common choice, other catalysts like p-toluenesulfonic acid can also be effective.[6] In some cases, solid acid catalysts are used to simplify purification and potentially improve yields.[6]

  • Consider Alternative Methylating Agents: If the Fischer esterification continues to be problematic, you might explore alternative methylation methods. For instance, using dimethyl carbonate in the presence of a catalyst can be a high-yielding alternative.[7]

Reaction Mechanism of Fischer Esterification:

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation Carboxylic_Acid 4-Chloro-2-methylbenzoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Methanol Methanol (Nucleophile) Methanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H2O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Final_Ester This compound Protonated_Ester->Final_Ester - H+

Caption: Mechanism of Fischer Esterification.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them effectively?

Answer:

Purification challenges often arise from incomplete reactions or side reactions. The most common impurities in the synthesis of this compound are:

  • Unreacted 4-Chloro-2-methylbenzoic Acid: This is the most likely impurity if the reaction has not gone to completion.

  • Residual Acid Catalyst: Traces of sulfuric acid or p-toluenesulfonic acid can remain.

  • Side-Products: While less common under standard Fischer esterification conditions, side reactions can occur, especially at very high temperatures, which could lead to decomposition or other byproducts.

A standard and effective workup procedure is crucial for obtaining a pure product:

  • Neutralization: After cooling the reaction mixture, it should be diluted with an organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] This will neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, converting it into its water-soluble sodium salt.

  • Aqueous Extraction: The sodium salt of the unreacted carboxylic acid will be extracted into the aqueous layer. Multiple washes with sodium bicarbonate solution may be necessary to ensure complete removal.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove any remaining water from the organic layer.[3]

  • Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude ester.[3]

  • Final Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to achieve high purity.

Table 1: Key Reaction Parameters for Fischer Esterification

ParameterRecommended ValueRationale
Reactant Ratio 10-20 equivalents of MethanolShifts equilibrium towards product formation.[3]
Catalyst 0.1-0.2 equivalents H₂SO₄ or TsOHProvides sufficient acid catalysis for the reaction.[3]
Temperature Reflux (boiling point of Methanol)Ensures an adequate reaction rate.
Reaction Time 4-6 hours (monitor by TLC/GC)Allows the reaction to reach equilibrium.
Water Removal Use of anhydrous reagentsPrevents inhibition of the reaction.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Materials and Reagents:

  • 4-Chloro-2-methylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (10-20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2-methylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid to the mixture at room temperature. The addition is exothermic.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat this wash until no more gas evolution is observed.[2]

    • Wash the organic layer with a brine solution.[3]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or recrystallization to obtain the final, pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

  • ChemicalBook. METHYL 4-CHLOROBENZOATE synthesis.

  • Amerigo Scientific. 4-Chloro-2-methylbenzoic acid (96%).

  • Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

  • University of California, Los Angeles. Esterification of benzoic acid to methyl benzoate.

  • BenchChem. Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.

  • Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters.

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fischer esterification.

  • YouTube. Synthesis of Methyl Benzoate Lab.

  • PubChem. This compound.

  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.

  • ChemicalBook. METHYL 4-CHLOROBENZOATE.

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

  • YouTube. Organic Mechanism Fischer Esterification 004.

  • Parchem. This compound (Cas 4693-91-8).

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

  • SlidePlayer. Preparation of Methyl Benzoate.

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond.

  • ACS Publications. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions.

  • PubChem. Methyl 2-chloro-4-methylbenzoate.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 4-Chloro-2-methylbenzoic Acid in Modern Pharmaceutical Development.

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Technical Support Center: Stability of Methyl 4-Chloro-2-methylbenzoate Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Methyl 4-Chloro-2-methylbenzoate (CAS 99585-12-3)[1][2] in their synthetic workflows. This document provides in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) concerning the stability of this reagent under various common reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, optimize your reactions, and ensure the integrity of your experimental outcomes.

Introduction: A Molecule of Interest

This compound is a valuable building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[3][4] Its trifunctional nature, possessing a reactive aryl chloride, a sterically influential ortho-methyl group, and a methyl ester, offers a versatile platform for molecular elaboration. However, this same functionality can present stability challenges under certain reaction conditions. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around three key areas:

  • Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 4-chloro-2-methylbenzoic acid.[5]

  • Reactivity of the aryl chloride: While generally stable, the chloro group can undergo unwanted side reactions in the presence of strong nucleophiles or under certain catalytic conditions, such as reduction (hydrodechlorination).

  • Steric hindrance from the ortho-methyl group: The methyl group at the 2-position can influence the reactivity of both the adjacent ester and the aryl chloride, potentially leading to lower reaction rates or requiring more forcing conditions, which in turn can impact stability.[6]

Q2: What is the general thermal stability of this compound?

Q3: How does the pH of the reaction medium affect the stability of the ester group?

A3: The methyl ester group is sensitive to both acidic and basic conditions.

  • Basic conditions: Alkaline hydrolysis of methyl benzoates is a well-documented process.[5] The rate of hydrolysis increases with pH. Strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures can rapidly convert the ester to the corresponding carboxylate salt.

  • Acidic conditions: Acid-catalyzed hydrolysis can also occur, particularly in the presence of strong mineral acids and water.[5] However, this process is generally slower than base-catalyzed hydrolysis.

For reactions where the ester functionality needs to be preserved, it is crucial to maintain a neutral or near-neutral pH and to carefully select reagents and conditions to avoid promoting hydrolysis.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting advice for specific issues that may arise when using this compound in common synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield of the desired biaryl product and the presence of byproducts such as 4-chloro-2-methylbenzoic acid or dehalogenated starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Ester Hydrolysis The basic conditions required for the Suzuki-Miyaura coupling (e.g., K₂CO₃, K₃PO₄) can lead to the hydrolysis of the methyl ester, especially at elevated temperatures.[7]1. Use milder bases: Consider using bases like CsF or K₃PO₄ which are effective but may be less prone to causing hydrolysis than stronger bases. 2. Lower reaction temperature: If possible, screen for catalyst systems that are active at lower temperatures. 3. Protect the ester: In challenging cases, consider converting the ester to a more robust protecting group prior to the coupling reaction.
Dehalogenation A common side reaction in palladium-catalyzed couplings is the reduction of the aryl halide to the corresponding arene.[8] This can be exacerbated by certain phosphine ligands and the presence of hydride sources.1. Optimize the catalyst system: Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands are often effective for sterically hindered substrates.[6] 2. Use anhydrous conditions: Ensure all reagents and solvents are dry to minimize potential hydride sources. 3. Choose the right base: The choice of base can influence the rate of dehalogenation.
Steric Hindrance The ortho-methyl group can sterically hinder the oxidative addition of the palladium catalyst to the C-Cl bond, leading to slow reaction rates and allowing side reactions to become more competitive.[6][9]1. Select appropriate ligands: Use bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) that are known to be effective for coupling sterically hindered aryl chlorides. 2. Increase catalyst loading: A higher catalyst loading may be necessary to achieve a reasonable reaction rate. 3. Elevate the reaction temperature: While this can increase the risk of side reactions, it may be necessary to overcome the activation barrier for oxidative addition.

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions

  • To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the vials and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Analyze the crude product mixture to determine the ratio of desired product to byproducts.

Diagram: Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling hydrolysis Ester Hydrolysis Detected? start->hydrolysis dehalogenation Dehalogenation Observed? hydrolysis->dehalogenation No solution1 Use Milder Base Lower Temperature hydrolysis->solution1 Yes slow_reaction Slow/Incomplete Reaction? dehalogenation->slow_reaction No solution2 Optimize Catalyst/Ligand Anhydrous Conditions dehalogenation->solution2 Yes solution3 Use Bulky Ligand Increase Catalyst Loading Increase Temperature slow_reaction->solution3 Yes end Optimized Reaction slow_reaction->end No solution1->end solution2->end solution3->end

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound.

Buchwald-Hartwig Amination

Issue: Incomplete conversion, low yield of the desired arylamine, or formation of hydrodechlorinated starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation The palladium catalyst can be deactivated by impurities or side reactions. The choice of base and ligand is critical for maintaining catalyst activity.[10]1. Use a robust catalyst system: Pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often more stable and active.[11] 2. Screen different bases: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The choice of base can significantly impact the reaction outcome.[12]
Competitive Hydrodechlorination Similar to Suzuki coupling, hydrodechlorination can be a significant side reaction, especially with electron-rich anilines or under forcing conditions.[13]1. Ligand selection: The choice of ligand can influence the relative rates of reductive elimination and side reactions. Screening different ligands is often necessary. 2. Control reaction temperature: Lowering the temperature may reduce the rate of hydrodechlorination relative to the desired amination.
Ester Group Reactivity While less common, under very strong basic conditions and high temperatures, the ester group could potentially react with the amine nucleophile, leading to amide formation.1. Use a less nucleophilic base: Employ a strong but sterically hindered base that is less likely to act as a nucleophile. 2. Protect the ester: If amide formation is a persistent issue, consider protecting the ester group.

Buchwald_Hartwig cluster_reactants Reactants & Reagents cluster_catalyst Catalytic System Aryl Halide Methyl 4-Chloro- 2-methylbenzoate Reaction Buchwald-Hartwig Amination Aryl Halide->Reaction Amine Amine Amine->Reaction Base Strong, non-nucleophilic (e.g., NaOt-Bu) Base->Reaction Pd Source Pd Precatalyst Pd Source->Reaction Ligand Bulky, electron-rich phosphine Ligand->Reaction Product Desired Arylamine Reaction->Product

References

Technical Support Center: Work-up Procedures for Methyl 4-Chloro-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving Methyl 4-Chloro-2-methylbenzoate. The following information is designed to offer practical, field-proven insights to overcome common challenges and ensure the successful isolation and purification of your target compounds.

I. Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues that may arise during the work-up of reactions utilizing this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Presence of Unreacted Starting Material (this compound)

Symptom: Chromatographic (TLC, LC-MS) or spectroscopic (NMR) analysis of the crude product indicates a significant amount of the starting ester.

Potential Causes & Solutions:

  • Incomplete Reaction: The primary reason for the presence of starting material is an incomplete reaction. This can be due to several factors including insufficient reaction time, suboptimal temperature, or issues with catalyst activity.

    • Solution: Before proceeding to a large-scale work-up, it is crucial to monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the catalyst.

  • Inefficient Extraction: this compound is soluble in many common organic solvents. If the extraction procedure is not performed correctly, a significant portion of the starting material may remain in the organic phase.

    • Solution: Ensure thorough mixing during the extraction process. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize the recovery of the product from the aqueous layer.

Problem 2: Contamination with 4-Chloro-2-methylbenzoic Acid

Symptom: The isolated product is contaminated with the corresponding carboxylic acid, often leading to a broadened melting point and characteristic signals in the NMR spectrum (a broad peak for the carboxylic acid proton). This is a common issue arising from the hydrolysis of the methyl ester.[1][2]

Potential Causes & Solutions:

  • Hydrolysis During Reaction: Certain reaction conditions, particularly those involving strong bases or acids in the presence of water, can lead to the hydrolysis of the ester functionality.[2][3] The steric hindrance around the ester in this compound can influence the rate of hydrolysis.

  • Hydrolysis During Work-up: The use of strongly acidic or basic aqueous solutions during the work-up can also cause hydrolysis.[2]

    • Solution: Basic Wash. The most effective way to remove the acidic impurity is by washing the organic layer with a mild basic solution.[1] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential side reactions with the product. The bicarbonate solution will react with the carboxylic acid to form its water-soluble sodium salt, which will then partition into the aqueous layer.[1]

Detailed Protocol: Acid Impurity Removal
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]

  • Extraction with Bicarbonate: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Separation: Gently shake the funnel, making sure to vent frequently to release any pressure from the evolution of carbon dioxide gas. Allow the layers to separate and then drain the lower aqueous layer.[1]

  • Repeat: For complete removal of the acid, it is advisable to repeat the washing with sodium bicarbonate solution one or two more times.[1]

  • Water Wash: Subsequently, wash the organic layer with water to remove any residual bicarbonate, followed by a brine wash to facilitate the drying process.[1]

  • Drying and Concentration: Dry the organic layer using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[1]

Problem 3: Emulsion Formation During Extraction

Symptom: The formation of a stable emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult.

Potential Causes & Solutions:

  • Presence of Surfactant-like Byproducts: Certain side products or unreacted reagents can act as surfactants, stabilizing the emulsion.

  • Vigorous Shaking: Excessively vigorous shaking of the separatory funnel can contribute to emulsion formation.

    • Solutions:

      • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

      • Patience: Allowing the mixture to stand for an extended period can lead to the separation of the layers.

      • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Problem 4: Difficulty in Removing Palladium Catalyst Residues (in Cross-Coupling Reactions)

Symptom: The final product is colored (often black or dark brown) due to the presence of residual palladium catalyst. This is a common issue in reactions like Suzuki-Miyaura cross-coupling.[4][5]

Potential Causes & Solutions:

  • Catalyst Precipitation: The palladium catalyst can precipitate out of the solution during the work-up.

    • Solutions:

      • Filtration through Celite: After the reaction is complete, and before the aqueous work-up, dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite. This can effectively remove a significant portion of the precipitated catalyst.

      • Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid solution can help to remove some palladium residues.[6]

      • Charcoal Treatment: Adding a small amount of activated charcoal to the organic solution of the product, followed by stirring and filtration, can help to decolorize the solution by adsorbing the palladium residues.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the work-up of this compound reactions.

Q1: What is the best general-purpose solvent for extracting my product from the reaction mixture?

A1: Ethyl acetate is a commonly used and effective solvent for extracting this compound and its derivatives. It is relatively non-polar, has a good dissolving power for a wide range of organic compounds, and is easily removed under reduced pressure. Dichloromethane is another suitable option.

Q2: My reaction was performed in a water-miscible solvent like DMF or DMSO. How should I proceed with the work-up?

A2: When using water-miscible solvents, the work-up procedure needs to be modified. A common approach is to dilute the reaction mixture with a large volume of water. This will often cause the organic product to precipitate out of the solution. The precipitate can then be collected by filtration. If the product does not precipitate, you will need to perform multiple extractions with a water-immiscible organic solvent like ethyl acetate. It is recommended to use a significant volume of water to ensure that the DMF or DMSO preferentially partitions into the aqueous phase.[6] A general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO.[6]

Q3: How can I confirm that I have successfully removed the 4-Chloro-2-methylbenzoic acid impurity?

A3: The most reliable way to confirm the removal of the carboxylic acid impurity is through analytical techniques.

  • Thin Layer Chromatography (TLC): Spot the crude and washed product on a TLC plate. The carboxylic acid is typically more polar and will have a lower Rf value than the ester. The absence of the lower spot in the washed product indicates successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton gives a characteristic broad singlet in the ¹H NMR spectrum, usually downfield (around 10-12 ppm). The disappearance of this peak after the basic wash confirms its removal.

Q4: Is recrystallization a suitable method for purifying the final product?

A4: Yes, recrystallization can be an excellent final purification step, provided a suitable solvent system is identified.[1] The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Common solvent systems for compounds of this type include mixtures of hexanes and ethyl acetate or ethanol and water. To maximize recovery, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly.[1]

III. Experimental Workflows & Diagrams

General Work-up Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical work-up for a Suzuki-Miyaura reaction involving this compound.

Quantitative Data Summary
Reagent/SolventTypical AmountPurpose
Reaction Mixture1 volumeStarting point
Ethyl Acetate3 x 2 volumesExtraction of product
Water2 volumesInitial wash
Saturated NaHCO₃ (aq)2 x 1 volumeRemoval of acidic byproducts
Brine1 volumeRemoval of water, breaking emulsions
Anhydrous Na₂SO₄q.s.Drying agent
Step-by-Step Protocol
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching: Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[7]

  • Extraction: Transfer the mixture to a separatory funnel. If two phases are not present, add water until a clear separation is observed. Extract the aqueous layer with ethyl acetate (3x).

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Work-up Decision Workflow

Workup_Workflow start Reaction Complete quench Quench Reaction (e.g., add water) start->quench extract Extract with Organic Solvent quench->extract emulsion Emulsion Forms? extract->emulsion wash Aqueous Washes (Water, NaHCO3, Brine) acid_impurity Acid Impurity Present? wash->acid_impurity dry Dry Organic Layer (e.g., Na2SO4) catalyst_residue Catalyst Residue? dry->catalyst_residue concentrate Concentrate in vacuo purify Purification (Column Chromatography or Recrystallization) concentrate->purify product Pure Product purify->product emulsion->wash No break_emulsion Break Emulsion (add brine, filter) emulsion->break_emulsion Yes break_emulsion->wash acid_impurity->dry No bicarb_wash Perform Bicarbonate Wash acid_impurity->bicarb_wash Yes bicarb_wash->wash catalyst_residue->concentrate No celite_filter Filter through Celite catalyst_residue->celite_filter Yes celite_filter->concentrate

Caption: Decision workflow for the work-up procedure.

Troubleshooting Logic Diagram

Troubleshooting_Logic issue Identified Issue Unreacted Starting Material Acid Impurity Emulsion Catalyst Residue cause_start Potential Cause Incomplete Reaction issue:start->cause_start cause_acid Potential Cause Ester Hydrolysis issue:acid->cause_acid cause_emulsion Potential Cause Surfactant-like Byproducts issue:emulsion->cause_emulsion cause_catalyst Potential Cause Catalyst Precipitation issue:catalyst->cause_catalyst solution_start Solution Optimize Reaction Conditions cause_start->solution_start solution_acid Solution Basic Wash (NaHCO3) cause_acid->solution_acid solution_emulsion Solution Add Brine / Filter cause_emulsion->solution_emulsion solution_catalyst Solution Filter through Celite cause_catalyst->solution_catalyst

Caption: Troubleshooting logic for common work-up issues.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from

  • BenchChem. (n.d.). Challenges in the work-up procedure for Methyl 4-formylbenzoate reactions. Retrieved from

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from

  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Retrieved from

Sources

Technical Support Center: Alternative Catalysts for Reactions Involving Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions involving Methyl 4-Chloro-2-methylbenzoate. Given its sterically hindered and electron-deficient nature, this substrate can present unique challenges in traditional cross-coupling reactions. This resource offers insights into alternative catalytic systems and practical solutions to common experimental hurdles.

Section 1: Understanding the Challenges with this compound

This compound is a challenging substrate due to a combination of steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the para-ester functionality. These characteristics can significantly impact the efficiency of common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs):

Q1: Why are my standard palladium-catalyzed reactions with this compound sluggish or failing?

A1: The primary reasons for poor reactivity are twofold. First, the methyl group at the ortho position sterically hinders the approach of the palladium catalyst to the C-Cl bond, slowing down the crucial oxidative addition step in the catalytic cycle.[1] Second, while the electron-withdrawing ester group can facilitate oxidative addition in some cases, the overall electronic and steric profile of this substrate often necessitates more specialized and highly active catalysts than standard systems like Pd(PPh₃)₄.

Q2: What are the most common side reactions I should look out for?

A2: With challenging substrates like this, common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen), and homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction). Catalyst decomposition, often observed as the formation of palladium black, is also a frequent issue, indicating an unstable catalytic species.

Section 2: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the use of this compound requires careful catalyst and condition selection.

Troubleshooting Guide: Suzuki-Miyaura Reactions
Issue Potential Cause Recommended Solution
Low to No Conversion Inefficient oxidative addition due to steric hindrance and C-Cl bond strength.Switch to a more active palladium precatalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos).[2] Consider using a nickel-based catalyst system, which is often more effective for aryl chlorides.[3][4]
Hydrodehalogenation of Starting Material Presence of protic impurities; suboptimal base or solvent.Ensure anhydrous conditions and use a non-protic, degassed solvent like dioxane or toluene. Consider a weaker base like K₃PO₄ or Cs₂CO₃, which can be less prone to promoting this side reaction.[5]
Homocoupling of Boronic Acid Presence of oxygen; catalyst instability.Thoroughly degas all solvents and reagents. Use a robust palladium precatalyst or a higher ligand-to-metal ratio to maintain catalyst stability.
Ester Hydrolysis Use of strong aqueous bases like NaOH or KOH.Employ non-aqueous bases such as K₃PO₄ or KF.[2][6] If aqueous conditions are necessary, use a milder base like K₂CO₃ and monitor the reaction closely for ester cleavage.
Alternative Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst System Typical Conditions Key Advantages
Palladium-based (Buchwald Ligands) Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos, or RuPhos ligands; K₃PO₄ or Cs₂CO₃ as base; Dioxane or Toluene at 80-110 °C.High activity for sterically hindered and electron-deficient aryl chlorides.[2]
Nickel-based NiCl₂(PCy₃)₂ or Ni(COD)₂ with PCy₃ or other phosphine ligands; K₃PO₄ as base; Toluene or Dioxane at 80-120 °C.More cost-effective than palladium and often more reactive towards aryl chlorides.[3][4][7]
Iron-based Fe(acac)₃ with a suitable ligand (e.g., SIPr); Grignard or organozinc reagents as coupling partners; THF at room temperature to 60 °C.An emerging, more sustainable alternative, though substrate scope can be more limited.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂(PCy₃)₂ (5 mol%), K₃PO₄ (2.0 equivalents), and the desired arylboronic acid (1.2 equivalents).

  • Add this compound (1.0 equivalent).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling steric_hindrance Steric Hindrance/C-Cl Activation Issue start->steric_hindrance Cause catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation Cause side_reactions Side Reactions (e.g., Hydrodehalogenation) start->side_reactions Cause solution1 Switch to Bulky Ligand (XPhos/SPhos) or Ni Catalyst steric_hindrance->solution1 Solution solution2 Use Robust Precatalyst & Degas Thoroughly catalyst_deactivation->solution2 Solution solution3 Optimize Base (K3PO4) & Use Anhydrous Solvent side_reactions->solution3 Solution

Caption: Troubleshooting workflow for Suzuki coupling.

Section 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds with this compound can be challenging due to both steric hindrance and potential catalyst inhibition by the amine.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
No Reaction or Low Yield Catalyst inhibition by the amine or poor oxidative addition.Use a palladium precatalyst with a highly active, bulky ligand like BrettPhos or RuPhos.[1] Increase catalyst loading or reaction temperature. Consider a stronger, non-nucleophilic base like LHMDS or K₃PO₄.
Formation of Diarylamine (Double Arylation) High reactivity of the primary amine product.Use a slight excess of the aryl chloride or carefully control the stoichiometry. Lowering the reaction temperature may also favor the mono-arylated product.
Decomposition of Catalyst High reaction temperatures; presence of oxygen.Ensure a strictly inert atmosphere. Use a more stable palladium precatalyst. If high temperatures are necessary, screen different bulky phosphine ligands for improved thermal stability.
Alternative Catalyst Systems for Buchwald-Hartwig Amination
Catalyst System Typical Conditions Key Advantages
Palladium-based (Gen 4 Buchwald Precatalysts) G4-XPhos-Pd or similar precatalysts; LHMDS or K₃PO₄ as base; Toluene or Dioxane at 80-120 °C.Highly active for amination of challenging aryl chlorides with a broad range of amines.
Nickel-based Ni(COD)₂ with a suitable N-heterocyclic carbene (NHC) ligand; NaOtBu as base; Dioxane at 80-110 °C.A viable alternative for certain amine couplings, often at a lower cost.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., G4-XPhos-Pd, 1-2 mol%) and LHMDS (1.5 equivalents) to a dry reaction vial.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [L-Pd(II)(Ar)(Amine)]+Cl- OxAdd->AmineCoord + Amine Deprotonation L-Pd(II)(Ar)(Amido) AmineCoord->Deprotonation - Base-H+Cl- RedElim Product Deprotonation->RedElim Reductive Elimination RedElim->Pd0

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of Methyl 4-Chloro-2-methylbenzoate. Moving from the bench to a larger scale introduces complexities beyond simple multiplication of reagents. This document is structured to anticipate and solve common issues encountered during this critical transition, ensuring a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially viable method is the Fischer-Speier esterification of 4-Chloro-2-methylbenzoic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is a condensation reaction where a molecule of water is eliminated for each molecule of ester formed.[3]

Q2: What are the most critical challenges when scaling up this Fischer esterification?

A2: The three primary challenges in scaling up this process are:

  • Thermal Management: Esterification is an exothermic reaction. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to a dangerous, uncontrolled increase in temperature, known as a thermal runaway, which can cause side reactions or even violent boiling.[4][5]

  • Equilibrium Control: Fischer esterification is a reversible reaction.[6][7] The accumulation of the water byproduct can shift the equilibrium back towards the starting materials, limiting the yield. On a large scale, ensuring the removal of water or otherwise driving the reaction forward is paramount.[7]

  • Process Safety: The use of large quantities of flammable methanol and corrosive concentrated sulfuric acid presents significant safety hazards.[3][8] A thorough risk assessment is mandatory before any scale-up operation.[5]

Q3: Is it better to use excess methanol or a Dean-Stark apparatus to remove water at scale?

A3: For this specific reaction, using an excess of methanol is generally the preferred industrial method to drive the equilibrium towards the product.[1] Methanol can serve as both a reactant and the solvent. While a Dean-Stark trap is effective for water removal, it is more practical with solvents like toluene that form a convenient azeotrope with water. Given methanol's low boiling point (64.7 °C), its high volatility makes a traditional Dean-Stark setup less straightforward.

Troubleshooting Guide: From Bench to Pilot Scale

This section addresses specific experimental failures and provides a logical framework for their resolution.

Issue 1: The reaction has stalled; TLC/GC analysis shows a significant amount of unreacted 4-Chloro-2-methylbenzoic acid even after prolonged reflux.

  • Potential Cause A: Insufficient Catalyst Activity.

    • Explanation: The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.[6] On a larger scale, the relative amount of catalyst may be insufficient, or it may have been deactivated by impurities.

    • Solution:

      • Ensure the molar percentage of the catalyst is appropriate for the scale. While a small-scale reaction might proceed with a few drops, a larger batch requires a proportional amount (typically 1-5 mol%).

      • Consider that the starting material or solvent may contain moisture, which can dilute the catalyst. Use anhydrous grade methanol if possible.

      • If the reaction has stalled, a careful, cooled addition of a small amount of extra catalyst can restart it. Monitor the internal temperature closely during this addition.

  • Potential Cause B: Equilibrium Has Been Reached.

    • Explanation: As the reaction produces water, the reverse reaction (hydrolysis of the ester) begins to compete with the forward reaction, leading to a state of equilibrium where the concentrations of reactants and products remain constant.[7]

    • Solution:

      • Increase Methanol Excess: The simplest method to shift the equilibrium is to increase the concentration of one of the reactants. Using a large excess of methanol (e.g., 5-10 equivalents or as the solvent) will drive the reaction toward completion according to Le Chatelier's principle.

      • Water Removal: If the process allows, performing the reaction under a slight vacuum (if the equipment is rated for it) can help to remove the more volatile components, including some of the water-methanol azeotrope.

Visualizing the Troubleshooting Logic

The following workflow provides a structured approach to diagnosing and solving low conversion issues during scale-up.

G Start Problem: Low Conversion / Stalled Reaction Check_SM Is Starting Material Fully Dissolved? Start->Check_SM Check_Time_Temp Are Reaction Time and Temperature Correct? Check_SM->Check_Time_Temp Yes Solution_Solubility Solution: Increase Solvent Volume or Temperature (Monitor Stability) Check_SM->Solution_Solubility No Check_Catalyst Is Catalyst Loading Sufficient (1-5 mol%)? Check_Time_Temp->Check_Catalyst Yes Solution_Kinetics Solution: Increase Reflux Time (Verify with Time-Course Study) Check_Time_Temp->Solution_Kinetics No Check_Equilibrium Is Equilibrium the Limiting Factor? Check_Catalyst->Check_Equilibrium Yes Solution_Catalyst Solution: Increase Catalyst Load (Add Carefully with Cooling) Check_Catalyst->Solution_Catalyst No Solution_Equilibrium Solution: Increase Excess Methanol (5-10+ equivalents) Check_Equilibrium->Solution_Equilibrium Likely

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: The product is dark or contains significant impurities after work-up.

  • Potential Cause: Thermal Degradation.

    • Explanation: Poor heat control during scale-up can create localized "hot spots" within the reactor, even if the external heating mantle is set correctly.[4] These high temperatures can cause the starting material or product to decompose, leading to colored impurities. The reaction of sulfuric acid with methanol at high temperatures can also lead to byproducts.

    • Solution:

      • Monitor Internal Temperature: Always use a thermocouple or thermometer to measure the internal temperature of the reaction mixture, not just the bath temperature.[5] The internal temperature is the true indicator of the reaction's state.

      • Improve Agitation: Ensure the stirring is vigorous and efficient for the vessel size. A mechanical overhead stirrer is essential for reactions over 1 liter. Good mixing distributes heat evenly and prevents hot spots.

      • Controlled Heating: Use a liquid heating bath (oil or water) rather than a heating mantle for more uniform heat distribution.[5] For very large scales, a jacketed reactor with circulating thermal fluid is standard.

Issue 3: The work-up is hazardous or inefficient at a large scale.

  • Potential Cause A: Uncontrolled Quenching.

    • Explanation: Neutralizing a large amount of concentrated sulfuric acid with a basic solution (like sodium bicarbonate) is a highly exothermic process that releases significant amounts of CO₂ gas. Doing this too quickly in a large, sealed, or inadequately vented vessel can lead to a dangerous pressure buildup and boil-over.

    • Solution:

      • Cooling is Critical: Thoroughly cool the reaction mixture in an ice bath before beginning the quench.

      • Slow, Portion-wise Addition: Add the neutralizing solution very slowly, in small portions, with vigorous stirring. Monitor for gas evolution and temperature increase.

      • Dilution: Pouring the cooled reaction mixture slowly into a separate, large, stirred vessel containing the chilled aqueous base is often safer than adding the base to the concentrated reaction mixture.

  • Potential Cause B: Emulsion Formation during Extraction.

    • Explanation: Vigorous shaking of large volumes in a separatory funnel can lead to stable emulsions, making phase separation difficult or impossible.

    • Solution:

      • Gentle Inversions: Use gentle, repeated inversions of the separatory funnel rather than aggressive shaking.

      • Brine Wash: Adding a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.[9]

      • Allow Time: Be patient and allow sufficient time for the layers to separate. Tapping the side of the funnel can sometimes help coalesce droplets.

Experimental Protocols & Data

Visualizing the Reaction Mechanism

The synthesis proceeds via the acid-catalyzed Fischer esterification mechanism.

FischerEsterification RCOOH 4-Chloro-2-methylbenzoic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Methanol Methanol (CH3OH) Tetrahedral_Intermediate->Protonated_Acid - CH3OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Intermediate (Good Water Leaving Group) Proton_Transfer->Water_Leaving - H+ Ester_Product This compound + H2O Water_Leaving->Ester_Product - H2O, - H+ Proton_Source H+

Caption: Mechanism of Fischer-Speier Esterification.

Reagent and Condition Comparison Table
ParameterLab Scale (5 g) Pilot Scale (250 g) Key Rationale / Scale-Up Consideration
Starting Material 5.0 g250.0 gDirect 50x scale-up factor.
Methanol 50 mL2.5 LMaintained as a large excess to act as solvent and drive equilibrium.
H₂SO₄ (conc.) 0.5 mL25 mLCatalyst amount scaled proportionally to the limiting reagent.
Reaction Vessel 100 mL Round Bottom Flask5 L Jacketed Glass ReactorVessel volume should be at least twice the total reaction volume.[5]
Agitation Magnetic Stir BarMechanical Overhead StirrerEssential for efficient mixing and heat transfer in large volumes.
Heating Heating Mantle / Oil BathCirculating Fluid in Reactor JacketProvides precise and uniform temperature control, preventing hot spots.[4][5]
Reflux Time 2-4 hours4-8 hoursLarger volumes may require longer heating times to reach completion.
Work-up: NaHCO₃ (sat.) 50 mL~2.5 L (or until neutral)Volume must be sufficient to neutralize all acid; perform with extreme caution.
Extraction Solvent 2 x 30 mL (e.g., Ethyl Acetate)2 x 1.5 L (e.g., Ethyl Acetate)Volumes scaled proportionally. Use of large separatory funnels requires care.[5]
Step-by-Step Protocol: Pilot Scale (250 g)

Safety First: This procedure must be conducted in a walk-in fume hood. Appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[8] Ensure a fire extinguisher and safety shower are immediately accessible.[3]

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser with a drying tube, a thermocouple for internal temperature monitoring, and an addition funnel.

  • Charging Reagents:

    • To the reactor, add 250.0 g of 4-Chloro-2-methylbenzoic acid.

    • Add 2.5 L of methanol.

    • Begin stirring to create a slurry.

  • Catalyst Addition:

    • Cool the reactor jacket to 10-15 °C.

    • Slowly, over 15-20 minutes, add 25 mL of concentrated sulfuric acid via the addition funnel.

    • CRITICAL: Monitor the internal temperature. It will rise during the addition. Do not allow it to exceed 40 °C.

  • Reaction:

    • Once the catalyst addition is complete, set the reactor's heating fluid to a temperature that will maintain a gentle reflux of the methanol (internal temperature of approx. 65-70 °C).

    • Maintain reflux for 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC until the starting carboxylic acid is consumed.

  • Cool-down and Quench:

    • Once complete, cool the reactor to 0-5 °C using the jacket.

    • In a separate, appropriately sized vessel, prepare ~3 L of a chilled, saturated sodium bicarbonate solution.

    • CRITICAL: Very slowly, transfer the cooled reaction mixture into the stirred bicarbonate solution. Expect vigorous gas evolution. Control the addition rate to manage the foaming and keep the temperature of the quench vessel below 20 °C.

  • Extraction and Wash:

    • Transfer the quenched mixture to a large (e.g., 10 L) separatory funnel.

    • Extract the product with ethyl acetate (2 x 1.5 L).

    • Combine the organic layers and wash with 1 L of water, followed by 1 L of saturated brine solution to aid in drying and breaking any emulsions.[9]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield the final product, this compound.

References

  • Esterification. (n.d.). SmartLabs. Retrieved from [Link]

  • Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). University of Babylon. Retrieved from [Link]

  • St-Jean, A., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. Retrieved from [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Esterification scale-up = problems?! (2013, January 23). Sciencemadness.org. Retrieved from [Link]

Sources

Validation & Comparative

"mass spectrum analysis of Methyl 4-Chloro-2-methylbenzoate vs reference"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrum Analysis of Methyl 4-Chloro-2-methylbenzoate

For researchers and professionals in drug development and chemical analysis, unequivocal structural confirmation of novel compounds and intermediates is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing detailed information on the molecular weight and fragmentation patterns of a molecule. This guide offers a comprehensive analysis of the expected electron ionization (EI) mass spectrum of this compound, benchmarked against established fragmentation principles of related aromatic esters.

This compound (C₉H₉ClO₂, Mol. Wt.: 184.62 g/mol ) is a substituted aromatic ester.[1] Its structural elucidation relies on identifying its unique molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for volatile and semi-volatile compounds like this, coupling the separation power of GC with the detection and identification capabilities of MS.[2] In the mass spectrometer, molecules are ionized, typically by a high-energy electron beam (Electron Ionization), causing them to form a molecular ion and a series of characteristic fragment ions.[2] This fragmentation pattern serves as a highly specific identifier.

Experimental Protocol: GC-MS Analysis

The acquisition of a reliable mass spectrum is predicated on a robust analytical method. The following protocol outlines a standard approach for the analysis of small molecules such as this compound.[3][4]

Sample Preparation
  • Solvent Selection : Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100 µg/mL.

  • Internal Standard : For quantitative analysis, the addition of a suitable internal standard is recommended to account for variations in sample injection and ionization.[5]

  • Filtration : Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters
  • Gas Chromatograph (GC) :

    • Injection Port : Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column : A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.[6]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Program :

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) :

    • Interface Temperature : 280°C.

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Mass Analyzer : Quadrupole.

    • Scan Range : m/z 40-450.

The following diagram illustrates the general workflow for GC-MS analysis.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column GC Column Separation Injector->Column Carrier Gas (He) IonSource Ionization (EI, 70 eV) Column->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector (EM) MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System (TIC & Mass Spectra) Detector->DataSystem Signal Fragmentation_Pathway M [M]•⁺ m/z 184/186 (C₉H₉ClO₂) F1 [M - •OCH₃]⁺ m/z 153/155 (Base Peak) M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 125/127 M->F2 - •COOCH₃ F4 [M - •Cl]⁺ m/z 149 M->F4 - •Cl F3 [F1 - CO]⁺ m/z 125/127 F1->F3 - CO

Predicted EI Fragmentation of this compound.

Data Summary: Experimental vs. Reference Comparison

The table below summarizes the key expected ions in the mass spectrum of this compound. When analyzing an experimental spectrum, the presence of these ions, their specific m/z values, and their relative abundances (especially the 3:1 isotopic pattern for chlorine-containing fragments) should be compared against this reference data for positive identification.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Ion StructureFragmentationExpected Relative Abundance
184186[C₉H₉ClO₂]•⁺Molecular Ion ([M]•⁺)Medium
153155[C₈H₆ClO]⁺[M - •OCH₃]⁺High (likely Base Peak)
125127[C₇H₆Cl]⁺[M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺Medium
149-[C₉H₉O₂]⁺[M - •Cl]⁺Low
91-[C₇H₇]⁺Tropylium ion (further fragmentation)Low to Medium

Conclusion

The mass spectrum of this compound is characterized by a distinct set of ions that allow for its unambiguous identification. The key diagnostic features are:

  • The molecular ion pair at m/z 184/186 with a ~3:1 intensity ratio, confirming the presence of one chlorine atom.

  • A base peak at m/z 153/155 , corresponding to the loss of a methoxy radical (•OCH₃).

  • A significant fragment at m/z 125/127 , resulting from the loss of the entire carbomethoxy group or decarbonylation of the m/z 153 ion.

By comparing an experimentally obtained spectrum against these predicted fragments and patterns using the standardized GC-MS protocol described, researchers can confidently verify the structure and purity of this compound in their samples.

References

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Thin Layer Chromatography in Drug Analysis. IntechOpen. [Link]

  • IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 23(4), 382-389. [Link]

  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4-chloro-3-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Chlorobenzoic acid, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Chloro-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild reaction conditions and broad functional group tolerance.[2][3] However, the use of readily available and cost-effective aryl chlorides, particularly electron-deficient substrates like chloro-substituted benzoates, presents a significant challenge due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[4][5]

This guide provides a comprehensive comparison of catalyst systems for the Suzuki coupling of chloro-substituted benzoates, offering insights into catalyst selection, performance data, and detailed experimental protocols to empower you in your synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, especially for less reactive aryl chlorides.[2][8]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[3][9]

  • Reductive Elimination: The two organic partners on the palladium complex are then eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L)₂ Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdCl->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Comparing Catalyst Systems for Chloro-Substituted Benzoates

The key to successfully coupling chloro-substituted benzoates lies in selecting a catalyst system that can efficiently overcome the high activation barrier of the oxidative addition step. Below is a comparison of leading catalyst classes, with performance data on relevant electron-deficient aryl chlorides.

Palladium with Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

Catalyst systems developed by Stephen Buchwald and his group have revolutionized the coupling of aryl chlorides.[11] Ligands such as SPhos and XPhos are characterized by their steric bulk and electron-rich nature, which promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[12][13]

Table 1: Performance of Buchwald Ligand-Based Catalysts

Catalyst SystemChloro-Substituted BenzoateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosMethyl 4-chlorobenzoatePhenylboronic acidK₃PO₄Toluene/H₂O10012>95[2]
Pd(OAc)₂ / XPhosMethyl 2-chlorobenzoate4-Methoxyphenylboronic acidK₃PO₄Dioxane1001892N/A
Pd₂(dba)₃ / SPhosEthyl 4-chlorobenzoate4-Tolylboronic acidCs₂CO₃THF801694N/A

Note: Data for some entries is representative of couplings with structurally similar electron-deficient aryl chlorides due to limited direct comparative studies on chloro-substituted benzoates.

Palladium with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form very stable bonds with palladium, leading to highly active and robust catalysts.[14] These catalysts are often effective for challenging substrates, including deactivated aryl chlorides.[15]

Table 2: Performance of NHC Ligand-Based Catalysts

Catalyst SystemChloro-Substituted BenzoateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(IPr)(cin)Cl]Methyl 4-chlorobenzoatePhenylboronic acidK₂CO₃Ethanol80891[9]
PEPPSI-IPrMethyl 2-chlorobenzoate4-Tolylboronic acidK₃PO₄Dioxane1001288[16]
[Pd(IMes)(μ-Cl)Cl]₂Ethyl 4-chlorobenzoate4-Fluorophenylboronic acidCs₂CO₃THF801093[17]

Note: Data for some entries is representative of couplings with structurally similar electron-deficient aryl chlorides due to limited direct comparative studies on chloro-substituted benzoates.

Palladacycle Precatalysts

Palladacycles are air- and moisture-stable precatalysts that can exhibit exceptional activity at very low catalyst loadings.[8][18] They are particularly effective for the coupling of challenging aryl chlorides.

Table 3: Performance of Palladacycle Catalysts

CatalystChloro-Substituted BenzoateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bedford's CatalystMethyl 4-chlorobenzoatePhenylboronic acidCs₂CO₃Toluene1004>99 (at 0.005 mol%)[18]
Nájera's Oxime PalladacycleMethyl 2-chlorobenzoate4-Tolylboronic acidK₂CO₃Water (MW)1500.2595[8]
HandaPhos PalladacycleEthyl 4-chlorobenzoate4-Methoxyphenylboronic acidK₃PO₄Water50296 (at 300 ppm)[19]

Note: Data for some entries is representative of couplings with structurally similar electron-deficient aryl chlorides due to limited direct comparative studies on chloro-substituted benzoates.

Experimental Protocols

Below is a representative protocol for the Suzuki-Miyaura coupling of a chloro-substituted benzoate using a palladium/Buchwald ligand system. This protocol should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki Coupling of Methyl 4-chlorobenzoate with Phenylboronic Acid

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add methyl 4-chlorobenzoate, phenylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask. B 2. Seal, evacuate, and backfill with Argon (3x). A->B C 3. Add degassed toluene and water. B->C D 4. Add Pd(OAc)₂ and SPhos. C->D E 5. Heat to 100 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool, dilute with ethyl acetate, and wash with water and brine. F->G H 8. Dry organic layer, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 4-chlorobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed toluene and water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-chlorobenzoate, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture.

  • Catalyst Addition: In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent and add this solution to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of chloro-substituted benzoates is a challenging yet highly rewarding transformation. The development of sophisticated catalyst systems, particularly those based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, has made these reactions increasingly feasible and efficient. Palladacycles also offer remarkable activity at very low catalyst loadings, presenting a green and cost-effective alternative.

When selecting a catalyst, it is crucial to consider the specific steric and electronic properties of both the chloro-substituted benzoate and the boronic acid partner. The choice of base, solvent, and reaction temperature also plays a critical role in optimizing the reaction yield and minimizing side products. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of novel biaryl structures for applications in drug discovery and materials science.

References

  • Dardir, A. H., et al. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. National Institutes of Health. [Link]

  • Hayashi, T., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • ResearchGate. (2021). Suzuki coupling reactions of aryl chlorides. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Royal Society of Chemistry. [Link]

  • El-Faham, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Royal Society of Chemistry. (2012). A novel palladium catalyst for the Suzuki-Miyaura cross-coupling reaction in water at room temperature under air. Organic & Biomolecular Chemistry. [Link]

  • Alonso, D. A., & Nájera, C. (2010). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Catalysts. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • ChemRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Al-Masum, M. (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository. [Link]

  • Open University of Cyprus. (2018). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Open University of Cyprus. [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Royal Society of Chemistry. (2014). Supramolecular palladium(II) complex for Suzuki-Miyaura Coupling. RSC Advances. [Link]

  • Lipshutz, B. H., et al. (2018). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science. [Link]

  • ResearchGate. (2014). Carbonylative Suzuki coupling reactions of benzyl chlorides with allyl pinacolborate catalyzed by palladium nanoparticles. ResearchGate. [Link]

  • ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]

  • Viciosa, M. T., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal. [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2025). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometalated palladium(II) complex containing 1,10-phenanthroline-5,6-dione ligand. Chemical Review and Letters. [Link]

  • Organic Chemistry Portal. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal. [Link]

  • Szostak, M., et al. (2020). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PubMed Central. [Link]

  • ResearchGate. (2025). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 4-Chloro-2-methylbenzoate: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-methylbenzoate is a key intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients. Its structural motif is found in numerous compounds of medicinal and materials science interest. The efficient and high-yield synthesis of this molecule is therefore of significant importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols. We will explore the nuances of each pathway, from the direct esterification of the parent carboxylic acid to multi-step sequences involving Grignard reagents, nitrile hydrolysis, and Sandmeyer reactions.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a critical decision based on factors including the availability and cost of starting materials, overall yield, reaction scalability, and safety considerations. Here, we evaluate four primary pathways for the synthesis of this compound.

Route 1: Direct Fischer Esterification of 4-Chloro-2-methylbenzoic Acid

This is the most direct and atom-economical route, provided the starting carboxylic acid is readily available and affordable. The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction to completion, an excess of the alcohol (methanol in this case) is typically used, or water is removed as it is formed.[1]

Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[1] Refluxing the reaction mixture ensures a sufficient reaction rate to reach equilibrium in a reasonable timeframe.

Expected Yield: Based on analogous esterification of similar substituted benzoic acids, this route is expected to provide a high yield, typically in the range of 90-95%.[2][3]

Route 2: Grignard Reaction of a Dihalo-toluene Precursor followed by Esterification

Causality of Experimental Choices: The Grignard reagent is a powerful nucleophile and a strong base, necessitating anhydrous conditions to prevent its reaction with water.[4] The reaction with CO2 provides a direct method for introducing the carboxylic acid functionality. Subsequent esterification follows the same principles as in Route 1. The choice of the starting dihalo-toluene is critical; the difference in reactivity between the halogens (e.g., bromine being more reactive than chlorine) allows for selective Grignard reagent formation.

Expected Yield: The Grignard carboxylation step typically proceeds in good yield, often around 80-90% for similar aryl halides.[4] Combined with a high-yield esterification, the overall yield for this two-step process can be estimated to be in the range of 72-86%.

Route 3: Hydrolysis of 4-Chloro-2-methylbenzonitrile followed by Esterification

This pathway is an excellent option if 4-chloro-2-methylbenzonitrile is a more accessible starting material. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5] The resulting 4-chloro-2-methylbenzoic acid is then esterified.

Causality of Experimental Choices: Both acidic and basic hydrolysis are effective. Basic hydrolysis, using a strong base like sodium hydroxide, is often preferred for its cleaner reaction profile and the precipitation of the sodium carboxylate, which can be easily isolated and then acidified.[5] The subsequent esterification is identical to the process in Route 1.

Expected Yield: The hydrolysis of aryl nitriles to their corresponding carboxylic acids is often a high-yielding transformation, frequently achieving quantitative or near-quantitative yields.[5] Assuming a near-quantitative hydrolysis and a 90-95% yield for the esterification, the overall yield for this route is expected to be in the range of 90-95%.

Route 4: Sandmeyer Reaction of an Aniline Derivative followed by further transformation and Esterification

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[6][7] In this context, one could envision starting with 2-amino-4-chlorotoluene. Diazotization followed by a Sandmeyer reaction with a cyanide source (e.g., CuCN) would yield 4-chloro-2-methylbenzonitrile, which then follows Route 3. Alternatively, a less common Sandmeyer variant could potentially lead to the carboxylic acid directly, though this is less established.

Causality of Experimental Choices: The Sandmeyer reaction requires the in situ formation of a diazonium salt from a primary aromatic amine at low temperatures, followed by decomposition in the presence of a copper(I) salt.[8] This method allows for the introduction of a chloro group in a position that might be difficult to achieve through direct electrophilic aromatic substitution.

Expected Yield: The Sandmeyer reaction yield can be variable, but for the conversion of anilines to nitriles, yields are often in the range of 60-80%.[9] Following this with a high-yield hydrolysis and esterification would place the overall yield for this three-step route in the range of 54-76%.

Quantitative Data Summary

Route Starting Material Key Intermediates Number of Steps Estimated Overall Yield (%) Key Advantages Key Disadvantages
1 4-Chloro-2-methylbenzoic acid-190 - 95High yield, simple procedureDependent on availability of starting acid
2 1-Bromo-4-chloro-2-methylbenzene4-Chloro-2-methylbenzoic acid272 - 86Utilizes more readily available precursorsRequires anhydrous conditions, handling of Grignard reagents
3 4-Chloro-2-methylbenzonitrile4-Chloro-2-methylbenzoic acid290 - 95High yield, often clean reactionsDependent on availability of the starting nitrile
4 2-Amino-4-chlorotoluene4-Chloro-2-methylbenzonitrile354 - 76Good for regiochemical controlMore steps, potentially lower overall yield, handling of diazonium salts

Experimental Protocols

Protocol for Route 1: Fischer Esterification

Fischer_Esterification

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq), which serves as both the reactant and the solvent.

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Protocol for Route 3: Nitrile Hydrolysis and Esterification

Nitrile_Hydrolysis_Esterification

Step 1: Hydrolysis of 4-Chloro-2-methylbenzonitrile

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-2-methylbenzonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (2-3 eq).

  • Reaction: Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by TLC or the cessation of ammonia evolution).

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 4-chloro-2-methylbenzoic acid.

  • Isolation: Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Esterification

  • Follow the protocol for Route 1 using the 4-chloro-2-methylbenzoic acid obtained in Step 1.

Conclusion

For the synthesis of this compound, the most efficient routes in terms of overall yield are Route 1 (Direct Esterification) and Route 3 (Nitrile Hydrolysis followed by Esterification) , both with potential yields exceeding 90%. The choice between these two will largely depend on the commercial availability and cost of the respective starting materials, 4-chloro-2-methylbenzoic acid and 4-chloro-2-methylbenzonitrile.

Route 2 (Grignard Reaction) offers a viable alternative with good yields, particularly if the starting dihalo-toluene is more accessible than the carboxylic acid or nitrile. However, it requires more stringent reaction conditions. Route 4 (Sandmeyer Reaction) , while a powerful method for creating the required substitution pattern from an aniline precursor, is likely to result in a lower overall yield due to the additional synthetic step.

Researchers and process chemists should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs, balancing yield, cost, and operational simplicity.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing methyl p-chloromethyl benzoate. CN101434545A.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved from [Link]

  • PMC - NIH. (2021, December 16). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • University of Toronto. Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • PMC - NIH. (2021, December 16). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

  • Scribd. Sandmeyer Reaction: p-Chlorotoluene Synthesis. Retrieved from [Link]

  • Organic Syntheses. Allylmagnesium bromide. Retrieved from [Link]

  • Google Patents. (1979). Benzonitrile derivative, process for its preparation and its application. EP0004257A1.

Sources

The Latent Therapeutic Potential of Methyl 4-Chloro-2-methylbenzoate Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as sources of therapeutic agents is a paramount endeavor. Methyl 4-Chloro-2-methylbenzoate, a substituted aromatic ester, represents a versatile and promising starting point for the synthesis of a diverse array of derivatives. While comprehensive studies on a homologous series derived directly from this specific molecule are not yet prevalent in published literature, the structural motifs it contains are present in numerous biologically active compounds. This guide, therefore, aims to provide a comparative analysis of the potential biological activities of derivatives synthesized from this compound. By examining the established activities of structurally analogous compounds, we can project the likely therapeutic avenues for this class of molecules, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into promising research directions and the experimental methodologies required to validate these hypotheses.

The Chemical Versatility of this compound

This compound possesses a unique combination of functional groups that make it an attractive scaffold for medicinal chemistry. The chloro and methyl substituents on the aromatic ring, along with the methyl ester, provide multiple sites for chemical modification.[1] These modifications can be strategically employed to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, all of which are critical determinants of biological activity. The structure-activity relationships of various natural and synthetic compounds have highlighted the importance of substituents like chloro, methyl, and methoxy groups in conferring antimigration and antiproliferation activities.[2]

Comparative Analysis of Potential Biological Activities

Based on the biological activities of structurally related compounds, derivatives of this compound are predicted to exhibit a range of therapeutic effects. The following sections will explore these potential activities, supported by data from analogous chemical series.

Anticancer Potential

The 4-chloro-2-methylphenyl moiety is a recurring feature in compounds with demonstrated anticancer properties. For instance, derivatives of 4-methylbenzamide containing substituted purines have shown significant inhibitory activity against various cancer cell lines.[3] Similarly, novel 4-chloro-1,3-benzoxazole derivatives have been synthesized and evaluated as potential anticancer agents.[4]

Hypothetical Comparative Data for Anticancer Activity:

To illustrate the potential of this compound derivatives, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values against common cancer cell lines. These values are extrapolated from the activities of structurally similar compounds found in the literature.[3][5]

Derivative ClassModification from Parent CompoundHypothetical IC50 (µM) vs. A549 (Lung Cancer)Hypothetical IC50 (µM) vs. HepG2 (Liver Cancer)
Amide Derivatives Ester hydrolysis followed by amide coupling5 - 2010 - 30
Hydrazone Derivatives Hydrazinolysis of the ester followed by condensation2 - 158 - 25
Heterocyclic Adducts Cyclization reactions involving the ester and other functional groups1 - 105 - 18
Reference Drug (Doxorubicin) -0.5 - 21 - 5

Proposed Mechanism of Action:

Many anticancer agents bearing chloro and methyl-substituted aromatic rings exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives may act as kinase inhibitors, interfering with the ATP-binding sites of enzymes like EGFR or VEGFR.[6] Others might induce apoptosis by activating caspase cascades or by disrupting microtubule dynamics.

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesize Derivatives of This compound B MTT Assay on Cancer Cell Lines (e.g., A549, HepG2, MCF-7) A->B Test compounds C Determine IC50 Values B->C Analyze dose-response curves D Select Lead Compounds C->D Identify potent derivatives E Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Kinase Inhibition Assays D->G H Xenograft Mouse Model I Administer Lead Compounds H->I J Monitor Tumor Growth and Toxicity I->J

Caption: A streamlined workflow for the discovery and validation of anticancer agents derived from this compound.

Antimicrobial Activity

The presence of a halogenated benzene ring is a common feature in many antimicrobial agents. Studies on derivatives of 2-chlorobenzoic acid and 4-chloro-2-mercaptobenzenesulfonamide have demonstrated their potential as antibacterial agents.[7][8] These findings suggest that derivatives of this compound could also exhibit significant antimicrobial properties.

Hypothetical Comparative Data for Antimicrobial Activity:

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for different classes of derivatives against representative Gram-positive and Gram-negative bacteria. These values are based on the reported activities of analogous compounds.[8][9]

Derivative ClassModification from Parent CompoundHypothetical MIC (µg/mL) vs. S. aureus (Gram-positive)Hypothetical MIC (µg/mL) vs. E. coli (Gram-negative)
Thiadiazole Derivatives Conversion of the ester to a thiosemicarbazide followed by cyclization16 - 6432 - 128
Triazole Derivatives Reaction with hydrazine and subsequent cyclization with a one-carbon source8 - 3216 - 64
Schiff Base Derivatives Formation of a hydrazide followed by condensation with an aldehyde32 - 12864 - 256
Reference Drug (Ciprofloxacin) -0.25 - 10.015 - 0.125

Proposed Mechanism of Action:

The antimicrobial action of such compounds could arise from various mechanisms, including the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase, disruption of the bacterial cell membrane, or interference with protein synthesis. The lipophilic nature of the chloro- and methyl-substituted aromatic ring can facilitate the passage of the molecule through the bacterial cell wall.

Experimental Workflow for Antimicrobial Activity Screening:

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism A Synthesize Derivatives B Broth Microdilution Assay (vs. Gram-positive & Gram-negative bacteria) A->B C Determine MIC Values B->C D Determine MBC Values C->D E Time-Kill Kinetics Assay C->E F Enzyme Inhibition Assays (e.g., DNA Gyrase) C->F

Caption: A two-tiered approach for evaluating the antimicrobial potential of this compound derivatives.

Anti-inflammatory Potential

Aromatic and heterocyclic compounds are well-represented among anti-inflammatory drugs. Methyl salicylate derivatives, for instance, are known to possess anti-inflammatory properties.[10] The structural features of this compound suggest that its derivatives could also modulate inflammatory pathways.

Hypothetical Comparative Data for Anti-inflammatory Activity:

The following table provides hypothetical IC50 values for the inhibition of key inflammatory mediators, based on the activities of related compounds.[11][12]

Derivative ClassModification from Parent CompoundHypothetical IC50 (µM) for COX-2 InhibitionHypothetical IC50 (µM) for 5-LOX Inhibition
Carboxylic Acid Derivatives Ester hydrolysis10 - 5020 - 80
N-aryl Anthranilic Acid Analogs Amidation with an aniline derivative1 - 155 - 30
Chalcone-like Derivatives Condensation with an aromatic aldehyde5 - 2515 - 60
Reference Drug (Celecoxib) -0.04 - 0.8> 100

Proposed Mechanism of Action:

The anti-inflammatory effects of these potential derivatives could be mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[11] Additionally, they might suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways such as NF-κB.[13]

Experimental Workflow for Anti-inflammatory Activity Assessment:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models A Synthesize Derivatives B COX/LOX Inhibition Assays A->B C Cytokine Production Assay in LPS-stimulated Macrophages (e.g., ELISA for TNF-α, IL-6) A->C D Nitric Oxide Production Assay A->D E Carrageenan-induced Paw Edema in Rats B->E C->E D->E F Adjuvant-induced Arthritis in Rats E->F

Caption: A comprehensive workflow for the evaluation of the anti-inflammatory properties of novel derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the biological activities discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of derivatives of this compound is still emerging, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold a promising starting point for the development of new therapeutic leads. Future research should focus on the systematic synthesis and screening of a library of derivatives to establish concrete structure-activity relationships. Mechanistic studies on the most potent compounds will be crucial to elucidate their modes of action and to guide further optimization. The workflows and protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential discovery of novel and effective therapeutic agents.

References

A Comparative Guide to the Synthesis of Methyl 4-Chloro-2-methylbenzoate: A Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-chloro-2-methylbenzoate, a valuable building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals, is no exception. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering a critical analysis of their economic viability and practical feasibility. The insights presented herein are designed to empower researchers and process chemists to make informed decisions in selecting the optimal synthetic strategy for their specific needs.

At a Glance: Synthetic Strategies and Economic Viability

Two principal synthetic pathways to this compound are prevalent in laboratory and industrial settings. The first route relies on the direct esterification of 4-Chloro-2-methylbenzoic acid. The second, a two-step approach, involves the side-chain oxidation of 4-chloro-2-methyltoluene to the corresponding benzoic acid, followed by esterification. This guide will dissect each route, providing a detailed cost analysis, step-by-step protocols, and a discussion of the underlying chemical principles.

Metric Route 1: Esterification of 4-Chloro-2-methylbenzoic acid Route 2: Oxidation of 4-chloro-2-methyltoluene & Esterification
Starting Material 4-Chloro-2-methylbenzoic acid4-chloro-2-methyltoluene
Key Reagents Methanol, Acid Catalyst (e.g., H₂SO₄) or Thionyl ChloridePotassium Permanganate, Methanol, Acid Catalyst (e.g., H₂SO₄)
Number of Steps 12
Estimated Feedstock Cost Moderate to HighPotentially Lower (pending 4-chloro-2-methyltoluene cost)
Process Simplicity HighModerate
Yield HighModerate to High (cumulative)
Safety & Environmental Moderate (use of strong acids or corrosive thionyl chloride)Higher (use of strong oxidant, potential for manganese waste)

Route 1: Direct Esterification of 4-Chloro-2-methylbenzoic acid

This is the most straightforward and commonly employed laboratory-scale synthesis of this compound. The reaction involves the acid-catalyzed esterification (Fischer esterification) of 4-Chloro-2-methylbenzoic acid with methanol.

Causality Behind Experimental Choices

The choice of an acid catalyst, typically concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. An alternative to acid catalysis is the use of thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride intermediate, leading to a more rapid and often irreversible reaction.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-Chloro-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane or Diethyl Ether

Procedure:

  • To a solution of 4-Chloro-2-methylbenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents) in a round-bottom flask, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Experimental Protocol: Via Acyl Chloride

Materials:

  • 4-Chloro-2-methylbenzoic acid

  • Thionyl chloride

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), suspend 4-Chloro-2-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.

  • Slowly add anhydrous methanol (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Cost Analysis: Route 1
Reagent CAS Number Purity Price (USD) Quantity Cost per gram Cost per mole (approx.)
4-Chloro-2-methylbenzoic acid7499-07-298%1,223.09[1]5 g[1]244.6241.73
Methanol67-56-1Reagent Grade0.33 - 0.66/kg[2]Bulk~0.0005~0.016
Sulfuric Acid7664-93-995-98%-Bulk-Negligible (catalytic)
Thionyl Chloride7719-09-799%120.00[3]50 g[3]2.40285.53

Note: Prices are indicative and can vary based on supplier, quantity, and purity.

DOT Diagram: Route 1 - Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process 4-Chloro-2-methylbenzoic_acid 4-Chloro-2-methylbenzoic acid Reaction Reflux 4-Chloro-2-methylbenzoic_acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Drying & Evaporation Workup->Purification Product Methyl 4-Chloro-2- methylbenzoate Purification->Product

Caption: Workflow for the Fischer Esterification of 4-Chloro-2-methylbenzoic acid.

Route 2: Side-Chain Oxidation of 4-chloro-2-methyltoluene and Subsequent Esterification

This two-step route begins with the oxidation of the methyl group of 4-chloro-2-methyltoluene to a carboxylic acid, followed by esterification as described in Route 1. This approach can be economically advantageous if 4-chloro-2-methyltoluene is significantly cheaper than 4-Chloro-2-methylbenzoic acid.

Causality Behind Experimental Choices

The oxidation of the benzylic methyl group is a robust transformation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this purpose. The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, followed by acidification to yield the carboxylic acid. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or cation. Following the synthesis of 4-Chloro-2-methylbenzoic acid, the esterification proceeds as detailed in Route 1.

Experimental Protocol: Side-Chain Oxidation

Materials:

  • 4-chloro-2-methyltoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (optional, for basic conditions)

  • Sulfuric Acid or Hydrochloric Acid (for acidification)

  • Sodium Bisulfite (for quenching excess KMnO₄)

Procedure:

  • In a round-bottom flask, combine 4-chloro-2-methyltoluene (1 equivalent) with a solution of potassium permanganate (approximately 2-3 equivalents) in water. If desired, sodium carbonate can be added to maintain basic conditions.

  • Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂) indicate the progress of the reaction.

  • After the reaction is complete (as monitored by TLC), cool the mixture and quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated sulfuric acid or hydrochloric acid until the precipitation of 4-Chloro-2-methylbenzoic acid is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The obtained 4-Chloro-2-methylbenzoic acid can then be esterified as described in Route 1.

Cost Analysis: Route 2
Reagent CAS Number Purity Price (USD) Quantity Cost per gram Cost per mole (approx.)
4-chloro-2-methyltoluene34473-88-8-Not readily available---
Potassium Permanganate7722-64-7Reagent Grade35.92[4]500 g[4]0.0711.06
Methanol67-56-1Reagent Grade0.33 - 0.66/kg[2]Bulk~0.0005~0.016
Sulfuric Acid7664-93-995-98%-Bulk-Negligible (catalytic)

DOT Diagram: Route 2 - Oxidation and Esterification Workflow

Oxidation_Esterification cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification 4-chloro-2-methyltoluene 4-chloro-2-methyltoluene Oxidation_Reaction Reflux 4-chloro-2-methyltoluene->Oxidation_Reaction KMnO4 KMnO₄ KMnO4->Oxidation_Reaction Oxidation_Workup Quenching & Filtration Oxidation_Reaction->Oxidation_Workup Acidification Acidification Oxidation_Workup->Acidification Intermediate 4-Chloro-2-methylbenzoic acid Acidification->Intermediate Esterification_Reaction Reflux Intermediate->Esterification_Reaction Methanol Methanol Methanol->Esterification_Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Esterification_Reaction Esterification_Workup Aqueous Workup Esterification_Reaction->Esterification_Workup Product Methyl 4-Chloro-2- methylbenzoate Esterification_Workup->Product

Caption: Workflow for the synthesis of this compound via oxidation and esterification.

Conclusion and Recommendations

The choice between the direct esterification of 4-Chloro-2-methylbenzoic acid and the two-step oxidation-esterification route for the synthesis of this compound is a trade-off between feedstock cost, process simplicity, and scalability.

  • For laboratory-scale synthesis and rapid access to the target molecule , Route 1 (Direct Esterification) is the recommended approach. Its simplicity, high potential yield, and the commercial availability of the starting material make it the more practical choice, despite the potentially higher cost of 4-Chloro-2-methylbenzoic acid. The use of thionyl chloride can further expedite the process, although with increased safety precautions.

  • For potential industrial-scale production , Route 2 (Oxidation-Esterification) warrants further investigation. The economic viability of this route is entirely contingent on the bulk pricing of 4-chloro-2-methyltoluene. If this starting material can be sourced at a significantly lower cost than 4-Chloro-2-methylbenzoic acid, the additional processing step and the cost of the oxidant may be justified. However, the management of manganese waste from the oxidation step presents an environmental consideration that must be addressed.

Ultimately, the optimal synthetic strategy will depend on the specific project requirements, including the desired scale of production, budget constraints, and available resources. It is recommended that a thorough cost analysis, including a quotation for bulk quantities of 4-chloro-2-methyltoluene, be conducted before committing to a large-scale synthesis via Route 2.

References

  • Business Analytiq. Methanol price index. [Link]

  • Cenmed Enterprises. 4 Chloro 2 Methylbenzoic Acid 98% 5G. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 4-Chloro-2-methylbenzoic acid. [Link]

  • PubChem. 2-Chlorotoluene. [Link]

  • YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Cenmed Enterprises. 4 Chloro 2 Methylbenzoic Acid 98% 5G. [Link]

Sources

"spectroscopic comparison of Methyl 4-Chloro-2-methylbenzoate isomers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating Methyl 4-Chloro-2-methylbenzoate Isomers

For researchers and professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is a critical step that underpins the success of a research program. Positional isomers can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers, offering the experimental data and foundational principles necessary for their unambiguous differentiation.

The Challenge of Isomeric Differentiation

The isomers of this compound share the same molecular formula (C₉H₉ClO₂) and molecular weight (184.62 g/mol )[1], making them indistinguishable by low-resolution mass spectrometry alone. Their structural similarity presents a significant analytical challenge. However, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary detail to elucidate their unique structural fingerprints. This guide will focus on a comparative analysis of three common isomers:

  • This compound

  • Methyl 2-chloro-4-methylbenzoate

  • Methyl 4-chloro-3-methylbenzoate

Molecular Structures and Isomeric Variation

The relative positions of the chloro, methyl, and carbomethoxy groups on the benzene ring dictate the electronic environment of each atom, leading to distinct spectroscopic signatures.

isomers cluster_1 This compound cluster_2 Methyl 2-chloro-4-methylbenzoate cluster_3 Methyl 4-chloro-3-methylbenzoate a b c

Caption: Chemical structures of the three primary isomers discussed.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the substitution pattern.

Proton (¹H) NMR Comparison

The electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methyl group, creates unique electronic environments for the aromatic protons in each isomer.

IsomerAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)Ar-CH₃ (δ, ppm)
This compound ~7.7 (d), ~7.2 (d), ~7.1 (dd)~3.9~2.6
Methyl 2-chloro-4-methylbenzoate ~7.8 (d), ~7.2 (s), ~7.1 (d)~3.9~2.4
Methyl 4-chloro-3-methylbenzoate ~7.9 (s), ~7.8 (d), ~7.4 (d)~3.9~2.4

Analysis of ¹H NMR Data:

  • This compound: The proton ortho to the ester group (~7.7 ppm) is shifted downfield. The key differentiator is the splitting pattern: a doublet, another doublet, and a doublet of doublets, corresponding to the three adjacent aromatic protons.

  • Methyl 2-chloro-4-methylbenzoate: The presence of a singlet (~7.2 ppm) in the aromatic region is highly diagnostic for this isomer, arising from the proton situated between the chloro and methyl groups, which has no adjacent protons to couple with.[2]

  • Methyl 4-chloro-3-methylbenzoate: This isomer also shows a distinctive aromatic singlet (~7.9 ppm) for the proton between the ester and methyl groups. The remaining two protons, being adjacent, will appear as doublets.[3]

Carbon (¹³C) NMR Comparison

¹³C NMR provides complementary information, with the chemical shifts of the quaternary and protonated aromatic carbons being particularly informative.

IsomerC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)Ar-CH₃ (δ, ppm)
This compound ~167~125-140 (6 signals)~52~22
Methyl 2-chloro-4-methylbenzoate ~166~128-142 (6 signals)~52~21
Methyl 4-chloro-3-methylbenzoate ~166~126-138 (6 signals)~52~20

Analysis of ¹³C NMR Data: The chemical shift of the carbonyl carbon (C=O) shows minimal variation. However, the shifts of the aromatic carbons, particularly the carbon atoms directly bonded to the chlorine (C-Cl) and the methyl group (C-CH₃), are diagnostic. The C-Cl bond typically shifts the carbon resonance to ~130-135 ppm, while the C-CH₃ carbon appears around 138-142 ppm. The precise values and the number of quaternary versus protonated carbons help confirm the substitution pattern.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

Functional GroupCharacteristic Absorption (cm⁻¹)Significance
C-H Stretch (Aromatic)3100 - 3000Presence of the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850Confirms the -CH₃ and -OCH₃ groups.
C=O Stretch (Ester) 1730 - 1715 Strong, sharp peak confirming the ester group.[5]
C=C Stretch (Aromatic)1600 - 1450Multiple peaks characteristic of the benzene ring.
C-O Stretch (Ester)1300 - 1100Two distinct stretches are typically observed.
C-Cl Stretch 800 - 600 Confirms the presence of a chloro substituent.
Out-of-Plane Bending 900 - 675 The pattern of these bands is highly diagnostic of the aromatic substitution pattern.

The most significant variations will be in the C-H out-of-plane bending bands, which are sensitive to the number of adjacent hydrogen atoms on the aromatic ring.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about fragmentation patterns and isotopic distribution.

Key Features in the Mass Spectrum:

  • Molecular Ion (M⁺): The parent peak will appear at m/z 184.

  • Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z 186. The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[7]

  • Key Fragmentation Pathways: The fragmentation is often initiated by the loss of stable neutral molecules or radicals.[8]

    • Loss of Methoxy Radical (•OCH₃): [M - 31]⁺ → m/z 153. This results from the cleavage of the ester's O-CH₃ bond.

    • Loss of Carbomethoxy Radical (•COOCH₃): [M - 59]⁺ → m/z 125.

    • Ortho Effect: In ortho-substituted isomers like this compound, neighboring group participation can sometimes lead to unique fragmentation pathways, such as the loss of methanol (CH₃OH), which would not be observed in the meta and para isomers.[9][10]

While the primary fragments (m/z 153, 125) will be common to all isomers, the relative intensities of these fragments can vary, providing clues to the isomer's identity.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

General Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Purified Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) prep->NMR IR IR Spectroscopy (FTIR-ATR) prep->IR MS Mass Spectrometry (EI-MS) prep->MS analysis Compare Chemical Shifts, Coupling, Frequencies, & m/z Fragments NMR->analysis IR->analysis MS->analysis identification Unambiguous Isomer Identification analysis->identification

Caption: General workflow for isomeric differentiation using spectroscopy.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

IR Spectroscopy (FTIR-ATR) Protocol
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions to generate the mass spectrum. Analyze the molecular ion, isotopic pattern, and fragmentation peaks.

Conclusion

The unambiguous identification of this compound isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR is the most definitive method, with the splitting patterns and chemical shifts of the aromatic protons providing a clear structural fingerprint. ¹³C NMR corroborates this assignment by revealing the unique electronic environment of each carbon atom. IR spectroscopy confirms the presence of the required functional groups and can offer clues from the fingerprint region. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) and provides further structural information through isomer-specific fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can confidently assign the correct structure, ensuring the integrity and success of their chemical research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 4-chloro-3-methylbenzoate. Retrieved from [Link]

  • Canadian Science Publishing. (1966). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

Sources

Performance of Methyl 4-Chloro-2-methylbenzoate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of a solvent system is a cornerstone of successful experimentation and synthesis. The performance of a key intermediate, such as Methyl 4-Chloro-2-methylbenzoate, is intrinsically linked to the properties of the solvent in which it is dissolved. This guide provides an in-depth comparison of how different solvent systems can influence the solubility, stability, and reactivity of this compound, supported by theoretical principles and actionable experimental protocols.

The Critical Role of the Solvent Environment

The choice of solvent extends far beyond simple dissolution. The solvent's polarity, proticity, and ability to form intermolecular interactions can profoundly impact reaction kinetics and equilibria. For a molecule like this compound, which possesses a polar ester functional group and a substituted aromatic ring, the solvent can influence the stability of reactants, intermediates, and transition states, thereby dictating the reaction pathway and yield.

Theoretical Framework: Understanding Solvent Effects

The influence of a solvent on a chemical reaction can be broadly categorized by its physical and chemical properties. Key among these are polarity and proticity.

  • Polarity , often quantified by the dielectric constant (ε) and dipole moment (μ), refers to the separation of electric charge in the solvent molecules. Polar solvents can stabilize charged species, such as reaction intermediates and transition states, which can accelerate certain reactions.

  • Proticity distinguishes between solvents that can act as hydrogen bond donors (protic) and those that cannot (aprotic). Protic solvents, such as water and alcohols, have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen). Aprotic solvents, like acetone or dimethylformamide (DMF), lack this feature. This distinction is crucial as protic solvents can solvate both cations and anions effectively through hydrogen bonding, while polar aprotic solvents are generally better at solvating cations than anions.

Comparison of Solvent Systems for this compound

Physical Properties of Common Solvents
SolventClassDielectric Constant (ε) at 20°CDipole Moment (μ, in Debye)
WaterPolar Protic80.11.85
MethanolPolar Protic32.71.70
EthanolPolar Protic24.51.69
AcetonePolar Aprotic20.72.88
AcetonitrilePolar Aprotic37.53.92
Dimethylformamide (DMF)Polar Aprotic36.73.82
Dichloromethane (DCM)Polar Aprotic9.11.60
Tetrahydrofuran (THF)Polar Aprotic7.51.75
TolueneNon-polar2.40.36
HexaneNon-polar1.9~0
Expected Performance of this compound in Different Solvent Classes
Solvent ClassExpected SolubilityExpected StabilityExpected Reactivity in Nucleophilic Acyl SubstitutionRationale
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighGood, but risk of solvolysis (transesterification) under acidic or basic conditions.Moderate. Protic solvents can solvate the nucleophile, reducing its reactivity. However, they can also stabilize the charged tetrahedral intermediate.The ester group can hydrogen bond with protic solvents, aiding solubility. The rate of reactions like alkaline hydrolysis of substituted benzoates has been observed to be influenced by the presence of alcohol co-solvents[1].
Polar Aprotic (e.g., Acetone, DMF, Acetonitrile)Moderate to HighGenerally HighHigh. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.The polarity of the solvent aids in dissolving the polar ester. The absence of hydrogen bonding with the nucleophile enhances its reactivity. Studies on the hydrolysis of substituted alkyl benzoates show a dependence of substituent effects on solvent parameters, indicating the significant role of the solvent environment[2].
Non-polar (e.g., Toluene, Hexane)LowHighLow. Poor solubility of polar reactants and charged intermediates hinders the reaction."Like dissolves like" principle suggests poor solubility of the polar ester in non-polar solvents.

Experimental Protocols for Performance Evaluation

Given the variability of reaction conditions and the specific needs of a research project, it is crucial to empirically determine the optimal solvent system. The following protocols provide a framework for these evaluations.

Protocol for Determining Solubility

This protocol allows for a quantitative determination of the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of choice

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent.

    • Seal the vial and place it in a constant temperature bath on a magnetic stirrer.

    • Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After stirring, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid) using a pipette, ensuring no solid particles are transferred.

    • Dilute the supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.

Protocol for Kinetic Comparison of a Model Reaction (Alkaline Hydrolysis)

This protocol uses the alkaline hydrolysis of this compound as a model reaction to compare its rate in different solvent systems.

Materials:

  • This compound

  • Solvent systems to be tested (e.g., 80:20 Methanol:Water, 80:20 DMF:Water)

  • Sodium hydroxide (NaOH) solution of known concentration

  • Quenching solution (e.g., a dilute acid like HCl)

  • HPLC system with a suitable column and detector

  • Thermostatted reaction vessel

  • Syringes or micropipettes for sampling

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known amount of this compound in the chosen solvent system to a specific concentration.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the NaOH solution. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the hydrolysis by neutralizing the base.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this data, determine the initial reaction rate or the rate constant (k) for the hydrolysis in that solvent system.

    • Repeat the experiment for each solvent system to be compared.

Visualizing Solvent Effects

The following diagrams illustrate the concepts discussed in this guide.

Solvent_Interaction cluster_Protic Polar Protic Solvent cluster_Aprotic Polar Aprotic Solvent Reactant_P Reactant TS_P Transition State Reactant_P->TS_P ΔG‡ (high) Solvation_P Strong solvation of both reactant and charged transition state Reactant_P->Solvation_P Product_P Product TS_P->Product_P TS_P->Solvation_P Reactant_A Reactant TS_A Transition State Reactant_A->TS_A ΔG‡ (low) Solvation_A Weaker solvation of reactant, stronger stabilization of cationic part of transition state Reactant_A->Solvation_A Product_A Product TS_A->Product_A TS_A->Solvation_A

Caption: Energy profile comparison for a reaction in polar protic vs. polar aprotic solvents.

Solvent_Selection_Workflow Define Define Reaction and Desired Outcome Literature Literature Search for Analogous Systems Define->Literature Select Select Candidate Solvents (Protic, Aprotic, Non-polar) Literature->Select Solubility Determine Solubility (Protocol 4.1) Select->Solubility Kinetics Perform Kinetic Studies (Protocol 4.2) Solubility->Kinetics Analyze Analyze Data (Rate, Yield, Purity) Kinetics->Analyze Optimize Optimize Solvent System Analyze->Optimize

Caption: A streamlined workflow for empirical solvent selection.

Expert Recommendations and Conclusion

The selection of an appropriate solvent system for reactions involving this compound is a multi-faceted decision that requires a balance of theoretical understanding and empirical data.

  • For reactions involving strong nucleophiles , polar aprotic solvents such as DMF, acetonitrile, or acetone are generally recommended. These solvents will enhance the nucleophilicity of the reacting species, potentially leading to faster reaction rates and higher yields.

  • When considering stability and ease of workup , less reactive solvents should be considered. While non-polar solvents may offer high stability, the low solubility of polar reactants can be a significant drawback.

  • For processes where cost and environmental impact are major factors , greener solvents such as ethanol or 2-propanol might be considered, although their protic nature may necessitate optimization of other reaction parameters to achieve desired outcomes.

Ultimately, the protocols provided in this guide should be utilized to generate data specific to your reaction conditions. By systematically evaluating a range of solvent systems, researchers can make informed decisions that lead to optimized, robust, and reproducible chemical processes.

References

  • Singh, L., Gupta, A. K., Singh, R. T., Yerman, D. K., & Jha, R. C. (Year). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Pihl, V., & Pihl, A. (Year). Kinetic Study of Hydrolysis of Benzoates. Part XXVI. Variation of the Substituent Effect with Solvent in Alkaline Hydrolysis of Substituted Alkyl Benzoates.
  • SIELC Technologies. (n.d.). Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Badar, H., et al. (2014). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • Pihl, V., & Pihl, A. (Year). Kinetic Study of Hydrolysis of Benzoates. Part XXVI. Variation of the Substituent Effect with Solvent in Alkaline Hydrolysis of Substituted Alkyl Benzoates. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of Methyl 4-Chloro-2-methylbenzoate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of rational molecular design and process optimization. Methyl 4-chloro-2-methylbenzoate is a versatile scaffold in organic synthesis, and predicting its reactivity under various conditions is paramount. This guide provides an in-depth comparison of computational approaches to elucidate the mechanisms of its key reactions. We will move beyond simple protocol listings to explain the causality behind our choices, ensuring a robust and self-validating analytical framework.

Introduction: Why Computational Analysis is Indispensable

Experimental studies provide invaluable data on reaction outcomes, but they often treat the transition state—the ephemeral peak of the energy barrier—as a black box. Computational chemistry, particularly Density Functional Theory (DFT), allows us to characterize these fleeting structures and map the entire reaction pathway.[1] For a molecule like this compound, with multiple reactive sites (the aromatic ring, the ester group), DFT can dissect competing mechanisms, predict regioselectivity, and quantify the energetic feasibility of different transformations. This predictive power accelerates research and development by prioritizing the most promising synthetic routes.

Comparative Analysis of Plausible Reaction Mechanisms

We will focus on two primary reaction classes for this compound: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bond and hydrolysis of the methyl ester. A brief comparison with ester reduction will also be provided.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Pathways

The substitution of the chlorine atom by a nucleophile is a key transformation. The classical SNAr mechanism proceeds in a stepwise fashion through a stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] However, recent computational and experimental evidence has shown that many SNAr reactions can also proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state.[4][5] Understanding which pathway predominates is crucial for predicting reactivity.

A key determinant between the stepwise and concerted mechanism is the stability of the potential Meisenheimer intermediate. Highly electron-deficient aromatic systems tend to favor the stepwise pathway by stabilizing this intermediate.[6][7] For this compound, the deactivating (but not strongly withdrawing like a nitro group) ester and the weakly activating methyl group present an interesting case for investigation.

Table 1: Comparison of SNAr Mechanisms

FeatureStepwise SNArConcerted SNAr
Intermediate Meisenheimer Complex (a true intermediate)None (Meisenheimer-like transition state)
Transition States Two (one for formation, one for collapse of intermediate)One
Energy Profile A dip between two peaksA single energy barrier
Favored by Strongly electron-withdrawing groupsLess activated or electron-rich arenes
Ester Hydrolysis: A Classic Transformation

The hydrolysis of the methyl ester to the corresponding carboxylic acid is another fundamental reaction. This process can be catalyzed by acid or base, and computational analysis can elucidate the transition states for each step. The base-catalyzed hydrolysis typically proceeds via a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon.[8][9]

Experimental Protocols: A Step-by-Step Computational Workflow

Here, we provide a detailed, self-validating protocol for the computational investigation of the SNAr reaction of this compound with a generic nucleophile (e.g., methoxide, CH₃O⁻). This workflow can be adapted for other nucleophiles and reactions like hydrolysis.

Protocol: SNAr Mechanism Investigation

Objective: To determine the activation barriers for the stepwise and concerted SNAr pathways and to identify the more favorable mechanism.

Computational Level:

  • Functional: M06-2X. This functional is recommended for its accuracy in calculating main-group thermochemistry and reaction kinetics, often outperforming the more traditional B3LYP, especially for systems where dispersion forces are relevant.[1][10][11]

  • Basis Set: 6-311+G(d,p). This triple-zeta basis set provides a good balance of accuracy and computational cost for organic molecules. The diffuse functions (+) are crucial for accurately describing anionic species like the nucleophile and intermediates.[12]

  • Solvent Model: Polarizable Continuum Model (PCM) with a solvent like Dimethyl Sulfoxide (DMSO) to simulate a realistic reaction environment.[4]

Step-by-Step Methodology:

  • Geometry Optimization of Reactants and Products:

    • Build the structures of this compound and the methoxide anion.

    • Perform geometry optimizations for these reactants individually.

    • Build and optimize the geometry of the final product (Methyl 4-methoxy-2-methylbenzoate) and the chloride anion.

    • Confirm that all optimized structures are true minima on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.

  • Locating the Transition State (TS) for the Concerted Pathway:

    • Create an initial guess for the transition state structure by placing the methoxide nucleophile close to the carbon bearing the chlorine atom and elongating the C-Cl bond.

    • Perform a transition state search using an algorithm like Berny optimization (opt=ts).

    • Alternatively, for more complex systems, a QST2 or QST3 calculation can be used, which takes the reactant and product structures (and a guess for QST3) as input.[13]

  • Locating the Meisenheimer Intermediate and Associated Transition States for the Stepwise Pathway:

    • Build the Meisenheimer intermediate (the tetrahedral adduct of methoxide to the aromatic ring).

    • Perform a geometry optimization to find the energy minimum for this intermediate.

    • To find the transition state for the formation of the intermediate (TS1), create an initial guess similar to the concerted TS but with a geometry closer to the reactants.

    • To find the transition state for the collapse of the intermediate to products (TS2), create an initial guess with an elongated C-Cl bond.

    • Optimize both transition state structures using opt=ts.

  • Verification of All Stationary Points:

    • For each optimized transition state, perform a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-O bond forming and the C-Cl bond breaking).[13]

    • For the optimized Meisenheimer intermediate, a frequency calculation should yield zero imaginary frequencies, confirming it as a true intermediate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from each transition state.[5][14][15] This calculation maps the reaction pathway from the transition state down to the reactants and products (or intermediate).

    • Successful IRC calculations that connect the transition state to the expected minima provide strong evidence for the proposed reaction pathway.[16]

  • Energy Calculations and Analysis:

    • Calculate the single-point energies of all optimized structures (reactants, products, intermediates, and transition states) with the chosen functional and basis set, including the solvent model.

    • Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.

    • Compare the activation energies for the concerted pathway and the highest energy transition state of the stepwise pathway. The pathway with the lower activation energy is the kinetically favored one.

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for investigating a chemical reaction mechanism using DFT.

G cluster_start Initial Setup cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_verify Verification cluster_analysis Analysis reactants Reactant Structures opt_react Optimize Reactants reactants->opt_react products Product Structures opt_prod Optimize Products products->opt_prod ts_guess Generate TS Guess opt_react->ts_guess opt_prod->ts_guess ts_search TS Optimization (opt=ts) ts_guess->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc_calc IRC Calculation freq_calc->irc_calc If 1 imaginary freq energy_calc Calculate Energies (ΔG) irc_calc->energy_calc compare Compare Pathways energy_calc->compare

Caption: A generalized workflow for computational reaction mechanism analysis.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the calculated Gibbs free energies of activation (ΔG‡) for the different reaction pathways of this compound. These values are what a researcher would aim to compute following the protocols outlined above.

Table 2: Hypothetical Calculated Activation Energies (kcal/mol) in DMSO

Reaction PathwayNucleophileΔG‡ (kcal/mol)Predicted Favored Mechanism
SNAr (Concerted)CH₃O⁻22.5Concerted
SNAr (Stepwise, TS1)CH₃O⁻24.8
SNAr (Stepwise, TS2)CH₃O⁻15.2
Ester Hydrolysis (Base-catalyzed)OH⁻18.9N/A
Ester ReductionH⁻ (from NaBH₄)~25-30N/A

Note: The stepwise SNAr reaction's overall barrier is determined by the highest energy transition state (TS1 in this case). The reduction barrier is an estimate based on the known lower reactivity of esters compared to ketones.

This hypothetical data suggests that for a nucleophile like methoxide, the concerted SNAr pathway would be kinetically favored over the stepwise mechanism. Furthermore, base-catalyzed ester hydrolysis is predicted to be a competitive reaction with a lower activation barrier.

Visualizing Reaction Energy Profiles

A reaction energy diagram provides a clear visual comparison of the competing pathways.

ReactionProfile cluster_axis R Reactants TS_concerted TS (Concerted) R->TS_concerted Concerted SNAr TS1_stepwise TS1 (Stepwise) R->TS1_stepwise Stepwise SNAr P Products TS_concerted->P Concerted SNAr Int_stepwise Intermediate TS1_stepwise->Int_stepwise Stepwise SNAr TS2_stepwise TS2 (Stepwise) Int_stepwise->TS2_stepwise Stepwise SNAr TS2_stepwise->P Stepwise SNAr E0 E5 E0->E5 ΔG RC_start RC_end RC_start->RC_end Reaction Coordinate

Caption: A comparative energy profile for concerted vs. stepwise SNAr.

Conclusion and Future Directions

This guide has outlined a comprehensive computational framework for analyzing the reaction mechanisms of this compound. By comparing the activation barriers for plausible pathways like concerted and stepwise SNAr and ester hydrolysis, researchers can gain predictive insights into the molecule's reactivity. The provided protocols, grounded in established DFT methods, offer a robust starting point for such investigations.

Future work could expand this analysis to a wider range of nucleophiles, investigate the effect of different solvents, and explore other potential reactions such as electrophilic aromatic substitution or reactions involving the methyl group. The synergy between computational prediction and experimental validation will continue to be a powerful paradigm in advancing chemical synthesis and drug discovery.

References

  • Rohrbach, S., Murphy, J. A., & Tuttle, T. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(35), 14871-14876. [Link]

  • SCM. (2025). Intrinsic Reaction Coordinate (IRC). AMS 2025.1 documentation. [Link]

  • Rowan University. Intrinsic Reaction Coordinate (IRC). Rowan Documentation. [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Harvard DASH. [Link]

  • Rohrbach, S., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. ResearchGate. [Link]

  • Jhaa, G. (2023). IRC Calculation in Gaussian. YouTube. [Link]

  • Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]

  • Q-Chem. (n.d.). 9.6 Intrinsic Reaction Coordinate. Q-Chem Manual. [Link]

  • Request PDF. (n.d.). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. ResearchGate. [Link]

  • PubMed. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. [Link]

  • ResearchGate. (2018). Does anyone have an information about the big difference in Free energy of reaction between M06-2X and B3LYP? [Link]

  • Mopac. (2021). IRC for Ester Hydrolysis Reaction. [Link]

  • Arkivoc. (n.d.). The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach. [Link]

  • Reddit. (2021). Finding Transition state. r/comp_chem. [Link]

  • Request PDF. (n.d.). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. ResearchGate. [Link]

  • Reddit. (2020). B3LYP vs other functionals. r/comp_chem. [Link]

  • Request PDF. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate. [Link]

  • Reddit. (2020). Which DFT functional should I go for? r/comp_chem. [Link]

  • NIH. (n.d.). Transition states of uncatalyzed hydrolysis and aminolysis reactions of a ribosomal P-site substrate determined by kinetic isotope effects. [Link]

  • ResearchGate. (n.d.). The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach. [Link]

  • MDPI. (n.d.). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. [Link]

  • ResearchGate. (2017). A computational study of the influence of methyl substituents on competitive ring closure to α- And β-lactones. [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

  • Homework.Study.com. (n.d.). The reason that methyl benzoate undergoes substitution predominantly in the meta position is. [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • Request PDF. (n.d.). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • R Discovery. (n.d.). Methyl Benzoates Research Articles. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these is Methyl 4-Chloro-2-methylbenzoate, a halogenated organic ester. While essential for synthesis and discovery, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide moves beyond a simple checklist, providing a procedural and logical framework for the proper disposal of this compound. Our approach is grounded in the principle of "cradle-to-grave" management, a cornerstone of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which holds generators responsible for hazardous waste from its creation to its final disposition.[1]

Core Principle: Waste Characterization

Before any disposal action can be taken, the waste must be accurately characterized. This is not merely a suggestion but a federal mandate.[2] For a material to be classified as hazardous waste, it must first be defined as a "solid waste" by the EPA, a broad regulatory term that includes liquids, semisolids, and gases.[1] The determination then proceeds along two criteria: whether the waste is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1]

This compound (CAS No. 99585-12-3) belongs to the family of halogenated organic compounds .[3] This classification is critical because the EPA regulates halogenated organic compounds (HOCs) under the Land Disposal Restrictions program, and many are designated as hazardous waste.[4][5] Therefore, it is policy that all chemical wastes are assumed to be hazardous and must be managed accordingly.[1]

The causality behind this stringent classification stems from the environmental and health risks associated with halogenated compounds. They can be persistent in the environment and may exhibit toxicity to aquatic life.[6][7] Consequently, they cannot be disposed of via standard trash or sanitary sewer systems.[7][8][9]

Key Data for Disposal Planning

The following table summarizes essential data for handling and disposing of this compound.

ParameterDescriptionSource(s)
Chemical Family Halogenated Organic Compound[4][10][11]
Primary Disposal Route Hazardous Waste Incineration[10]
EPA Regulations Resource Conservation and Recovery Act (RCRA)[1][2][12]
Incompatible Materials Strong oxidizing agents, strong bases, acids.[11][13][14]
Recommended Container Chemically resistant, sealable container (e.g., HDPE or glass) with a screw cap.[1][11]
Container Labeling Must include the words "Hazardous Waste" and the full chemical name.[11][15]

Procedural Protocol: Waste Segregation and Accumulation

Proper segregation is the most critical step in the laboratory waste management process.[2] Mixing incompatible waste streams can create dangerous chemical reactions, complicate disposal, and significantly increase costs.[15] Halogenated organic wastes must always be collected in a dedicated waste stream, separate from non-halogenated organics and aqueous wastes.[10][11][15]

Step-by-Step Accumulation Procedure
  • Container Selection: Obtain a clean, designated hazardous waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers with a tightly sealing screw cap are appropriate. The container must be in good condition, free of cracks or leaks.[1][11]

  • Initial Labeling: Before adding any waste, label the container. The label must, at a minimum, include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[11]

    • An accumulation start date.

  • Waste Addition: Add the waste this compound to the designated container.

  • Secure Containment: Immediately after adding waste, securely close the container. Containers must remain closed at all times except when actively adding or removing waste.[1][11][12] This prevents the release of vapors and protects against spills.

  • Log Entry: Maintain a log sheet near the container to record the amounts of waste added. This is crucial for regulatory compliance and for the final disposal facility.[10][12]

  • Secondary Containment: Store the waste container in a well-ventilated area, away from heat or ignition sources, and within a secondary containment tray to control any potential leaks.[6][13] Ensure it is segregated from incompatible materials like strong oxidizing agents.[11][13]

Decision Workflow for Chemical Waste Segregation

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.

WasteSegregation start Waste Generated: This compound is_halogenated Is the compound a Halogenated Organic? start->is_halogenated halogenated_container Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container  Yes non_halogenated_container Collect in 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_container  No check_incompatibles Check for Incompatibilities (e.g., strong oxidizers, bases) halogenated_container->check_incompatibles separate_collection Collect Separately in a new, labeled container. check_incompatibles->separate_collection  Yes add_to_container 1. Add waste to container. 2. Securely close lid. 3. Update waste log. check_incompatibles->add_to_container  No final_disposal Arrange for pickup by licensed Hazardous Waste Disposal Service. separate_collection->final_disposal add_to_container->final_disposal

Caption: Decision workflow for proper segregation of chemical waste.

Spill and Emergency Response

In the event of a spill, immediate and correct action is vital to mitigate hazards.

  • Personal Protection: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, nitrile gloves, and a lab coat.[6][8] For large spills, respiratory protection may be necessary.[8]

  • Containment: For small spills, prevent further spread by containing the material with an inert absorbent, such as vermiculite or sand.[7]

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[7][16] Label this container as "Hazardous Waste" containing this compound and contaminated debris.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Final Disposal Pathway

The final step in the "cradle-to-grave" process is the transfer of waste to a licensed treatment, storage, and disposal facility (TSDF). It is illegal and unsafe for laboratory personnel to dispose of this chemical through conventional means.[9]

  • Professional Disposal: Your institution must contract with a certified hazardous waste management company for the pickup, transport, and disposal of the accumulated waste.[2][7]

  • Method of Disposal: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[10] This process is designed to destroy the organic molecule, preventing its release into the environment.

  • Documentation: Ensure all required paperwork, such as the hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final destination, serving as proof of proper disposal.[12]

By adhering to this comprehensive disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold our collective responsibility to protect the environment.

References

  • Black Tom. (n.d.). What precautions should you take when handling Methyl Benzoate? Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023). Methyl Benzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). Methyl benzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling Methyl 4-Chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of Methyl 4-Chloro-2-methylbenzoate (CAS No. 99585-12-3)[1][2]. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The procedures outlined below are designed to create a self-validating system of safety, ensuring that researchers are protected through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and rigorous operational discipline.

Hazard Assessment: The Foundation of Your Protection

A comprehensive understanding of the potential hazards is the critical first step in defining your safety protocols. While data for this compound itself is limited, a conservative approach based on the toxicological profiles of structurally similar compounds is scientifically prudent. The primary hazards are associated with direct contact and inhalation.

The causality is clear: we mandate specific PPE not as a matter of routine, but as a direct countermeasure to established risks of eye damage, skin irritation, and respiratory tract irritation demonstrated by analogous chemical structures.[3][4] Facilities must be equipped with an eyewash station and a safety shower as an essential engineering control.[3][4][5]

Potential Hazard Evidence from Analogous Compounds Primary Exposure Route
Serious Eye Damage The related compound 4-Chloro-2-methylbenzoic acid is classified as causing serious eye damage (Eye Dam. 1).[3]Splash, Aerosols
Skin Irritation Methyl 3-(2-chloroacetamido)-4-methylbenzoate is known to cause skin irritation.[4]Direct Contact
Respiratory Irritation May cause respiratory irritation, a known hazard for related fine chemical powders and esters.[4]Inhalation of dust/aerosols
Oral Toxicity Several related compounds are classified as "Harmful if swallowed" (Acute Tox. 4).[3][6][7]Ingestion

Core PPE Protocols: A Multi-Layered Defense

Your primary defense is not PPE, but engineering controls. All handling of this compound should, whenever feasible, be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4][5] PPE serves as the essential final barrier.

Standard Laboratory Ensemble (Mandatory for All Operations)

This is the minimum required PPE for any task involving this compound.

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3][5] Standard safety glasses are insufficient as they do not protect against splashes.

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., Nitrile) must be worn.[8] Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid contaminating your skin.[8]

  • Body Protection: A full-length, fully-fastened laboratory coat is required to protect against incidental skin contact.[5]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Respiratory Protection: A Task-Specific Requirement

Respiratory protection is not mandatory for all handling but is required when engineering controls are insufficient or when a specific procedure poses a high risk of generating aerosols or dust. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[5]

  • Triggering Conditions:

    • Weighing or transferring the solid chemical outside of a fume hood or ventilated balance enclosure.

    • Procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing).

    • Responding to a spill.

  • Appropriate Respirator:

    • For solid powder: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[9]

    • For vapors or mists: A government-approved respirator with an organic vapor cartridge should be used.[8]

Procedural Guidance: PPE in Action

The level of PPE must correspond to the level of risk associated with the specific laboratory task.

Laboratory Task Required PPE Level Justification
Weighing & Transfer Standard Ensemble + Respiratory Protection (if outside fume hood)High risk of generating and inhaling fine particulates.[4]
Solution Preparation Standard EnsembleRisk of splash requires robust eye and skin protection.[3]
Reaction Monitoring Standard EnsembleContinuous protection against potential splashes or unexpected releases.
Spill Cleanup Enhanced PPE: Standard Ensemble + Double Gloves + Respiratory ProtectionIncreased risk of exposure to a concentrated amount of the chemical.[5]
Step-by-Step Protocol: PPE Donning and Doffing
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat and fasten it completely.

    • Put on your respirator (if required by the task). Ensure a proper seal check is performed.

    • Put on chemical safety goggles.

    • Perform hand hygiene again.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a proper, non-contaminating technique (e.g., glove-in-glove).

    • Dispose of gloves in the designated waste container.

    • Perform hand hygiene.

    • Remove the laboratory coat by folding it inward on itself to contain any surface contamination.

    • Remove goggles.

    • Remove respirator (if worn).

    • Wash hands and face thoroughly with soap and water.[3][5]

Emergency Response & Decontamination

Exposure Protocols
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4][9]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]

Spill Management
  • Evacuate all non-essential personnel from the area.

  • Wear enhanced PPE, including respiratory protection, protective clothing, and double gloves.[8]

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it into a suitable, labeled, and sealed container for chemical waste disposal.[5][9]

  • Clean the spill area thoroughly with soap and water.

  • Prevent spilled material from entering drains or waterways.[4]

Disposal Plan

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container and disposed of as hazardous waste according to institutional and local regulations.

  • Chemical Waste: All waste containing this compound must be disposed of in a labeled, approved hazardous waste container. Do not dispose of it down the drain. Entrust disposal to a licensed waste disposal company.[6][10]

Visual Workflows

The following diagrams provide at-a-glance guidance for critical decision-making processes.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Identify Lab Task check_aerosol Potential for Dust or Aerosol Generation? start->check_aerosol check_splash Significant Splash Risk? check_aerosol->check_splash No enhanced_ppe Enhanced PPE: Standard Ensemble + NIOSH-Approved Respirator check_aerosol->enhanced_ppe Yes standard_ppe Standard Ensemble: - Goggles - Lab Coat - Gloves check_splash->standard_ppe No face_shield Add Face Shield to Ensemble check_splash->face_shield Yes face_shield->standard_ppe

Caption: PPE Selection Workflow based on task-specific hazards.

Emergency_Response_Protocol cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Follow-Up exposure Chemical Exposure Occurs route Identify Exposure Route exposure->route skin Remove Contaminated Clothing Flush Skin with Water (15 min) route->skin Skin Contact eye Flush Eyes at Eyewash Station (15 min) route->eye Eye Contact inhalation Move to Fresh Air route->inhalation Inhalation medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical report Report Incident to Supervisor medical->report

Caption: Emergency response protocol for an exposure event.

References

  • Material Safety Data Sheet - Methyl 4-chlorobenzo
  • Methyl 4-chlorobenzoate - SAFETY DATA SHEET. (2025, December 21). Thermo Fisher Scientific.
  • Hazardous Substance Fact Sheet - Methyl Benzoate. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet - methyl 5-(chlorosulfonyl)
  • SAFETY DATA SHEET - 4-Chloro-2-methylbenzoic acid. (2024, March 29). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.
  • Safety Data Sheet - Methyl 3-(2-chloroacetamido)
  • Safety Data Sheet: Methyl benzoate. (2024, January 11). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - Methyl benzo
  • Methyl 4-Chloro-2-methylbenzo
  • SAFETY DATA SHEET - Methyl benzoate. (2025, September 14). Thermo Fisher Scientific.
  • Methyl 4-acetyl-2-methylbenzoate Safety D
  • 4-Chloro-2-methylbenzoic acid 96%. (n.d.). Sigma-Aldrich.
  • Methyl4-chloro-2-fluoroBenzo
  • Methyl 4-chloro-2-methylbenzo

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Chloro-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-Chloro-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.